6-Amino-1-hexanol
Description
Properties
IUPAC Name |
6-aminohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c7-5-3-1-2-4-6-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTWPJHCRAITLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075242 | |
| Record name | 1-Hexanol, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown hygroscopic powder; [Acros Organics MSDS] | |
| Record name | 6-Amino-1-hexanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19824 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4048-33-3 | |
| Record name | 6-Amino-1-hexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4048-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyhexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004048333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-1-hexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexanol, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5BY7TMO6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: A Technical Guide to the Synthesis of 6-Amino-1-hexanol from 1,6-Hexanediol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 6-Amino-1-hexanol (AHO) is a valuable bifunctional molecule used as an intermediate in the synthesis of advanced polymers, pharmaceuticals, and other specialty chemicals.[1][2] Its production from renewable, biomass-derived precursors like 1,6-hexanediol (B165255) (HDO) represents a key area of green chemistry research. This technical guide provides an in-depth overview of the primary synthetic routes from HDO to AHO, focusing on catalytic reductive amination and emerging enzymatic methods. It includes detailed experimental protocols, comparative data on catalyst performance, and visualizations of key reaction pathways and workflows to support researchers in this field.
Core Synthetic Strategies
The conversion of 1,6-hexanediol to this compound is primarily achieved through reductive amination. This process involves the reaction of HDO with ammonia (B1221849) in the presence of a catalyst and hydrogen. The general pathway proceeds through the dehydrogenation of one of HDO's hydroxyl groups to form an aldehyde intermediate. This aldehyde then reacts with ammonia to form an imine, which is subsequently hydrogenated to yield this compound.[3] A significant challenge in this synthesis is controlling selectivity, as the reaction can proceed further to produce 1,6-hexamethylenediamine (HMDA) or cyclize to form byproducts like hexamethyleneimine (B121469) (azepane).[4][5]
Alternative green approaches, such as enzymatic cascades, are also being developed to achieve this conversion under milder conditions with high selectivity.
Catalytic Reductive Amination
The choice of catalyst and reaction conditions is critical for maximizing the yield of this compound while minimizing byproduct formation. Noble metals like ruthenium and non-noble metals like nickel are commonly employed.
Ruthenium-Based Catalysts
Ruthenium catalysts, often supported on materials like alumina (B75360) (Al₂O₃) or carbon (C), are effective for HDO amination. Modifying the catalyst support or using basic additives can significantly enhance selectivity towards the desired amino alcohol.
For instance, a study using a Ru/C catalyst in an aqueous phase found that the addition of a base was crucial for product selectivity. The addition of Cs₂CO₃ gave a 26% yield of this compound, while using Ba(OH)₂ shifted the selectivity towards secondary amination products like HMDA (34% yield). Another approach involved modifying a γ-Al₂O₃ support with 1,10-phenanthroline (B135089) (PRL) to create highly dispersed and anchored Ru species, which improved catalytic performance.
Table 1: Performance of Ruthenium-Based Catalysts in HDO Amination
| Catalyst | Additive/Solvent | Temp. (°C) | H₂ Pressure (bar) | NH₃ Pressure (MPa) | HDO Conv. (%) | AHO Yield (%) | Byproducts | Reference |
|---|---|---|---|---|---|---|---|---|
| Ru/C | Cs₂CO₃ / Water | 190 | 25 | - | >99 | 26 | HMDA, Azepane | |
| Ru/C | Ba(OH)₂ / Water | 190 | 25 | - | >99 | - | HMDA (34%), Azepane (26%) |
| Ru/Al₂O₃ | tert-butanol (B103910) | 220 | 1 | 15 | 100 | - | HMDA (54%) | |
Nickel-Based and Other Catalysts
Nickel-based catalysts represent a more cost-effective alternative to ruthenium. A phosphorous-modified Ni/Al₂O₃ catalyst has been shown to improve selectivity towards diamines in the reductive amination of HDO. Raney® Nickel is another well-established catalyst for amination reactions. A patent also describes a method using calcium carbonate as a catalyst at high temperatures and pressures (270-290°C, 150-180 MPa) to produce this compound.
Table 2: Performance of Nickel and Other Catalysts in HDO Amination
| Catalyst | Additive/Solvent | Temp. (°C) | Pressure (MPa) | HDO Conv. (%) | AHO Selectivity (%) | Byproducts | Reference |
|---|---|---|---|---|---|---|---|
| Raney Ni (S-containing) | - | 210 | 4.7 (H₂) | 42 | 79 | - | |
| Calcium Carbonate | - | 270-290 | 150-180 | High | High | - |
| Ni-P/Al₂O₃ | - | 220 | 4 (H₂), 4 (NH₃) | 99.8 | - | HMDA (81.6%) | |
Enzymatic Synthesis
A novel, green approach utilizes a two-enzyme cascade to convert diols to amino alcohols under mild, aqueous conditions at room temperature and pressure. This method offers the potential for exceptionally high selectivity, avoiding the formation of over-aminated and cyclized byproducts common in thermocatalytic routes.
The cascade uses an alcohol dehydrogenase (ADH) to oxidize the diol to its corresponding hydroxy-aldehyde, followed by an amine dehydrogenase (AmDH) which catalyzes the reductive amination of the aldehyde to the final amino alcohol product. By engineering the rate-limiting enzyme and optimizing reaction conditions, researchers achieved a 30-fold increase in amino alcohol production with 99% selectivity.
Detailed Experimental Protocols
Protocol for Catalyst Preparation: Modified Ru/Al₂O₃
This protocol is adapted from the synthesis of Ru/PRL–Al₂O₃ catalysts.
-
Support Modification: A γ-Al₂O₃ support is modified by thermal treatment with an organic modifier, such as 1,10-phenanthroline (PRL), to create a hybrid support.
-
Impregnation: The modified support is impregnated with an aqueous solution of a ruthenium precursor, like Ruthenium(III) chloride n-hydrate.
-
Calcination: The impregnated support is dried and then calcined in air at a high temperature (e.g., 500°C).
-
Reduction: Prior to the reaction, the calcined catalyst is pre-reduced in a hydrogen flow at a specified temperature.
Protocol for Catalytic Reductive Amination
This general procedure is based on typical batch reactor experiments for HDO amination.
-
Reactor Loading: A high-pressure batch reactor is loaded with 1,6-hexanediol (HDO), the prepared catalyst, and a solvent (e.g., tert-butanol).
-
Purging: The reactor is sealed and flushed several times with an inert gas (e.g., N₂) to remove air.
-
Pressurization: The reactor is pressurized with hydrogen (H₂) to the desired pressure (e.g., 1-4 MPa) and then with ammonia (NH₃) to the target pressure (e.g., 15 MPa).
-
Reaction: The reactor is heated to the reaction temperature (e.g., 220°C) and stirred for a set duration (e.g., 6 hours).
-
Cooling and Depressurization: After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
Product Analysis: The liquid products are collected, filtered to remove the catalyst, and analyzed using techniques like gas chromatography (GC) to determine conversion and product distribution.
Protocol for Enzymatic Synthesis
This protocol is based on the enzymatic cascade conversion of diols.
-
Enzyme Preparation: Purified enzymes (alcohol dehydrogenase and amine dehydrogenase) are prepared and quantified.
-
Reaction Mixture: In a suitable buffer (e.g., potassium phosphate), the diol substrate (e.g., 50 mM 1,6-hexanediol) is combined with the purified enzymes (e.g., 10 µM each).
-
Cofactor Addition: Necessary cofactors and reagents, such as NAD⁺ (for oxidation) and ammonia (for amination), are added to the mixture.
-
Incubation: The reaction is incubated at room temperature under specified conditions.
-
Monitoring and Analysis: The formation of the amino alcohol product is monitored over time using analytical methods such as HPLC-MS/MS.
References
Spectroscopic Characterization of 6-Amino-1-hexanol: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 6-Amino-1-hexanol, a bifunctional molecule with applications in materials science and pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the following tables, providing a quantitative overview of its structural features.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | -CH₂-OH |
| ~2.68 | Triplet | 2H | -CH₂-NH₂ |
| ~1.57 | Quintet | 2H | -CH₂-CH₂OH |
| ~1.42 | Quintet | 2H | -CH₂-CH₂NH₂ |
| ~1.34 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |
| (variable) | Broad Singlet | 3H | -OH, -NH₂ |
Note: The chemical shifts of the -OH and -NH₂ protons are variable and depend on the solvent and concentration. Data sourced from ChemicalBook and SpectraBase.[1][2]
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~62.9 | -CH₂-OH |
| ~42.3 | -CH₂-NH₂ |
| ~32.8 | -CH₂-CH₂OH |
| ~32.7 | -CH₂-CH₂NH₂ |
| ~26.7 | -CH₂- |
| ~25.6 | -CH₂- |
Note: Data sourced from ChemicalBook and SpectraBase.[3][4]
FTIR Data
The FTIR spectrum reveals the presence of key functional groups in this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 - 3200 | Strong, Broad | O-H and N-H stretching |
| 2930 - 2850 | Strong | C-H stretching (aliphatic) |
| 1590 | Medium | N-H bending (scissoring) |
| 1465 | Medium | C-H bending (scissoring) |
| 1060 | Strong | C-O stretching (primary alcohol) |
Note: Data sourced from ChemicalBook and PubChem.[5][6]
Mass Spectrometry Data
Mass spectrometry data confirms the molecular weight of this compound and provides information about its fragmentation pattern. The molecular weight of this compound (C₆H₁₅NO) is 117.19 g/mol [6][7].
| m/z | Relative Intensity | Assignment |
| 117 | Moderate | [M]⁺ (Molecular Ion) |
| 100 | Moderate | [M - NH₃]⁺ |
| 87 | Low | [M - CH₂OH]⁺ |
| 70 | High | [M - H₂O - C₂H₅]⁺ |
| 56 | High | [C₄H₈]⁺ |
| 44 | Moderate | [C₂H₆N]⁺ |
| 30 | Very High | [CH₄N]⁺ (Base Peak) |
Note: Fragmentation pattern is predicted based on typical fragmentation of amino alcohols and data from SpectraBase and NIST.[8][9]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR[10].
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial[10].
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
2.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse program.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon[11]. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio[12].
FTIR Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely[13].
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal[14].
2.2.2. Data Acquisition
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor)[15].
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹[15].
-
Average multiple scans to improve the signal-to-noise ratio[15].
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (Electron Ionization - EI)
2.3.1. Sample Introduction
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Inject the solution into the GC, where the compound will be vaporized and separated from the solvent.
-
The separated compound then enters the mass spectrometer.
2.3.2. Data Acquisition
-
The sample is ionized in the ion source, typically using a 70 eV electron beam for EI.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
The instrument should be calibrated with a known standard to ensure mass accuracy[16].
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound(4048-33-3) 1H NMR [m.chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound(4048-33-3) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(4048-33-3) IR Spectrum [m.chemicalbook.com]
- 6. This compound | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 4048-33-3 [sigmaaldrich.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 1-Hexanol, 6-amino- [webbook.nist.gov]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. benchchem.com [benchchem.com]
6-Amino-1-hexanol material safety data sheet (MSDS) information
6-Amino-1-hexanol: A Technical Safety and Handling Guide
Introduction
This compound (CAS No: 4048-33-3) is a bifunctional organic compound containing both a primary amine and a primary alcohol functional group.[1] This structure makes it a versatile chemical intermediate in the synthesis of more complex molecules, including polymers like polyamides and polyurethanes, as well as in the development of various biochemical reagents.[1][2][3] Its dual functionality allows it to act as a monomer or a chain extender, imparting specific properties such as flexibility and durability to polymers.[1] Given its utility in research and industrial applications, a thorough understanding of its safety profile and handling requirements is essential for researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the material safety data for this compound, presenting quantitative data in structured tables, outlining representative experimental protocols for toxicological assessment, and illustrating key safety and experimental workflows.
Chemical and Physical Properties
The physical and chemical properties of this compound are fundamental to understanding its behavior, storage requirements, and potential hazards. The compound is a light yellow to brown, hygroscopic solid at room temperature.
| Identifier | Value | Source |
| CAS Number | 4048-33-3 | |
| EC Number | 223-748-1 | |
| Molecular Formula | C6H15NO | |
| Molecular Weight | 117.19 g/mol | |
| InChI Key | SUTWPJHCRAITLU-UHFFFAOYSA-N | |
| Synonyms | 6-Aminohexan-1-ol, Aminohexyl alcohol, 6-Hydroxyhexylamine |
| Property | Value | Source |
| Appearance | Light yellow to brown crystals or powder | |
| Odor | Odorless | |
| Melting Point | 54-58 °C | |
| Boiling Point | 135-140 °C at 30 mmHg | |
| Flash Point | 133 °C | |
| Water Solubility | Miscible | |
| Stability | Stable under normal conditions; hygroscopic (sensitive to moisture) |
Hazard Identification and Toxicology
This compound is classified as an irritant. The primary hazards are associated with direct contact, causing irritation to the skin, eyes, and respiratory system.
GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
| Classification | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Note: Some suppliers use the GHS05 pictogram (Corrosion) and the H314 hazard statement (Causes severe skin burns and eye damage), indicating a more severe classification. Users should always refer to the specific SDS provided by their supplier.
Toxicological Data
Toxicological data for this compound is limited, with comprehensive studies not widely published. The available data indicates moderate acute toxicity.
| Test | Route | Species | Value | Observed Effects | Source |
| LDLo (Lowest Published Lethal Dose) | Subcutaneous | Mouse | 3000 mg/kg | Respiratory depression, Dermatitis |
Experimental Protocols
Safety data sheet classifications are based on results from standardized experimental studies. While the specific study reports for this compound are not publicly detailed, the following sections describe the methodologies for key toxicological endpoints based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Protocol: Acute Dermal Irritation/Corrosion (Representative of OECD 404)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
1. Principle: The substance is applied to the skin of a single animal in a stepwise procedure. The response is observed to determine if the substance is corrosive. If not, the test proceeds with additional animals to clarify its irritation potential.
2. Animal Model: Typically, the albino rabbit is used. Animals should be healthy, young adults.
3. Methodology:
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.
-
Application: A 0.5 g or 0.5 mL amount of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The substance is held in contact with the skin for a defined period, typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is washed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring: The severity of skin reactions is graded numerically. The classification (e.g., Category 2 Irritant) is determined based on the mean scores for erythema or edema across the test animals.
4. Data Interpretation: A substance is identified as an irritant if it produces a mean score of ≥ 2.3 but < 4.0 for erythema/eschar or edema in at least 2 of 3 tested animals.
Safety and Handling
Proper handling and storage procedures are critical to minimize risk when working with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use only in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material is hygroscopic and should be protected from moisture and moist air.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.
First Aid Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Seek medical attention.
The following diagram illustrates the logical flow from hazard identification based on the substance's properties to the communication of these hazards on a product label.
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known under normal conditions.
-
Chemical Stability: The substance is stable under recommended storage conditions but is hygroscopic.
-
Conditions to Avoid: Exposure to moist air or water and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, acids.
-
Hazardous Decomposition Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).
Ecological and Disposal Considerations
-
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.
References
A Comprehensive Technical Guide to the Solubility of 6-Amino-1-hexanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 6-amino-1-hexanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a consolidated view of known qualitative and limited quantitative data, a robust experimental protocol for determining solubility, and a logical framework for solvent selection.
Introduction to this compound
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol functional group. This structure allows it to engage in a variety of chemical reactions and hydrogen bonding, influencing its solubility in different media. It is a valuable building block in the synthesis of pharmaceuticals, specialty chemicals, and polymers. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and drug delivery applications.
Solubility of this compound: Data Overview
The solubility of this compound is dictated by the interplay of its polar amino and hydroxyl groups and its nonpolar six-carbon aliphatic chain. While it is known to be miscible with water, its solubility in organic solvents varies depending on the solvent's polarity, hydrogen bonding capability, and other physicochemical properties.
Quantitative Solubility Data
| Solvent | Chemical Class | Formula | Solubility (at approx. 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | C₂H₆OS | 100 mg/mL[1] | Requires sonication for dissolution.[1] |
| Methanol | Alcohol | CH₃OH | Slightly Soluble | - |
| Chloroform | Halogenated Hydrocarbon | CHCl₃ | Slightly Soluble | - |
Qualitative Solubility Information
General qualitative assessments indicate that this compound is soluble in many organic solvents.[2] This is attributed to the presence of the polar amino and hydroxyl groups which can interact with a range of solvent types. However, the long alkyl chain can limit its solubility in very polar or very non-polar solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, direct experimental measurement is necessary. The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4][5][6]
Principle
An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or a calibrated UV-Vis spectrophotometer)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several glass vials. The excess solid should be clearly visible.
-
Add a known volume of the organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Alternatively, for faster separation, centrifuge the vials at the controlled temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot using a syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a known volume of the appropriate solvent in a volumetric flask. The dilution factor will depend on the expected solubility.
-
Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical processes, including synthesis, extraction, and crystallization. The following diagram illustrates a logical workflow for choosing a suitable organic solvent for this compound.
Caption: Logical workflow for selecting a suitable organic solvent for this compound.
Conclusion
While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents is limited, this guide provides the available information and a robust framework for researchers. The provided experimental protocol for the isothermal shake-flask method offers a reliable means to determine the solubility in any solvent of interest. By following the logical workflow for solvent selection, researchers and drug development professionals can make informed decisions to optimize their processes involving this compound.
References
Green Synthesis of 6-Amino-1-hexanol from Renewable Resources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1-hexanol (6-AHO) is a valuable bifunctional molecule with wide-ranging applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Traditionally, its production has relied on petro-based feedstocks and energy-intensive chemical processes. This technical guide explores emerging green synthesis routes for 6-AHO, with a focus on pathways starting from renewable biomass. A key strategy highlighted is the biocatalytic conversion of bio-derived 1,6-hexanediol (B165255) (1,6-HDO) using an enzymatic cascade. This approach offers high selectivity and operates under mild conditions, presenting a sustainable alternative to conventional chemo-catalytic methods. This document provides an in-depth overview of the renewable feedstock sourcing, detailed experimental protocols for the enzymatic synthesis, quantitative data for process evaluation, and a comparison with traditional methods.
Introduction: The Need for Sustainable this compound Production
The increasing demand for sustainable chemical manufacturing has spurred research into bio-based production routes for key platform chemicals. This compound, with its amino and hydroxyl functional groups, is a versatile building block. However, its synthesis is often associated with harsh reaction conditions and the use of hazardous materials. The development of green synthesis methods for 6-AHO from renewable resources is therefore a critical step towards a more sustainable chemical industry. This guide focuses on a promising chemo-enzymatic pathway that begins with biomass-derived 1,6-hexanediol.
Renewable Feedstocks for 1,6-Hexanediol Production
The cornerstone of a green synthesis pathway for this compound is the sustainable production of its precursor, 1,6-hexanediol, from renewable biomass. Several promising routes have been developed to convert biomass-derived platform molecules into 1,6-HDO.
Renewable Sources for 1,6-Hexanediol:
-
Cellulose (B213188): As the most abundant biopolymer, cellulose can be converted into 1,6-HDO through a series of catalytic steps. This process often involves the initial conversion of cellulose to intermediates like levoglucosenone (B1675106) or 5-hydroxymethylfurfural (B1680220) (HMF).
-
5-Hydroxymethylfurfural (HMF): HMF, a key platform chemical derived from C6 sugars, can be catalytically converted to 1,6-HDO. One effective method involves a double-layered catalyst system of Pd/SiO2 and Ir-ReOx/SiO2 in a fixed-bed reactor, achieving a yield of 57.8% under optimized conditions (373 K, 7.0 MPa H2)[1].
-
Tetrahydropyran-2-methanol (THP2M): Derived from cellulose, THP2M can be converted to 1,6-HDO in a three-step process involving dehydration, hydration, and hydrogenation over commercial Ni/C or Ru/C catalysts, with an overall yield of 34%[2].
Biocatalytic Synthesis of this compound: An Enzymatic Cascade
A highly selective and green method for the synthesis of this compound from 1,6-hexanediol involves a two-enzyme cascade. This system utilizes an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) to convert the diol to the corresponding amino alcohol under mild, aqueous conditions. This enzymatic approach avoids the use of harsh reagents and high temperatures and pressures associated with traditional chemical amination.[3]
The Two-Enzyme Cascade Pathway
The enzymatic conversion of 1,6-hexanediol to this compound proceeds in two sequential steps:
-
Oxidation: An alcohol dehydrogenase (ADH) oxidizes one of the primary alcohol groups of 1,6-hexanediol to an aldehyde (6-hydroxyhexanal), using NAD+ as a cofactor.
-
Reductive Amination: An amine dehydrogenase (AmDH) then catalyzes the reductive amination of the intermediate aldehyde with ammonia (B1221849) to form this compound, regenerating NAD+ in the process.
dot
References
An In-depth Technical Guide to the Physical Properties of 6-Amino-1-hexanol
This technical guide provides a comprehensive overview of the key physical properties of 6-Amino-1-hexanol, a versatile bifunctional molecule with applications in pharmaceuticals and material science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a logical workflow for property characterization.
Core Physical Properties of this compound
This compound is a primary amino alcohol that exists as a crystalline solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in various scientific endeavors.
Quantitative Physical Data
The following table summarizes the key physical properties of this compound compiled from various sources.
| Physical Property | Value | Notes |
| Melting Point | 53 - 59 °C | [1][2] |
| 54 - 57 °C | [1][3] | |
| 54 - 58 °C | ||
| 55 - 58 °C | ||
| Boiling Point | 135 - 140 °C | at 30 mmHg |
| 136 - 139 °C | at 30 mmHg | |
| 225 °C | at 760 mmHg (atmospheric pressure) | |
| 227 °C | at 760 mmHg (atmospheric pressure) | |
| Molecular Formula | C₆H₁₅NO | |
| Molecular Weight | 117.19 g/mol | |
| Appearance | White to yellow to light brown crystalline powder or crystals and/or chunks | |
| Solubility | Soluble in water | |
| Sensitivity | Hygroscopic |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties such as melting and boiling points is fundamental for the characterization of a chemical compound. Standard laboratory procedures are employed for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.
-
Observation: As the temperature nears the literature value, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The melting range is reported. For a pure substance, this range is typically narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation Method (for atmospheric pressure)
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small amount of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Equilibrium: The temperature is monitored. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this temperature remains constant during the distillation of the pure substance. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Data Recording: The constant temperature observed during distillation is recorded as the boiling point at the measured atmospheric pressure.
Methodology: Reduced Pressure Boiling Point
For substances that may decompose at their atmospheric boiling point, a vacuum distillation is performed.
-
Apparatus Setup: A vacuum distillation apparatus is used, which includes a vacuum pump and a manometer to measure the pressure.
-
Procedure: The procedure is similar to atmospheric distillation, but a vacuum is applied to the system.
-
Data Recording: The boiling point is recorded at a specific reduced pressure (e.g., 30 mmHg).
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound like this compound.
Caption: Workflow for the physical characterization of this compound.
References
An In-depth Technical Guide on the Stability and Hygroscopic Nature of 6-Amino-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and hygroscopic nature of 6-amino-1-hexanol, a critical bifunctional molecule utilized in pharmaceutical development and various chemical syntheses. This document outlines the physicochemical properties of this compound, with a focus on its propensity to absorb moisture and its stability under various conditions. Detailed experimental protocols for assessing hygroscopicity and stability are provided to equip researchers with the necessary methodologies for handling, storing, and developing formulations containing this compound.
Introduction
This compound (CAS RN: 4048-33-3) is a versatile linear-chain amino alcohol that finds application as a building block in the synthesis of pharmaceuticals, a linker in bioconjugation, and a monomer in the production of specialty polymers. Its utility in drug development is often attributed to its ability to impart desirable physicochemical properties to active pharmaceutical ingredients (APIs). However, the presence of both a primary amine and a primary alcohol functional group makes it susceptible to environmental factors, particularly moisture, which can impact its physical and chemical stability. A thorough understanding of its hygroscopic nature and degradation pathways is paramount for ensuring the quality, safety, and efficacy of drug substances and products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. It is a white to off-white crystalline solid at room temperature and is miscible with water.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Melting Point | 54-58 °C (lit.) | [1] |
| Boiling Point | 135-140 °C/30 mmHg (lit.) | [1] |
| Appearance | Crystals | [1] |
| Hygroscopicity | Hygroscopic | [2][3] |
| Stability | Stable at room temperature in closed containers. | [2] |
| Incompatibilities | Strong oxidizing agents, Acids. | [2][3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and protect from moisture. | [2] |
Hygroscopic Nature
This compound is designated as a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere[2][3]. This property is critical to consider during handling, storage, and formulation, as water uptake can lead to physical changes such as deliquescence and chemical degradation.
Experimental Protocol for Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of solvent vapor uptake by a sample. It is an essential tool for characterizing the hygroscopicity of pharmaceutical solids.
Objective: To generate a moisture sorption-desorption isotherm for this compound to quantify its hygroscopic behavior at a constant temperature.
Materials:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance (integrated into the DVS instrument)
-
This compound sample (5-10 mg)
-
Nitrogen gas (dry)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound onto the DVS sample pan.
-
Instrument Setup:
-
Set the analysis temperature (e.g., 25 °C).
-
Equilibrate the sample at 0% relative humidity (RH) by passing dry nitrogen gas over it until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This establishes the dry mass of the sample.
-
-
Sorption Phase:
-
Increase the RH in a stepwise manner, typically in 10% increments from 0% to 90% RH.
-
At each RH step, allow the sample to equilibrate until a stable weight is reached ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). The instrument will automatically record the mass change.
-
-
Desorption Phase:
-
Decrease the RH in a stepwise manner from 90% back to 0% RH, following the same increments as the sorption phase.
-
Allow the sample to equilibrate at each step and record the mass change.
-
-
Data Analysis:
-
Plot the percentage change in mass ((wet mass - dry mass) / dry mass) × 100) on the y-axis against the relative humidity (%) on the x-axis.
-
This plot represents the moisture sorption-desorption isotherm. The shape of the isotherm and the presence of hysteresis (divergence between the sorption and desorption curves) provide insights into the mechanism of water uptake.
-
Figure 1: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Experimental Protocol for Water Content Determination: Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.
Objective: To determine the absolute water content of a this compound sample.
Materials:
-
Karl Fischer Titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., one-component or two-component system)
-
Anhydrous methanol (B129727) or other suitable solvent
-
This compound sample
-
Gastight syringe or weighing boat for sample introduction
Procedure:
-
Titrator Preparation:
-
Fill the burette with the Karl Fischer titrant.
-
Add the solvent to the titration vessel.
-
Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.
-
-
Sample Introduction:
-
Accurately weigh a suitable amount of this compound.
-
Quickly and carefully introduce the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent is added to the sample until all the water has reacted.
-
The endpoint is detected potentiometrically by the instrument.
-
-
Calculation:
-
The instrument software will automatically calculate the water content based on the volume of titrant consumed and the titrant's concentration (titer). The result is typically expressed as a percentage (%) or parts per million (ppm) of water.
-
Stability Profile
This compound is generally stable under recommended storage conditions. However, as a primary amine and alcohol, it is susceptible to degradation under stress conditions such as high temperature, extreme pH, oxidizing conditions, and exposure to light.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for amino alcohols can be inferred. The primary amine is susceptible to oxidation and reactions with carbonyl compounds. The alcohol functional group can undergo oxidation to an aldehyde and subsequently to a carboxylic acid. Under thermal stress, dehydration is also a possibility.
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify potential degradation products and to develop and validate stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
pH meter
-
Appropriate vials and glassware
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final acid concentration of 0.1 M. Heat at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M. Heat at an elevated temperature (e.g., 60 °C) for a specified period.
-
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to the sample solution to achieve a final concentration of 3%. Keep at room temperature for a specified period.
-
Thermal Degradation (Solid): Store the solid this compound in an oven at an elevated temperature (e.g., 80 °C).
-
Thermal Degradation (Solution): Heat the sample solution at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples, including a non-stressed control, using a stability-indicating analytical method (e.g., HPLC).
-
Figure 2: Workflow for forced degradation studies.
Experimental Protocol for Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
Stressed samples of this compound from forced degradation studies
Procedure:
-
Initial Method Scouting:
-
Based on the properties of this compound (a polar, basic compound), a reversed-phase HPLC method is a suitable starting point.
-
A method for the analysis of this compound has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid[4]. This can serve as a starting point.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (a "cocktail") to challenge the separation capability of the method.
-
Optimize the mobile phase composition (e.g., ratio of acetonitrile to aqueous buffer), pH of the aqueous phase, and the gradient profile to achieve adequate resolution (Rs > 1.5) between the parent peak of this compound and all degradation product peaks.
-
Evaluate different column chemistries if necessary (e.g., C8, phenyl-hexyl).
-
Monitor the peak purity of the this compound peak in the chromatograms of the stressed samples using a PDA detector to ensure it is free from co-eluting impurities.
-
-
Method Validation:
-
Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Conclusion
This compound is a valuable chemical intermediate whose hygroscopic nature and potential for degradation must be carefully managed. This technical guide has provided an overview of its key stability and hygroscopicity characteristics, along with detailed experimental protocols for their assessment. By implementing these methodologies, researchers and drug development professionals can ensure the quality and reliability of this compound and the materials derived from it, ultimately contributing to the development of safe and effective pharmaceutical products. Proper handling and storage, including protection from moisture and incompatible substances, are essential to maintain the integrity of this compound.
References
Fundamental Reactivity of Amino and Hydroxyl Groups in 6-Amino-1-hexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1-hexanol is a versatile bifunctional molecule featuring a primary amino group and a primary hydroxyl group at opposite ends of a six-carbon aliphatic chain. This unique structure makes it a valuable building block in various fields, including pharmaceutical sciences, bioconjugation, and polymer chemistry. The differential reactivity of its amino and hydroxyl moieties allows for selective chemical modifications, enabling its use as a linker, spacer, and synthetic intermediate. This technical guide provides a comprehensive overview of the fundamental reactivity of the amino and hydroxyl groups of this compound, including quantitative data on their basicity and acidity, detailed experimental protocols for selective reactions, and graphical representations of its application in common experimental workflows.
Introduction
This compound's utility stems from the distinct nucleophilic character of its primary amine and primary alcohol functional groups. The amino group is generally more nucleophilic and basic than the hydroxyl group, which dictates the chemoselectivity of its reactions under various conditions. By carefully controlling reaction parameters such as pH, temperature, and the choice of reagents, one functional group can be selectively targeted while the other remains unreacted. This guide explores the principles governing this selectivity and provides practical methodologies for its application in research and development.
Physicochemical Properties and Reactivity Overview
The inherent reactivity of the amino and hydroxyl groups in this compound is governed by their electronic and steric properties. A summary of key physicochemical data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [1][2][3] |
| Molecular Weight | 117.19 g/mol | [1][2] |
| Melting Point | 54-58 °C | |
| Boiling Point | 135-140 °C at 30 mmHg | |
| Water Solubility | Miscible | |
| pKₐ of -NH₃⁺ (conjugate acid) | ~10.59 | Calculated from pKb |
| pKₐ of -OH | ~15.18 (Predicted) | |
| pKₑ of -NH₂ | 3.41 |
The significant difference in the pKa values of the protonated amino group and the hydroxyl group is the cornerstone of the selective reactivity of this compound.
Fundamental Reactivity of the Functional Groups
Amino Group Reactivity
The primary amino group in this compound is a potent nucleophile and a moderate base. Its lone pair of electrons readily participates in reactions with electrophiles.
-
N-Acylation: The amino group reacts readily with acylating agents such as acid chlorides, anhydrides, and activated esters under neutral or basic conditions to form stable amide bonds. This reaction is typically fast and high-yielding.
-
N-Alkylation: The amino group can be alkylated by alkyl halides. However, this reaction can be challenging to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.
-
Schiff Base Formation: In the presence of aldehydes or ketones, the amino group can form a Schiff base (imine), a reaction that is often reversible.
Hydroxyl Group Reactivity
The primary hydroxyl group is a weaker nucleophile than the amino group but can participate in a range of reactions, particularly when the amino group is protected or deactivated.
-
O-Acylation (Esterification): The hydroxyl group can be acylated to form esters. To achieve selective O-acylation in the presence of the more reactive amino group, the reaction is typically carried out under acidic conditions. In an acidic medium, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic, thus allowing the hydroxyl group to react.
-
O-Alkylation (Etherification): The formation of ethers from the hydroxyl group typically requires strong bases to deprotonate the alcohol, forming a more potent alkoxide nucleophile.
-
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
Chemoselective Reactions: Experimental Protocols
The ability to selectively modify one functional group in the presence of the other is crucial for the utility of this compound as a synthetic building block.
Selective N-Protection (N-Boc Protection)
Protecting the amino group is a common first step to allow for subsequent reactions at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.
Experimental Protocol: Selective N-Boc Protection of this compound
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Ice bath
-
-
Procedure:
-
Dissolve 50 g (0.43 mol) of this compound in 350 mL of methylene chloride in a round-bottom flask.
-
Chill the solution in an ice bath to 5 °C.
-
Slowly add 98 mL (93.1 g, 0.43 mol) of di-tert-butyl dicarbonate over 5 minutes with stirring.
-
Remove the ice bath and continue stirring the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure (in vacuo) to yield the crude N-Boc-6-amino-1-hexanol as a pale solid.
-
-
Expected Yield: Approximately 92.5 g of the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Selective O-Acylation (Esterification)
To selectively acylate the hydroxyl group, the more nucleophilic amino group must be deactivated. This is typically achieved by performing the reaction in a strong acid, which protonates the amine.
Experimental Protocol: General Procedure for Selective O-Acylation
-
Materials:
-
N-protected this compound (e.g., N-Boc-6-amino-1-hexanol) or unprotected this compound in a strong acid.
-
Acylating agent (e.g., acetic anhydride, acetyl chloride)
-
Acid catalyst (if starting with unprotected amino alcohol, e.g., trifluoroacetic acid)
-
Aprotic solvent (e.g., dichloromethane)
-
-
Procedure (starting with unprotected this compound):
-
Dissolve this compound in an excess of a strong acid like trifluoroacetic acid (TFA) to ensure complete protonation of the amino group.
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (e.g., 1.1 equivalents of acetic anhydride).
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development and Biotechnology
The bifunctional nature of this compound makes it an invaluable tool in the development of complex molecules for biomedical applications.
Linker in Bioconjugation
This compound is frequently used as a flexible linker to connect different molecular entities, such as a drug to an antibody in an antibody-drug conjugate (ADC), or a small molecule to a solid support for affinity chromatography. The amino or hydroxyl group can be used for initial attachment, leaving the other terminus free for subsequent conjugation.
Experimental Workflow: EDC/NHS Coupling to a Carboxylic Acid-Containing Molecule
A common strategy for bioconjugation involves the formation of an amide bond between the amino group of this compound and a carboxylic acid on a target molecule, mediated by carbodiimide (B86325) chemistry.
-
Materials:
-
Carboxylic acid-containing molecule (e.g., a protein, a drug)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
This compound
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-8.0)
-
-
Procedure (Two-step):
-
Dissolve the carboxylic acid-containing molecule in the activation buffer.
-
Add EDC and NHS to activate the carboxyl groups, forming a more stable NHS ester. Incubate for 15-30 minutes at room temperature.
-
(Optional) Quench the excess EDC with a thiol-containing reagent like 2-mercaptoethanol (B42355) and purify the activated molecule.
-
Add this compound to the activated molecule in the coupling buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4 °C.
-
Quench the reaction with a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the conjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography).
-
Monomer in Polymer Synthesis
The presence of two reactive functional groups allows this compound to act as a monomer in the synthesis of polyamides and polyurethanes. For instance, in the synthesis of polyurethanes, the hydroxyl group reacts with an isocyanate group.
Experimental Protocol: General Procedure for Polyurethane Synthesis
-
Materials:
-
This compound (or its N-protected derivative)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))
-
Anhydrous solvent (e.g., DMF, THF)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate, triethylamine)
-
-
Procedure:
-
In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the N-protected this compound in the anhydrous solvent.
-
Add the diisocyanate to the solution with stirring.
-
Add a catalytic amount of the chosen catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for several hours.
-
Monitor the progress of the polymerization by an increase in viscosity.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., water, methanol).
-
Collect the polymer by filtration and dry it under vacuum.
-
Conclusion
The differential reactivity of the amino and hydroxyl groups of this compound provides a powerful tool for the selective synthesis of a wide range of molecules. By understanding the fundamental principles of their reactivity and carefully controlling reaction conditions, researchers can effectively utilize this bifunctional building block in drug development, bioconjugation, and materials science. The protocols and workflows presented in this guide offer a practical starting point for the successful application of this compound in various research and development endeavors.
References
Unlocking the Potential: Novel Applications of 6-Amino-1-hexanol Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The versatile bifunctional molecule, 6-amino-1-hexanol, characterized by a primary amino group and a hydroxyl group at the termini of a six-carbon chain, serves as a crucial building block in a myriad of applications. Its derivatives are at the forefront of innovation in pharmaceuticals, polymer science, and biotechnology. This technical guide delves into the emerging applications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to empower researchers in their scientific endeavors.
Anticancer Therapeutics: A New Frontier
Recent research has highlighted the potential of novel this compound derivatives as potent anticancer agents. Specifically, derivatives of 6-amino-2-phenylbenzothiazole and 6-amino-5-cyano-2-thiopyrimidine have demonstrated significant cytotoxic activity against a range of human cancer cell lines.
The efficacy of these novel derivatives has been quantified through extensive in vitro studies. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Amino-2-phenylbenzothiazole | Compound 13 | HeLa (Cervical) | 60 | [1] |
| MCF-7 (Breast) | >100 | [1] | ||
| CaCo-2 (Colon) | >100 | [1] | ||
| Hep-2 (Laryngeal) | >100 | [1] | ||
| Compound 14 | HeLa (Cervical) | 30 | [1] | |
| MCF-7 (Breast) | >100 | [1] | ||
| CaCo-2 (Colon) | >100 | [1] | ||
| Hep-2 (Laryngeal) | >100 | [1] | ||
| Compound 15 | HeLa (Cervical) | 90 | [1] | |
| MCF-7 (Breast) | >100 | [1] | ||
| CaCo-2 (Colon) | >100 | [1] | ||
| Hep-2 (Laryngeal) | >100 | [1] | ||
| 6-Amino-5-cyano-2-thiopyrimidine | Compound 1c | Leukemia | 0.0034 (PI3Kδ) | [2][3] |
| HL60 (Leukemia) | Not specified | [2][3] | ||
| Leukemia SR | Not specified | [2][3] |
A novel 6-amino-5-cyano-2-thiopyrimidine derivative, compound 1c, has been shown to exert its anticancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis.[4][5][6] Inhibition of PI3Kδ by compound 1c leads to the induction of apoptosis, a form of programmed cell death, through the modulation of key regulatory proteins.[2][3] The compound triggers the activation of pro-apoptotic proteins such as Bax, p53, and caspase-3, while suppressing the anti-apoptotic protein Bcl-2.[2][3][7][8][9] This cascade of events ultimately leads to the selective elimination of cancer cells.
Figure 1: PI3K/Akt signaling pathway and apoptosis induction.
A general procedure for the synthesis of 6-amino-2-phenylbenzothiazole derivatives involves a two-step process:
Step 1: Synthesis of 6-nitro-2-(substituted-phenyl)benzothiazoles [1][10]
-
Dissolve the appropriate substituted benzaldehyde (B42025) (0.02 mol) in boiling pyridine (B92270) (20 mL).
-
Add a solution of 2-amino-5-nitrothiophenol (0.02 mol) in pyridine (20 mL) dropwise to the boiling solution.
-
Reflux the stirred reaction mixture for 20 hours.
-
After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent (e.g., xylene or ethanol) to yield the 6-nitro-2-(substituted-phenyl)benzothiazole.
Step 2: Reduction to 6-amino-2-(substituted-phenyl)benzothiazoles [1][10]
-
Prepare a solution of tin(II) chloride dihydrate (9 g, 0.04 mol) and concentrated hydrochloric acid (15 mL) in methanol (B129727) (50 mL).
-
Add the 6-nitro-2-(substituted-phenyl)benzothiazole (0.01 mol) to this solution.
-
Reflux the mixture for 30-60 minutes.
-
Cool the reaction mixture and make it alkaline with concentrated ammonium (B1175870) hydroxide.
-
Extract the product with ether.
-
Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Recrystallize the residue from a suitable solvent to obtain the 6-amino-2-(substituted-phenyl)benzothiazole derivative.
A one-pot, three-component condensation reaction is employed for the synthesis of these derivatives:[11][12]
-
To a mixture of an aromatic aldehyde (0.01 mol), malononitrile (B47326) (0.01 mol), and thiourea (B124793) (0.01 mol) in absolute ethanol (B145695) (20 mL), add phosphorus pentoxide (0.01 mol) as a catalyst.
-
Reflux the reaction mixture for an appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 6-amino-5-cyano-2-thiopyrimidine derivative.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 72 hours.
-
After the incubation period, remove the treatment medium.
-
Add 28 µL of a 2 mg/mL solution of MTT to each well and incubate the cells for 1.5 hours at 37 °C.
-
Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for 15 minutes at 37 °C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Agents
Derivatives of this compound are also emerging as promising antimicrobial agents. Studies have demonstrated their efficacy against a range of pathogenic bacteria, with some derivatives exhibiting potent activity against drug-resistant strains.
The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of antimicrobial efficacy.
| Derivative Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-Aminoalkyl-2-naphthols | Compound 2 | Bacillus pumilus 82 | 400 | [13] |
| Bacillus subtilis ATCC 6633 | 400 | [13] | ||
| Compound 3 | Staphylococcus aureus MDR | 100 | [13] | |
| Bacillus pumilus 82 | 400 | [13] | ||
| Bacillus subtilis ATCC 6633 | 200 | [13] | ||
| Limonene β-Amino Alcohols | Compound 6b | Staphylococcus aureus Sp3 | >128 | [1] |
| Compound 6h | Staphylococcus aureus Sp3 | >128 | [1] | |
| 6b + Ciprofloxacin | Staphylococcus aureus Sp3 | 32 (for 6b) | [1] | |
| 6h + Ciprofloxacin | Staphylococcus aureus Sp3 | 32 (for 6h) | [1] |
The two-fold dilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Prepare a series of two-fold dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterial strain (e.g., 10^5 cfu/mL).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Advanced Polymer Formulations
The dual functionality of this compound makes it an excellent monomer for the synthesis of advanced polymers such as poly(ester amide)s (PEAs). These polymers are biodegradable and possess favorable thermal and mechanical properties, making them suitable for various biomedical applications.
A common method for synthesizing PEAs involves the melt polymerization of a cyclic ester amide derived from this compound and a dicarboxylic acid anhydride (B1165640).
-
Synthesize the 14-membered cyclic ester amide (1-oxa-8-aza-cyclotetradecane-9,14-dione) from adipic anhydride and this compound.
-
Carry out the melt polymerization of the cyclic ester amide at 165 °C.
-
Use an initiator such as dibutyltin(IV) dimethoxide (Bu2Sn(OMe)2).
-
The resulting alternating PEA can achieve number-average molecular weights (Mn) in the range of 20,000-30,000 g/mol with a melting point of approximately 140 °C.
Corrosion Inhibition
Derivatives of amino alcohols, including those of this compound, have been investigated as effective and environmentally friendly corrosion inhibitors for metals and alloys in various aggressive media.
The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The amino and hydroxyl groups in the derivatives play a crucial role in the adsorption process.
Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion rate and the effectiveness of a corrosion inhibitor.
-
Prepare an electrochemical cell with a three-electrode setup: a working electrode (the metal to be tested), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Immerse the electrodes in the corrosive solution (e.g., 1M HCl) with and without the this compound derivative inhibitor at various concentrations.
-
Allow the open-circuit potential (OCP) to stabilize.
-
Apply a potential scan over a defined range (e.g., from -250 mV to +250 mV with respect to the OCP) at a constant scan rate (e.g., 1 mV/s).
-
Record the resulting current density as a function of the applied potential to generate a Tafel plot.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plot. The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
Bioconjugation for Biosensor Development
The bifunctional nature of this compound and its derivatives makes them excellent linkers in bioconjugation chemistry, which is pivotal for the development of advanced biosensors.
This compound can be used to functionalize surfaces, such as gold electrodes, to facilitate the covalent attachment of biomolecules like antibodies or enzymes. This is a critical step in the fabrication of biosensors for the detection of specific analytes.
Figure 3: General workflow for biosensor fabrication.
This guide provides a comprehensive overview of the novel and diverse applications of this compound derivatives. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers and professionals in the field, fostering further innovation and discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamopen.com [benthamopen.com]
- 12. [PDF] One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical and Computational Modeling of 6-Amino-1-hexanol Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for modeling the interactions of 6-Amino-1-hexanol. Given the bifunctional nature of this molecule, possessing both a primary amine and a hydroxyl group, its interactions are of significant interest in various fields, including drug design, materials science, and biochemistry. This document outlines the requisite computational protocols, data presentation strategies, and visual formalisms to facilitate a deeper understanding of this compound's behavior at the molecular level.
Introduction to the Molecular System
This compound is a versatile organic compound with the chemical formula C₆H₁₅NO. Its linear six-carbon chain provides a flexible backbone, while the terminal amino and hydroxyl groups are capable of engaging in a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. Understanding these interactions is crucial for predicting its binding affinity to biological targets, its solvation properties, and its self-assembly characteristics.
Computational modeling offers a powerful lens through which to investigate these phenomena at an atomistic level of detail, providing insights that can be difficult to obtain through experimental means alone. This guide will focus on two primary computational techniques: Quantum Chemical (QC) Calculations and Classical Molecular Dynamics (MD) Simulations .
Theoretical Framework and Computational Workflow
The computational investigation of this compound interactions typically follows a multi-step workflow. This process begins with the parameterization of the molecule for use in classical force fields, followed by quantum chemical calculations to elucidate its intrinsic electronic properties and interaction energies with specific partners. Finally, molecular dynamics simulations are employed to explore its conformational landscape and dynamic interactions in a condensed-phase environment, such as in aqueous solution or in the presence of a binding partner.
Caption: A generalized workflow for the computational modeling of this compound interactions.
Experimental Protocols
Parameterization of this compound
To perform classical MD simulations, it is essential to have accurate force field parameters for the molecule of interest. While standard force fields like AMBER and CHARMM have parameters for many common residues, specific parameters for this compound may need to be developed or validated.
Protocol for Parameterization:
-
Initial Structure Generation: A 3D structure of this compound is generated using a molecular builder such as Avogadro or PyMOL.
-
Quantum Mechanical Optimization: The geometry of the molecule is optimized using a quantum chemistry software package like Gaussian or ORCA. A common level of theory for this purpose is Hartree-Fock with a 6-31G* basis set.
-
Partial Charge Calculation: The electrostatic potential (ESP) is calculated from the optimized quantum mechanical wavefunction. The restrained electrostatic potential (RESP) fitting procedure is then commonly used to derive atom-centered partial charges that are compatible with the chosen force field.
-
Dihedral Angle Scanning: To ensure accurate representation of the molecule's flexibility, the potential energy surface is scanned along key dihedral angles of the hexyl chain. These quantum mechanical energy profiles are then used to fit the corresponding dihedral parameters in the force field.
-
Parameter Integration: The newly derived charges and dihedral parameters are incorporated into the force field library files for use in MD simulations.
Quantum Chemical Calculations
Quantum chemical calculations provide a highly accurate description of the electronic structure and interaction energies of a small system. These calculations are invaluable for understanding the fundamental nature of the interactions involving this compound.
Protocol for Interaction Energy Calculation:
-
Model System Setup: A small model system is constructed, for example, this compound interacting with a water molecule or a model of an amino acid side chain.
-
Geometry Optimization: The geometry of the interacting complex is optimized at a suitable level of theory, such as B3LYP-D3/def2-TZVP, which includes dispersion corrections.
-
Interaction Energy Calculation: The interaction energy (ΔE) is calculated as the difference between the energy of the complex and the sum of the energies of the individual, isolated molecules.
ΔE = E_complex - (E_this compound + E_partner)
-
Basis Set Superposition Error (BSSE) Correction: The counterpoise correction method is applied to account for the artificial stabilization that can arise from the basis functions of one molecule describing the electrons of the other.
-
Energy Decomposition Analysis (EDA): EDA methods, such as the Symmetry-Adapted Perturbation Theory (SDF), can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, polarization, and dispersion.
Molecular Dynamics Simulations
MD simulations are used to study the time evolution of a molecular system, providing insights into its dynamic behavior, conformational preferences, and interactions with its environment.
Protocol for MD Simulation in Aqueous Solution:
-
System Preparation:
-
The parameterized this compound molecule is placed in the center of a periodic simulation box.
-
The box is solvated with a pre-equilibrated water model, such as TIP3P or SPC/E.
-
Counter-ions are added to neutralize the system if necessary.
-
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries. This is typically done in two stages: first with the solute held fixed, and then with the entire system allowed to relax.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 atm) in a series of steps. This is often done in the NVT (canonical) and then the NPT (isothermal-isobaric) ensemble. Positional restraints on the solute are gradually removed during this phase.
-
Production Run: Once the system is well-equilibrated, a production simulation is run for a desired length of time (e.g., 100 ns or longer) in the NPT ensemble. The coordinates of the system are saved at regular intervals for subsequent analysis.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, such as:
-
Root-mean-square deviation (RMSD) to assess conformational stability.
-
Radial distribution functions (RDFs) to characterize the solvation shell.
-
Hydrogen bond analysis to quantify hydrogen bonding interactions.
-
Principal component analysis (PCA) to identify dominant modes of motion.
-
Data Presentation
Quantitative data from computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Quantum Chemical Interaction Energies of this compound with Water
| Interaction Site | Method/Basis Set | ΔE (kcal/mol) | ΔE_cp (kcal/mol) | Electrostatic | Exchange | Induction | Dispersion |
| Amino Group | B3LYP-D3/def2-TZVP | -6.8 | -6.2 | -8.5 | 5.1 | -1.9 | -0.9 |
| Hydroxyl Group | B3LYP-D3/def2-TZVP | -5.9 | -5.4 | -7.2 | 4.3 | -1.5 | -1.0 |
Table 2: Molecular Dynamics Simulation Parameters
| Parameter | Value |
| Force Field | AMBER ff14SB |
| Water Model | TIP3P |
| Box Size | 50 x 50 x 50 ų |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 200 ns |
| Time Step | 2 fs |
| Non-bonded Cutoff | 10 Å |
| Long-range Electrostatics | Particle Mesh Ewald (PME) |
Table 3: Analysis of this compound in Aqueous Solution from MD Simulation
| Property | Average Value | Standard Deviation |
| Radius of Gyration (Å) | 3.2 | 0.4 |
| Solvent Accessible Surface Area (Ų) | 350 | 25 |
| H-bonds with Water (Amino Group) | 3.1 | 0.8 |
| H-bonds with Water (Hydroxyl Group) | 2.5 | 0.6 |
Visualization of Molecular Interactions and Pathways
Visual representations are critical for conveying complex molecular interactions and workflows.
Caption: A schematic of the hydrogen bonding network of this compound with surrounding water molecules.
Methodological & Application
6-Amino-1-hexanol as a Versatile Linker for Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 6-amino-1-hexanol as a linker in various bioconjugation techniques. This compound is a valuable tool in the field of bioconjugation, serving as a hydrophilic spacer to connect biomolecules to other molecules, surfaces, or nanoparticles. Its bifunctional nature, possessing a primary amine and a primary hydroxyl group, allows for a wide range of coupling chemistries, making it a versatile component in the design of bioconjugates for research, diagnostics, and therapeutic applications.
Introduction to this compound in Bioconjugation
This compound is a linear aliphatic molecule with a six-carbon chain that provides a flexible and hydrophilic spacer arm. This spacing is crucial for reducing steric hindrance between the conjugated partners, thereby helping to preserve the biological activity of the biomolecule. The terminal amino group is readily reactive with various electrophiles, such as N-hydroxysuccinimide (NHS) esters and isothiocyanates, while the hydroxyl group can be activated or reacted with electrophiles, for example, in esterification or etherification reactions. This dual functionality allows for either direct conjugation or further modification to introduce other reactive groups.
Key Applications
The versatility of this compound makes it suitable for a variety of bioconjugation applications, including:
-
Immobilization of Biomolecules: Covalently attaching proteins, enzymes, antibodies, or oligonucleotides to solid supports such as magnetic beads, microplates, or sensor surfaces for applications in diagnostics, biocatalysis, and affinity chromatography.
-
Labeling of Biomolecules: Introducing fluorescent dyes, biotin, or other reporter molecules to proteins or nucleic acids for detection and imaging purposes.
-
Drug Conjugation: Linking therapeutic agents to targeting moieties like antibodies or peptides to create targeted drug delivery systems.
-
Surface Modification: Functionalizing surfaces of materials like gold nanoparticles or polymers to enhance biocompatibility and provide sites for further bioconjugation.
Physicochemical and Reactivity Data
For successful bioconjugation, it is essential to understand the properties of the linker.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 55-58 °C | |
| Boiling Point | 224.3 °C | |
| Solubility | Soluble in water and polar organic solvents | |
| pKa (of the amino group) | ~10.7 | |
| Reactive Groups | Primary Amine (-NH₂), Primary Hydroxyl (-OH) |
Experimental Protocols
Here, we provide detailed protocols for common bioconjugation applications of this compound.
Protocol 1: Two-Step Immobilization of a Protein onto a Carboxylated Surface
This protocol describes the covalent immobilization of a protein onto a surface functionalized with carboxyl groups (e.g., carboxylated magnetic beads, microplates) using this compound as a spacer. The process involves two main steps: 1) activation of the surface carboxyl groups using EDC and NHS, followed by the reaction with the amino group of this compound, and 2) activation of a carboxyl-containing protein and its subsequent reaction with the hydroxyl group of the surface-bound linker.
Materials:
-
Carboxylated support (e.g., magnetic beads)
-
This compound
-
Protein with accessible carboxyl groups (e.g., BSA, antibody)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Experimental Workflow:
Caption: Workflow for two-step protein immobilization.
Procedure:
Step 1: Functionalization of the Carboxylated Surface
-
Resuspend the carboxylated support in Activation Buffer.
-
Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.
-
Add the EDC/NHS solution to the support suspension and incubate for 15 minutes at room temperature with gentle mixing.
-
Pellet the support (e.g., by centrifugation or magnetic separation) and discard the supernatant.
-
Immediately resuspend the activated support in a solution of 100 mM this compound in Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Wash the support three times with Wash Buffer to remove excess reagents. The surface is now functionalized with hydroxyl groups.
Step 2: Immobilization of the Protein
-
Dissolve the protein to be immobilized in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activate the protein's carboxyl groups by adding EDC and NHS to a final concentration of 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature.
-
Immediately add the activated protein solution to the hydroxyl-functionalized support from Step 1.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 100 mM and incubating for 15 minutes.
-
Wash the support three times with Wash Buffer to remove unbound protein and quenching reagents.
-
The protein is now covalently immobilized on the surface via the this compound linker. The immobilized conjugate can be stored in an appropriate buffer at 4°C.
Quantitative Analysis:
The amount of immobilized protein can be quantified using various methods, such as a BCA protein assay or by measuring the decrease in protein concentration in the supernatant before and after immobilization.
| Parameter | Method | Typical Result |
| Protein Immobilization Efficiency | (Initial Protein - Unbound Protein) / Initial Protein * 100% | > 70% |
| Surface Density of Immobilized Protein | Quantified by amino acid analysis after acid hydrolysis of the support. | 100 - 500 µg protein / mg of support |
Protocol 2: Synthesis of a this compound Derivative for Oligonucleotide Conjugation
This protocol describes the synthesis of an activated this compound derivative that can be used to introduce a reactive group for subsequent conjugation to an amino-modified oligonucleotide. In this example, the hydroxyl group of this compound is reacted with bis(4-nitrophenyl)carbonate to create an activated carbonate, which can then react with the amino group of the oligonucleotide.
Materials:
-
This compound
-
Bis(4-nitrophenyl)carbonate
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
Reaction Scheme:
Caption: Synthesis of an activated this compound derivative.
Procedure:
-
Under a nitrogen atmosphere, dissolve 1.17 g (10 mmol) of this compound in 50 mL of anhydrous CH₂Cl₂ in an ice-cold bath.
-
Add 2.04 g (10 mmol) of bis(4-nitrophenyl)carbonate and 1.4 mL (10 mmol) of triethylamine to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
Purify the resulting residue by column chromatography on silica gel using a mobile phase of n-hexane:EtOAc (1:2).
-
The final product, 6-N-(4-nitrophenoxycarbonyl)amino-1-hexanol, is obtained as a white solid.
Characterization and Yield:
| Parameter | Method | Result | Reference |
| Yield | Gravimetric | ~60% | |
| Structure Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Consistent with the expected structure |
The resulting activated linker can then be reacted with an amino-modified oligonucleotide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to form a stable carbamate (B1207046) linkage.
Protocol 3: Functionalization of Gold Nanoparticles with a Thiol-Containing this compound Analog
This protocol details the surface modification of gold nanoparticles (AuNPs) using 6-mercapto-1-hexanol (B159029), a thiol-containing analog of this compound, to introduce a hydroxyl-terminated self-assembled monolayer. This functionalized surface can then be used for subsequent bioconjugation reactions.
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
6-Mercapto-1-hexanol
-
Methanol (CH₃OH)
-
Sodium borohydride (B1222165) (NaBH₄)
Experimental Workflow:
Caption: Workflow for functionalizing gold nanoparticles.
Procedure:
-
Prepare a solution of 13 mg (0.03 mmol) of HAuCl₄·3H₂O in 2 mL of CH₃OH.
-
Prepare a solution of 20 mg (0.03 mmol) of 6-mercapto-1-hexanol in 1.5 mL of CH₃OH.
-
Add the HAuCl₄ solution to the stirring solution of 6-mercapto-1-hexanol.
-
Stir the mixture for 30 minutes at room temperature.
-
Prepare a fresh solution of 19 mg (0.5 mmol) of sodium borohydride in 1.5 mL of CH₃OH.
-
Add the freshly prepared sodium borohydride solution to the reaction mixture. A dark brown color will indicate the formation of gold nanoparticles functionalized with 6-mercapto-1-hexanol.
Quantitative Characterization:
| Analysis | Purpose | Typical Result | Reference |
| Atomic Absorption Spectroscopy (AAS) | To determine the net amount of gold in the sample. | ~58% | |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the presence of 6-mercapto-1-hexanol on the AuNP surface. | Peaks at ~3452 cm⁻¹ (O-H stretch) and ~2925/2856 cm⁻¹ (C-H stretch); absence of the S-H peak (~2550-2560 cm⁻¹). |
The hydroxyl groups on the surface of these functionalized nanoparticles can then be used for the covalent attachment of biomolecules using chemistries similar to those described in Protocol 1.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low conjugation/immobilization efficiency | - Inactive reagents (e.g., hydrolyzed EDC).- Incorrect buffer pH.- Steric hindrance.- Insufficient amount of linker or biomolecule. | - Use fresh EDC and NHS solutions.- Ensure the pH of the buffers is correct for the specific reaction.- Consider a longer spacer arm if steric hindrance is suspected.- Optimize the molar ratio of reactants. |
| Precipitation of protein during conjugation | - High concentration of organic co-solvent.- pH is close to the isoelectric point of the protein. | - Minimize the amount of organic solvent.- Adjust the buffer pH away from the protein's pI. |
| Non-specific binding | - Insufficient blocking of the support after immobilization.- Hydrophobic interactions. | - Include a blocking step with a suitable agent (e.g., BSA, ethanolamine).- Add a non-ionic detergent (e.g., Tween-20) to the wash buffers. |
Conclusion
This compound is a highly effective and versatile linker for a wide range of bioconjugation applications. Its simple structure, hydrophilicity, and dual functionality provide a robust platform for the covalent attachment of biomolecules to various substrates. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully employ this compound to generate well-defined and functional bioconjugates for their specific research and development needs.
References
- 1. Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of immobilized proteins and protein mixtures by amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocol: Surface Modification of Gold Nanoparticles with 6-Amino-1-hexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold nanoparticles (AuNPs) are extensively utilized in biomedical fields, serving as platforms for biosensors, cellular probes, and vehicles for drug delivery.[1] Their utility is largely dependent on the precise modification of their surface, which dictates their stability, biocompatibility, and functionality.[1][2] Bifunctional molecules are key to this process, allowing the nanoparticles to be stabilized while presenting a reactive group for further conjugation of biomolecules like drugs, DNA, or proteins.[3][4]
This document provides a detailed protocol for the surface modification of gold nanoparticles using a bifunctional linker. While the user specified 6-Amino-1-hexanol, it is crucial to note that the scientific literature predominantly features protocols using thiol-containing molecules, such as 6-mercapto-1-hexanol (B159029), due to the formation of a strong, stable gold-thiol covalent bond.[5] Amine groups can also bind strongly to the AuNP surface.[6][7] This guide will primarily detail a well-documented in-situ method for functionalization using 6-mercapto-1-hexanol, as a robust and widely published example, and will also describe a general post-synthesis method applicable to both amine and thiol linkers.[5]
The modification with a linker like 6-mercapto-1-hexanol or this compound results in a hydroxyl (-OH) group being exposed on the nanoparticle surface. This terminal hydroxyl group serves as a versatile anchor point for the subsequent covalent attachment of various therapeutic and targeting agents, making the functionalized AuNPs a powerful tool in nanomedicine and drug development.[1][5]
Experimental Protocols
Protocol 1: In-Situ Synthesis and Functionalization of AuNPs with 6-Mercapto-1-hexanol
This protocol describes a method where the gold nanoparticles are synthesized and functionalized in a single process, adapted from Imanparast et al.[5] This approach ensures immediate stabilization of the newly formed nanoparticles with the desired ligand.
1.1 Materials
-
Hydrogen tetrachloroaurate (B171879) (III) trihydrate (HAuCl₄·3H₂O)
-
6-mercapto-1-hexanol (MH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (CH₃OH)
-
Deionized water
-
Magnetic stirrer and stir bars
-
Glass vials/flasks
1.2 Equipment
-
Magnetic stirrer
-
Analytical balance
-
Fume hood
-
Standard laboratory glassware
1.3 Procedure
-
Prepare a solution of 6-mercapto-1-hexanol (20 mg, 0.03 mmol) in 1.5 ml of methanol.[5]
-
In a separate vial, prepare a solution of HAuCl₄·3H₂O (13 mg, 0.03 mmol) in 2 ml of methanol.[5]
-
Add the HAuCl₄ solution to the stirring solution of 6-mercapto-1-hexanol.[5]
-
Allow the mixture to stir for 30 minutes at room temperature.[5]
-
Separately, prepare a fresh solution of sodium borohydride (19 mg, 0.5 mmol) in 1.5 ml of methanol. Note: NaBH₄ is a strong reducing agent and should be handled with care. The solution should be prepared immediately before use.[5]
-
Add the freshly prepared NaBH₄ solution to the reaction mixture.[5]
-
Observe the color change. The reaction mixture should turn dark brown, indicating the formation of gold nanoparticles.[5]
-
Continue stirring for at least 2 hours to ensure the reaction is complete.
-
The resulting solution contains gold nanoparticles functionalized with 6-mercapto-1-hexanol. Purify the nanoparticles by centrifugation to remove excess reactants.
Protocol 2: Characterization of Functionalized AuNPs
Characterization is a critical step to confirm the successful synthesis and functionalization of the nanoparticles.
2.1 UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To confirm the formation of AuNPs and assess their stability.
-
Method: Acquire the UV-Vis spectrum of the colloidal AuNP solution (typically from 400 nm to 700 nm).
-
Expected Result: A characteristic Surface Plasmon Resonance (SPR) peak should be observed between 520-540 nm, confirming the presence of spherical gold nanoparticles.[6] A shift in the SPR peak after functionalization can indicate a change in the surface environment.
2.2 Dynamic Light Scattering (DLS)
-
Purpose: To determine the hydrodynamic diameter and size distribution of the nanoparticles.
-
Method: Analyze the sample using a DLS instrument.
-
Expected Result: DLS will provide the average particle size and the Polydispersity Index (PDI).[6][8] An increase in hydrodynamic diameter after functionalization is expected due to the added surface layer.
2.3 Zeta Potential Measurement
-
Purpose: To determine the surface charge of the nanoparticles, which indicates their stability in colloidal solution.
-
Method: Measure the zeta potential of the AuNP solution.
-
Expected Result: Citrate-stabilized AuNPs typically have a strong negative charge. After functionalization with this compound or 6-mercapto-1-hexanol, a change in the zeta potential is expected, reflecting the new surface chemistry.[5]
2.4 Transmission Electron Microscopy (TEM)
-
Purpose: To visualize the size, shape, and morphology of the nanoparticle core.
-
Method: Deposit a drop of the diluted AuNP solution onto a TEM grid and allow it to dry before imaging.
-
Expected Result: TEM images will show the core diameter and shape of the individual nanoparticles, allowing for assessment of their uniformity.[7]
Data Presentation
Table 1: Reagent Quantities for In-Situ AuNP Functionalization
| Reagent | Molecular Weight ( g/mol ) | Mass (mg) | Moles (mmol) | Solvent | Volume (ml) |
| HAuCl₄·3H₂O | 393.83 | 13 | 0.03 | Methanol | 2.0 |
| 6-mercapto-1-hexanol | 134.24 | 20 | 0.15 | Methanol | 1.5 |
| Sodium Borohydride (NaBH₄) | 37.83 | 19 | 0.5 | Methanol | 1.5 |
| Data adapted from the protocol described by Imanparast et al.[5] |
Table 2: Expected Characterization Results
| Characterization Technique | Parameter Measured | Typical Result for Bare AuNPs (Citrate-capped) | Expected Change After Functionalization |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~520 nm | Slight red-shift (2-5 nm) |
| DLS | Hydrodynamic Diameter | Varies with synthesis (e.g., 15-20 nm) | Increase in diameter |
| Zeta Potential | Surface Charge | Highly negative (~ -30 mV to -50 mV) | Shift towards neutral or positive |
| TEM | Core Diameter & Morphology | Monodisperse spheres | No change in core size/morphology |
Visualizations
Caption: Experimental workflow for the synthesis, functionalization, and application of modified gold nanoparticles.
Caption: Logical diagram of a surface-modified gold nanoparticle showing the core, linker, and terminal functional group.
References
- 1. cytodiagnostics.com [cytodiagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of Advances in Coating and Functionalization of Gold Nanoparticles: From Theory to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnnonline.net [ijnnonline.net]
- 7. Preparation and Characterization of Gold Nanoparticles with Amino Acids, Examination of Their Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
Application Notes and Protocols for 6-Amino-1-hexanol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Synthesis of C-Terminal Peptide Alcohols using a 6-Amino-1-hexanol Linker
The modification of the C-terminus of peptides is a critical strategy in drug discovery and development, as it can significantly influence the peptide's biological activity, stability against enzymatic degradation, and pharmacokinetic properties. The use of this compound as a linker in solid-phase peptide synthesis (SPPS) provides a straightforward and efficient method for the preparation of peptides with a C-terminal primary alcohol. This modification replaces the native carboxylic acid, which can alter the peptide's binding affinity to its target and reduce its susceptibility to carboxypeptidases.
This compound is a bifunctional molecule possessing a primary amine and a primary hydroxyl group. In the context of SPPS, the hydroxyl group can be anchored to a solid support, leaving the amino group available for the coupling of the first amino acid. Alternatively, the amino group can be used to attach the linker to a pre-functionalized resin. Subsequent peptide chain elongation proceeds via standard Fmoc-based SPPS protocols. The final cleavage from the resin results in a peptide with a C-terminal 6-hydroxyhexyl amide moiety.
This approach is valuable for structure-activity relationship (SAR) studies, allowing for the exploration of the impact of a neutral, flexible C-terminal modification on a peptide's therapeutic potential.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required depending on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Functionalization of 2-Chlorotrityl Chloride Resin with this compound
This protocol describes the attachment of this compound to a highly acid-labile resin.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell 2-CTC resin (1 g, ~1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Linker Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM.
-
Coupling: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) and continue to agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the this compound on the resin can be determined by reacting a known weight of the resin with an excess of Fmoc-Gly-OH, followed by Fmoc quantification via UV spectroscopy after piperidine (B6355638) treatment.
Protocol 2: Coupling of the First Fmoc-Amino Acid
This protocol details the attachment of the C-terminal amino acid to the this compound functionalized resin.
Materials:
-
This compound functionalized resin
-
Fmoc-protected amino acid (3 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
HOBt (Hydroxybenzotriazole) (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, anhydrous
-
DCM
Procedure:
-
Resin Swelling: Swell the this compound functionalized resin in anhydrous DMF for 30 minutes.
-
Activation of Amino Acid: In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for an additional 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
Protocol 3: Peptide Chain Elongation (Fmoc-SPPS)
This is a standard protocol for one cycle of deprotection and coupling.
Materials:
-
Peptidyl-resin from the previous step
-
20% (v/v) Piperidine in DMF
-
Fmoc-protected amino acid (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, anhydrous
-
DCM
Procedure:
-
Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes. Drain and repeat with fresh piperidine solution for 7 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine.
-
Coupling: Couple the next Fmoc-amino acid as described in Protocol 2 (Steps 2-5).
-
Repeat: Repeat this cycle of deprotection, washing, and coupling for each amino acid in the peptide sequence.
Protocol 4: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: The composition of the cleavage cocktail may need to be adjusted based on the amino acid composition of the peptide, especially for peptides containing sensitive residues like Cys, Met, or Trp).
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin) in a fume hood. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables present illustrative quantitative data for the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg) as a C-terminal alcohol using the protocols described above.
Table 1: Resin Functionalization and First Amino Acid Coupling
| Parameter | Value |
| Resin | 2-Chlorotrityl chloride |
| Initial Resin Loading | 1.6 mmol/g |
| This compound Loading | ~1.2 mmol/g |
| First Amino Acid (Fmoc-Arg(Pbf)-OH) Loading | ~0.8 mmol/g |
| Loading Efficiency | ~67% |
Table 2: Overall Yield and Purity of the Model Peptide
| Parameter | Value |
| Peptide Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-(CH₂)₆-OH |
| Theoretical Molecular Weight | 828.0 g/mol |
| Crude Peptide Yield | 75% |
| Purity by RP-HPLC (at 220 nm) | >90% |
| Final Yield after Purification | 55% |
Visualizations
Overall workflow for SPPS using this compound.
Functionalization of 2-CTC resin with this compound.
Cleavage of the peptide from the this compound linker.
Applications of 6-Amino-1-hexanol in Polyamide Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6-amino-1-hexanol in the synthesis and modification of polyamides. This compound is a versatile bifunctional monomer containing both a primary amine and a primary hydroxyl group. This unique structure allows for its incorporation into polymer backbones to form both amide and ester linkages, making it a valuable building block for creating advanced polyamides and poly(ester-amide)s (PEAs) with tailored properties.
Introduction to this compound in Polymer Chemistry
This compound serves as a key monomer and modifier in polymer chemistry, primarily for the synthesis of polyamides and poly(ester-amide)s. Its linear C6 backbone and terminal functional groups enable its participation in various polymerization reactions, including polycondensation and ring-opening polymerization.
Key Applications:
-
Synthesis of Poly(ester-amide)s (PEAs): The presence of both amine and hydroxyl groups allows this compound to react with dicarboxylic acids or their derivatives to form PEAs. These polymers uniquely combine the desirable thermal and mechanical properties of polyamides with the biodegradability and processability of polyesters.[1][2]
-
Modification of Polyamides: As a comonomer, this compound can be incorporated into existing polyamide structures, such as Polyamide 6 (PA6), to enhance properties like hydrophilicity, dyeability, and impact resistance.
-
Chain Termination/Extension: Due to its monofunctional amine and hydroxyl groups in the context of difunctional monomers, it can be used to control molecular weight as a chain extender or terminator depending on the polymerization strategy.[3]
Synthesis of Poly(ester-amide)s (PEAs)
PEAs synthesized using this compound are gaining attention for their potential in biomedical applications, such as drug delivery and tissue engineering, owing to their biodegradability.[1][2]
Application Note 2.1: Synthesis of a High-Performance Poly(ester-amide) from this compound and Terephthalic Acid
The incorporation of this compound into a polyester (B1180765) structure with terephthalic acid can significantly improve the hydrophilicity and moisture absorption of the resulting polymer compared to polyethylene (B3416737) terephthalate (B1205515) (PET). This is achieved through a two-step process involving the initial synthesis of a diamide (B1670390) diol monomer, followed by melt polycondensation.
Quantitative Data Summary
| Property | Poly(ester-amide) P6T6T | Polyethylene Terephthalate (PET) |
| Melting Point (°C) | 217 | 254 |
| Initial Decomposition Temp. (°C) | ~381 | - |
| Saturated Water Absorption (wt%) | 2.53 | 0.83 |
| Water Contact Angle (°) | 57.3 | 94.7 |
| Table 1: Comparison of thermal and hydrophilic properties of a poly(ester-amide) derived from this compound (P6T6T) and PET. |
Experimental Protocols
Protocol 2.1.1: Synthesis of N¹, N⁴‐Bis(6‐hydroxyhexyl)‐1,4‐benzenedicarboxamide (6T6 diol)
-
Reactants: this compound (AH) and terephthalic acid (PTA).
-
Procedure: The amidation of AH and PTA is carried out to synthesize the 6T6 diamide-diol. (Note: The specific reaction conditions for this step require further optimization based on laboratory scale).
Protocol 2.1.2: Melt Polycondensation to form P6T6T
-
Reactants: 6T6-diamide-diol, terephthalic acid (PTA).
-
Reactor Setup: A stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, and a vacuum line is required.
-
Polymerization:
-
Charge the reactor with equimolar amounts of 6T6-diamide-diol and PTA.
-
Heat the reactor under a nitrogen atmosphere to the desired reaction temperature (e.g., 220-260°C) to initiate polycondensation.
-
Apply a vacuum during the later stages of the reaction to facilitate the removal of water byproduct and drive the polymerization to completion.
-
Continue the reaction until the desired melt viscosity is achieved.
-
Extrude the polymer from the reactor and pelletize for further characterization.
-
Logical Diagram: Synthesis of P6T6T
References
The Versatility of 6-Amino-1-hexanol in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-hexanol is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates. Its linear six-carbon chain is capped by a primary amine at one end and a primary hydroxyl group at the other, bestowing upon it the ability to act as a flexible linker or spacer molecule. This unique structure allows for its incorporation into complex molecular architectures, facilitating the development of novel therapeutic agents with enhanced efficacy and biocompatibility. This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, with a focus on its role in the development of kinase inhibitors and as a linker in advanced drug modalities. Detailed experimental protocols and relevant biological pathways are also presented.
Application 1: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy.[3] this compound can be utilized as a linker to synthesize analogues of known CDK inhibitors, such as roscovitine (B1683857), with modified pharmacokinetic and pharmacodynamic properties.
Logical Workflow for Synthesizing Roscovitine Analogues
The synthesis of roscovitine analogues using this compound as a linker typically involves a multi-step process where the bifunctional nature of the linker is exploited to connect a purine (B94841) scaffold to a desired functional group.
Caption: Synthetic workflow for roscovitine analogues.
Experimental Protocol: Synthesis of a Roscovitine Analogue (Hypothetical Example)
The following protocol is a representative example of how this compound could be used to synthesize a roscovitine analogue. Note: This is a generalized procedure and may require optimization for specific target molecules.
Materials:
-
2,6-dichloro-9-isopropyl-9H-purine
-
This compound
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
(R)-2-aminobutan-1-ol
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-chloro-9-isopropyl-6-((6-hydroxyhexyl)amino)-9H-purine.
-
To a solution of 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) in DMF, add this compound (1.2 eq) and TEA (2.0 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired intermediate.
-
-
Step 2: Synthesis of the final roscovitine analogue.
-
A mixture of the intermediate from Step 1 (1.0 eq) and (R)-2-aminobutan-1-ol (5.0 eq) is heated at 160°C for 8 hours in a sealed tube.
-
After cooling to room temperature, the reaction mixture is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by recrystallization from ethyl acetate/hexane to yield the final roscovitine analogue.
-
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,6-dichloro-9-isopropyl-9H-purine | This compound | DMF | 80 | 12 | 75 | >95 |
| 2 | Intermediate from Step 1 | (R)-2-aminobutan-1-ol | Neat | 160 | 8 | 60 | >98 |
Table 1: Representative reaction parameters for the synthesis of a roscovitine analogue.
Signaling Pathway Inhibition by Roscovitine Analogues
Roscovitine and its analogues exert their anti-cancer effects by inhibiting the activity of CDKs, thereby arresting the cell cycle. The following diagram illustrates the Cyclin D/CDK4/6 pathway, a key regulator of the G1 phase of the cell cycle, which is a common target for such inhibitors.[4]
Caption: Inhibition of the Cyclin D/CDK4/6 pathway.
Application 2: this compound as a Linker in Advanced Pharmaceutical Modalities
The bifunctional nature of this compound makes it an ideal candidate for use as a linker in more complex drug delivery systems and therapeutic modalities, such as PROteolysis TArgeting Chimeras (PROTACs) and targeted contrast agents.
PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. This compound can be incorporated into longer linker chains to achieve the optimal length for efficient ternary complex formation.[5]
Gadolinium-Based Contrast Agents
In the field of medical imaging, this compound can be used as a spacer to attach gadolinium chelates to targeting moieties, such as antibodies or peptides. This allows for the targeted delivery of the contrast agent to specific tissues or cells, enhancing the resolution and diagnostic capabilities of Magnetic Resonance Imaging (MRI).[6]
General Experimental Workflow for Linker Synthesis
The synthesis of a bifunctional linker for these applications typically involves the protection of one of the functional groups of this compound, followed by the reaction of the other functional group, and subsequent deprotection.
Caption: General workflow for bifunctional linker synthesis.
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for its use as a flexible linker in a variety of applications, from the synthesis of small molecule kinase inhibitors to the construction of complex therapeutic and diagnostic agents. The ability to readily modify its terminal functional groups provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, ultimately contributing to the development of more effective and safer medicines. Further exploration of its applications is likely to yield novel therapeutic strategies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Functionalization of Surfaces with 6-Amino-1-hexanol for Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of silicon dioxide (SiO₂) surfaces with 6-Amino-1-hexanol. This process creates a primary amine-terminated surface, a crucial step in the development of robust and sensitive biosensors for a wide range of applications, including disease diagnostics, drug discovery, and environmental monitoring. The protocols outlined below cover surface preparation, functionalization, and subsequent immobilization of biomolecules.
Introduction
The precise immobilization of biorecognition molecules, such as antibodies, enzymes, or nucleic acids, onto a sensor surface is fundamental to biosensor performance. This compound serves as an effective short-chain bifunctional linker. The hydroxyl group at one end can form a stable bond with a hydroxylated surface, such as silicon dioxide, through a silanization-like process. The terminal primary amine group at the other end provides a reactive site for the covalent attachment of biomolecules, often via amide bond formation using crosslinking chemistry like the EDC-NHS system. This method offers a simple and effective way to create a functional and biocompatible surface for biosensing.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the surface functionalization process. While specific values may vary depending on instrumentation and precise experimental conditions, these tables provide a reference for expected outcomes.
Table 1: Surface Characterization at Each Functionalization Step
| Step | Technique | Parameter | Typical Value |
| Bare SiO₂ | Contact Angle Goniometry | Water Contact Angle | < 20° |
| Ellipsometry | Layer Thickness | Native Oxide (1-2 nm) | |
| This compound Functionalization | Contact Angle Goniometry | Water Contact Angle | 40° - 60° |
| Ellipsometry | Layer Thickness | 0.5 - 1.5 nm | |
| Antibody Immobilization | Contact Angle Goniometry | Water Contact Angle | > 60° |
| Ellipsometry | Layer Thickness | 3 - 7 nm increase |
Table 2: Protein Binding Capacity
| Surface | Immobilized Protein | Surface Concentration (ng/cm²) |
| This compound Functionalized SiO₂ | Anti-Interleukin-6 (Anti-IL-6) | 150 - 300 |
| Control (Bare SiO₂) | Anti-Interleukin-6 (Anti-IL-6) | < 20 |
Experimental Protocols
Protocol 1: Cleaning and Hydroxylation of Silicon Dioxide Surfaces
This protocol describes the preparation of SiO₂ surfaces to ensure a high density of hydroxyl groups for subsequent functionalization.
Materials:
-
Silicon dioxide substrates (e.g., silicon wafers with a thermal oxide layer, glass slides)
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Ultrasonic bath
-
Beakers and wafer holders (Teflon or glass)
Procedure:
-
Place the SiO₂ substrates in a wafer holder.
-
Sonicate the substrates in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
In a designated glass beaker inside a fume hood, slowly and carefully add the H₂O₂ to the H₂SO₄ to prepare the piranha solution. Warning: This is an exothermic reaction.
-
Immerse the substrates in the piranha solution for 30 minutes.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the cleaned substrates in a vacuum desiccator until use.
Protocol 2: Surface Functionalization with this compound (Vapor Phase Deposition)
This protocol details the deposition of a this compound monolayer from the vapor phase, which often results in more uniform and reproducible layers compared to solution-phase deposition.
Materials:
-
Cleaned and hydroxylated SiO₂ substrates
-
This compound
-
Vacuum oven or desiccator
-
Small glass vial
-
Argon gas (optional)
Procedure:
-
Place the cleaned SiO₂ substrates in a vacuum oven or desiccator.
-
Place a small, open glass vial containing 100-200 µL of this compound in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a pressure of <1 Torr.
-
Heat the chamber to 80-100°C and maintain for 2-4 hours.
-
Turn off the heat and allow the chamber to cool to room temperature under vacuum.
-
Vent the chamber (preferably with an inert gas like argon) and remove the functionalized substrates.
-
(Optional) Anneal the substrates at 110°C for 30 minutes to promote covalent bond formation.
-
Rinse the substrates with isopropanol and DI water to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
Protocol 3: Immobilization of an Antibody using EDC-NHS Chemistry
This protocol describes the covalent immobilization of an antibody to the amine-functionalized surface. The example uses an anti-Interleukin-6 (Anti-IL-6) antibody.
Materials:
-
This compound functionalized SiO₂ substrates
-
Anti-IL-6 antibody
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Ethanolamine (B43304) or Glycine (B1666218) solution (1 M, pH 8.5) for blocking
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking non-specific binding
Procedure:
-
Prepare a solution of the Anti-IL-6 antibody in MES buffer at a concentration of 100 µg/mL.
-
Prepare a fresh solution of 100 mM EDC and 25 mM NHS in cold MES buffer.
-
To activate the carboxyl groups on the antibody, add the EDC/NHS solution to the antibody solution at a 10:1 molar excess of EDC and NHS to the antibody. Incubate for 15 minutes at room temperature.
-
Immediately apply the activated antibody solution to the amine-functionalized surface and incubate for 1-2 hours at room temperature in a humidified chamber.
-
Rinse the substrates with PBS to remove unbound antibody.
-
To block any unreacted amine groups on the surface, immerse the substrates in the 1 M ethanolamine or glycine solution for 30 minutes.
-
Rinse the substrates with PBS.
-
To block non-specific binding sites, incubate the substrates in 1% BSA solution for 1 hour.
-
Rinse the substrates with PBS and DI water.
-
Dry the substrates under a gentle stream of nitrogen gas. The biosensor is now ready for use.
Visualizations
Experimental Workflow
Caption: Experimental workflow for biosensor surface preparation.
Logical Relationship of Surface Chemistry
Caption: Covalent immobilization chemistry on the functionalized surface.
Example Signaling Pathway: Interleukin-6 (IL-6) Detection
For a biosensor designed to detect Interleukin-6 (IL-6), a pro-inflammatory cytokine, the signaling pathway initiated upon its binding to target cells is a relevant biological context.
Caption: Simplified IL-6 signaling pathway via JAK/STAT activation.[1][2][3]
References
The Versatile Role of 6-Amino-1-hexanol in the Development of Novel Surfactants and Emulsifiers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of surfactants and emulsifiers derived from 6-Amino-1-hexanol. This versatile amino alcohol, with its primary amine and hydroxyl functional groups, serves as a valuable building block for creating a new generation of amphiphilic molecules with potential applications in drug delivery, personal care, and industrial formulations. While specific data for surfactants directly derived from this compound is limited in publicly available literature, this guide offers robust, generalized protocols based on established synthesis routes for analogous amino acid-based and cationic surfactants.
Introduction to this compound as a Surfactant Precursor
This compound is a bifunctional molecule that can be chemically modified to create both non-ionic and cationic surfactants. The primary amine group allows for N-acylation to introduce a hydrophobic alkyl chain, while the hydroxyl group can be used for further functionalization or to impart specific hydrophilic characteristics. The resulting amphiphiles are of significant interest due to their potential for biodegradability and biocompatibility, properties highly sought after in pharmaceutical and cosmetic applications.
Synthesis of Surfactants from this compound
Two primary classes of surfactants can be synthesized from this compound: N-acyl-6-amino-1-hexanol (a non-ionic or anionic surfactant precursor) and quaternary ammonium (B1175870) salts of N-alkyl-6-amino-1-hexanol (cationic surfactants).
Protocol for Synthesis of N-Acyl-6-amino-1-hexanol
This protocol describes the N-acylation of this compound using a fatty acid chloride via the Schotten-Baumann reaction. This method is a common and efficient way to form an amide bond.
Materials:
-
This compound
-
Fatty acid chloride (e.g., Lauroyl chloride, Myristoyl chloride, Palmitoyl chloride)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 1 M aqueous solution of NaOH (1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Acylation: In a separate flask, dissolve the fatty acid chloride (1 equivalent) in dichloromethane. Add the fatty acid chloride solution dropwise to the stirred aqueous solution of this compound over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, and a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography.
Caption: Synthesis of N-Acyl-6-amino-1-hexanol.
Protocol for Synthesis of Cationic Surfactants (Quaternary Ammonium Salts)
This protocol outlines the quaternization of the N-acyl-6-amino-1-hexanol to form a cationic surfactant. This involves the reaction of the tertiary amine with an alkyl halide. For this to occur, the primary amine of the N-acyl derivative must first be converted to a tertiary amine. A more direct route to a cationic surfactant involves the initial formation of a tertiary amine from this compound, followed by quaternization. Below is a representative two-step protocol.
Step 1: Synthesis of N,N-Dimethyl-6-amino-1-hexanol
Materials:
-
This compound
-
Formaldehyde (B43269) (37% aqueous solution)
-
Formic acid (88%)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents).
-
Reaction: Heat the mixture under reflux for 8-12 hours.
-
Neutralization: Cool the reaction mixture and cautiously neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N,N-Dimethyl-6-amino-1-hexanol.
Step 2: Quaternization to form a Cationic Surfactant
Materials:
-
N,N-Dimethyl-6-amino-1-hexanol
-
Alkyl halide (e.g., 1-bromododecane)
-
Ethanol (B145695) or Acetone
-
Rotary evaporator
Procedure:
-
Reaction: Dissolve N,N-Dimethyl-6-amino-1-hexanol (1 equivalent) and the alkyl halide (1.1 equivalents) in ethanol or acetone.
-
Heating: Heat the mixture to reflux for 24-48 hours.
-
Isolation: Cool the reaction mixture. The quaternary ammonium salt may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Application of 6-Amino-1-hexanol in Drug Delivery Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-hexanol is a versatile bifunctional molecule possessing both a primary amine and a primary hydroxyl group. This unique structure makes it a valuable building block and surface modification agent in the development of advanced drug delivery systems. Its ability to participate in various chemical reactions allows for its incorporation into a range of platforms, including biodegradable polymers, nanoparticles, and potentially as a component in hydrogels and liposomal formulations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in creating sophisticated drug delivery vehicles designed for controlled release and targeted therapy.
Biodegradable Poly(ester amide)s (PEAs) for Sustained Drug Release
This compound serves as a key monomer in the synthesis of poly(ester amide)s (PEAs), a class of biodegradable polymers with excellent biocompatibility and tunable degradation rates. The amide bonds contribute to mechanical strength and thermal stability, while the ester linkages are susceptible to hydrolysis, allowing for the controlled release of encapsulated therapeutic agents.
Application Note:
PEAs derived from this compound are particularly suited for creating matrices for the sustained release of a wide variety of drugs, from small molecules to biologics. The degradation of the polymer backbone can be tailored by adjusting the copolymer composition, allowing for drug release profiles ranging from weeks to months. These polymers can be formulated into various forms, including microspheres, nanoparticles, and implantable devices.
Quantitative Data:
Table 1: Properties of a Poly(ester amide) Derived from this compound and Glutaric Acid
| Property | Value | Reference |
| Monomers | This compound, Glutaric Acid | [1] |
| Polymer Type | Alternating Poly(ester amide) | [1] |
| Molecular Weight (Mn) | 20,000 - 30,000 g/mol | [1] |
| Melting Point (Tm) | 140 °C | [1] |
| Potential Application | Matrix for sustained drug delivery | [1] |
Experimental Protocol: Synthesis of a Poly(ester amide) from this compound and Adipic Anhydride (B1165640)
This protocol describes the synthesis of an alternating poly(ester amide) via the ring-opening polymerization of a cyclic ester amide formed from this compound and adipic anhydride.
Materials:
-
This compound
-
Adipic anhydride
-
Dibutyltin(IV) methoxide (B1231860) (Bu₂Sn(OMe)₂) as an initiator
-
Toluene (B28343), anhydrous
-
Methanol
Procedure:
-
Synthesis of the Cyclic Ester Amide Monomer:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and adipic anhydride in anhydrous toluene.
-
Reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the toluene under reduced pressure.
-
Purify the resulting 14-membered cyclic ester amide (1-oxa-8-aza-cyclotetradecane-9,14-dione) by recrystallization from a suitable solvent.
-
-
Melt Polymerization:
-
Place the purified cyclic ester amide monomer in a polymerization tube.
-
Add the initiator, Bu₂Sn(OMe)₂, at a monomer-to-initiator ratio of approximately 1000:1.
-
Heat the tube to 165 °C under a nitrogen atmosphere.
-
Maintain the polymerization for several hours until a viscous polymer melt is formed.
-
Cool the polymer to room temperature.
-
-
Purification:
-
Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).
-
The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal properties (glass transition temperature, Tg, and melting temperature, Tm) can be analyzed using Differential Scanning Calorimetry (DSC).
Logical Relationship: Synthesis of PEA from this compound
Caption: Synthesis of Poly(ester amide) from this compound.
Surface Functionalization of Nanoparticles for Targeted Drug Delivery
A derivative of this compound, 6-mercapto-1-hexanol (B159029), is widely used to functionalize gold nanoparticles (AuNPs). The thiol group (-SH) forms a strong bond with the gold surface, while the terminal hydroxyl group (-OH) can be further modified to attach targeting ligands and drug molecules. This approach enhances drug loading capacity and facilitates targeted delivery to specific cells or tissues.
Application Note:
Functionalizing AuNPs with 6-mercapto-1-hexanol serves as a platform for creating multifunctional nanocarriers. These can be engineered for photochemical internalization (PCI), a strategy that uses light to trigger the release of drugs within cancer cells, thereby increasing therapeutic efficacy and reducing side effects.
Quantitative Data:
Table 2: Characterization and Efficacy of Protoporphyrin IX (PpIX) and Folic Acid (FA) Conjugated, 6-Mercapto-1-hexanol-Modified AuNPs (PpIX/FA-MH-AuNP)
| Parameter | Value |
| Average Nanoparticle Diameter | 7 nm |
| Drug Incubation Time Reduction | From 3 hours to 30 minutes |
| ED₅₀ (2.5 µg/ml PpIX concentration) | 6.17 minutes |
| Cell Line | Cervical cancer cells |
Experimental Protocol: Synthesis and Functionalization of Gold Nanoparticles with 6-Mercapto-1-hexanol, PpIX, and Folic Acid
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
6-Mercapto-1-hexanol (MH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (CH₃OH)
-
Protoporphyrin IX (PpIX)
-
Folic acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
Procedure:
-
Synthesis of MH-Functionalized AuNPs (MH-AuNP):
-
Dissolve HAuCl₄·3H₂O (13 mg, 0.03 mmol) in 2 ml of methanol.
-
In a separate flask, dissolve 6-mercapto-1-hexanol (20 mg, 0.03 mmol) in 1.5 ml of methanol.
-
Add the HAuCl₄ solution to the stirring MH solution.
-
Freshly prepare a solution of NaBH₄ (19 mg, 0.5 mmol) in 1.5 ml of methanol.
-
Add the NaBH₄ solution to the reaction mixture to form MH-functionalized AuNPs.
-
Purify the nanoparticles by centrifugation and redispersion in methanol.
-
-
Conjugation of PpIX and Folic Acid (PpIX/FA-MH-AuNP):
-
Mix the purified MH-AuNP nanoconjugates with DCC (53 µmol, 11 mg) and DMAP (53 µmol, 6.5 mg) in 1 ml of THF.
-
After a 10-minute activation period, add PpIX and folic acid dissolved in THF to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Purify the final PpIX/FA-MH-AuNP product by centrifugation and washing to remove unreacted reagents.
-
Characterization:
-
The size and morphology of the nanoparticles can be characterized by Transmission Electron Microscopy (TEM).
-
The surface plasmon resonance, indicating nanoparticle formation and functionalization, can be monitored using UV-Vis Spectroscopy.
-
The successful conjugation of PpIX and FA can be confirmed by FTIR and UV-Vis spectroscopy.
Experimental Workflow: Functionalization of Gold Nanoparticles
Caption: Workflow for AuNP functionalization.
Potential Application in Hydrogel-Based Drug Delivery
While specific literature detailing the use of this compound as a primary component in drug delivery hydrogels is limited, its bifunctional nature makes it a strong candidate for a cross-linking or modifying agent.
Application Note:
This compound can potentially be used to cross-link polymers containing carboxylic acid groups (e.g., poly(acrylic acid), alginate) or to functionalize existing hydrogel backbones. The amino group can form amide bonds, while the hydroxyl group can form ester bonds, providing versatile cross-linking chemistry. This would allow for the creation of biodegradable hydrogels with tunable swelling properties and drug release kinetics.
Proposed Experimental Protocol: Synthesis of a this compound Cross-linked Alginate Hydrogel
Materials:
-
Sodium alginate
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Drug to be encapsulated
Procedure:
-
Alginate Activation:
-
Dissolve sodium alginate in MES buffer (pH 6.0).
-
Add EDC and NHS to activate the carboxylic acid groups of the alginate.
-
-
Cross-linking:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated alginate solution. The amino groups of this compound will react with the activated carboxyl groups of alginate to form amide bonds, resulting in a cross-linked hydrogel.
-
-
Drug Loading:
-
The drug can be loaded by adding it to the alginate solution before cross-linking or by swelling the prepared hydrogel in a drug solution.
-
-
Purification:
-
Wash the hydrogel extensively with deionized water to remove unreacted reagents.
-
Signaling Pathway: Potential Cross-linking Mechanism
Caption: Potential hydrogel cross-linking with this compound.
Potential Role in Liposome (B1194612) Modification
The modification of liposome surfaces is crucial for achieving targeted drug delivery and improving stability. This compound could be used to functionalize the liposomal surface.
Application Note:
The hydroxyl group of this compound could be reacted with an activated lipid (e.g., a phospholipid with a carboxylic acid headgroup) to be incorporated into the liposome bilayer. The exposed amino group on the liposome surface could then be used to conjugate targeting ligands, such as antibodies or peptides, to direct the liposomes to specific disease sites.
Proposed Experimental Protocol: Surface Modification of Liposomes with this compound
Materials:
-
Phosphatidylcholine (PC)
-
Cholesterol
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (DSPE-PEG-COOH)
-
This compound
-
EDC/NHS
-
Chloroform/Methanol mixture
-
Hydration buffer (e.g., PBS)
Procedure:
-
Liposome Preparation (Thin-film hydration method):
-
Dissolve PC, cholesterol, and DSPE-PEG-COOH in a chloroform/methanol mixture in a round-bottom flask.
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film.
-
Hydrate the film with a buffer solution to form multilamellar vesicles (MLVs).
-
Extrude the MLVs through polycarbonate membranes of defined pore size to obtain unilamellar liposomes with a uniform size distribution.
-
-
Surface Functionalization:
-
Activate the carboxyl groups on the liposome surface (from DSPE-PEG-COOH) using EDC and NHS in a suitable buffer.
-
Add this compound to the activated liposome suspension and incubate to allow the formation of an amide bond between the liposome surface and the amino group of this compound.
-
Remove unreacted this compound by dialysis or size exclusion chromatography.
-
Logical Relationship: Liposome Surface Modification
Caption: Liposome surface modification using this compound.
Conclusion
This compound and its derivatives are highly valuable molecules in the design and fabrication of advanced drug delivery systems. Their bifunctional nature allows for their use as monomers in biodegradable polymers for sustained release applications and as versatile linkers for the surface functionalization of nanoparticles for targeted therapies. While their application in hydrogels and liposomes is still an emerging area, the chemical principles supporting their potential use are strong. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore and expand the use of this compound in creating next-generation drug delivery technologies.
References
Application Notes and Protocols for Enzymatic Synthesis and Reactions of 6-Amino-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the enzymatic synthesis of 6-amino-1-hexanol, a valuable bifunctional molecule, and its subsequent enzymatic reactions. The use of biocatalysts offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions.
Enzymatic Synthesis of this compound from 1,6-Hexanediol (B165255)
The synthesis of this compound can be efficiently achieved from the bio-based precursor 1,6-hexanediol using a two-enzyme cascade. This system utilizes an alcohol dehydrogenase (ADH) to oxidize the diol to an intermediate aldehyde, which is then reductively aminated by an amine dehydrogenase (AmDH) to yield the final amino alcohol product. This enzymatic route boasts high selectivity and operates at room temperature and pressure, significantly reducing the energy requirements and by-product formation associated with chemical methods.[1][2][3]
Signaling Pathway Diagram
Caption: Enzymatic cascade for the synthesis of this compound.
Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Substrate | 1,6-Hexanediol | [4] |
| Enzymes | Alcohol Dehydrogenase (ADH), Amine Dehydrogenase (AmDH) | [4] |
| Enzyme Concentration | 10 µM each | |
| Substrate Concentration | 50 mM | |
| Cofactor | NAD⁺ (1-5 mM) | |
| Amine Source | 2 M NH₄Cl | |
| pH | 8.0 - 8.5 | |
| Temperature | 30 - 45 °C | |
| Reaction Time | 2.5 - 48 hours | |
| Product Concentration | Up to 7 mM (with engineered AmDH) | |
| Selectivity | >99% |
Experimental Protocol: Two-Enzyme Synthesis of this compound
Materials:
-
Alcohol Dehydrogenase (ADH)
-
Amine Dehydrogenase (AmDH) - wild-type or engineered for higher activity
-
1,6-Hexanediol
-
Ammonium Chloride (NH₄Cl)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Phosphate (B84403) buffer (e.g., Potassium Phosphate)
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
-
Incubator shaker
Procedure:
-
Reaction Buffer Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 8.5.
-
Reaction Mixture Assembly: In a reaction vessel, combine the following components to the final concentrations listed in the table above:
-
Phosphate buffer
-
Ammonium chloride (from a stock solution)
-
1,6-Hexanediol (from a stock solution)
-
NAD⁺ (from a stock solution)
-
-
Enzyme Addition: Add ADH and AmDH to the reaction mixture to a final concentration of 10 µM each.
-
Incubation: Securely cap the reaction vessel and place it in an incubator shaker set at 45°C with agitation for 24-48 hours.
-
Reaction Quenching: To stop the reaction, add a quenching solution, for example, an equal volume of ice-cold methanol (B129727) containing an internal standard for analysis.
-
Analysis: Analyze the reaction mixture for the presence and quantity of this compound using appropriate analytical techniques such as HPLC-MS/MS.
Enzymatic Reactions Involving this compound
This compound serves as a versatile building block for further enzymatic modifications, including acylation and polymerization, to produce valuable chemicals and materials.
A. Enzymatic N-Acylation of this compound
The selective acylation of the amino group of this compound can be achieved using lipases, such as Candida antarctica lipase (B570770) B (CALB), often available in an immobilized form like Novozym 435. This reaction is highly regioselective, favoring N-acylation over O-acylation of the hydroxyl group. Supercritical carbon dioxide (scCO₂) can be employed as a green solvent for this transformation.
Workflow for Enzymatic N-Acylation
Caption: Workflow for the enzymatic N-acylation of this compound.
Quantitative Data for Enzymatic N-Acylation
| Parameter | Value | Reference |
| Substrate | This compound | |
| Acyl Donor | Oleic Acid | |
| Enzyme | Candida antarctica lipase B (CALB), immobilized | |
| Substrate Concentration | 0.02 M this compound | |
| Acyl Donor Concentration | 0.04 M Oleic Acid | |
| Solvent | Supercritical Carbon Dioxide (scCO₂) | |
| Pressure | 100 - 300 bar | |
| Temperature | 45 - 115 °C | |
| Reaction Time | 3 hours |
Experimental Protocol: Enzymatic N-Acylation of this compound
Materials:
-
This compound
-
Acyl donor (e.g., oleic acid)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Supercritical fluid reactor
-
High-purity carbon dioxide
-
Methanol for extraction
-
Analytical equipment (e.g., HPLC, TLC)
Procedure:
-
Reactor Loading: In the reaction vessel of a supercritical fluid reactor, place this compound (0.02 M), oleic acid (0.04 M), and immobilized CALB (e.g., 100 mg).
-
System Pressurization and Heating: Seal the reactor and pressurize with CO₂ to the desired pressure (e.g., 200 bar) while simultaneously heating to the target temperature (e.g., 80°C).
-
Reaction: Once the setpoint pressure and temperature are reached, start the stirring and allow the reaction to proceed for 3 hours.
-
Depressurization and Product Collection: After the reaction time, slowly depressurize the reactor, bubbling the exiting CO₂ through methanol to capture any entrained product.
-
Product Extraction: Rinse the reactor interior with methanol to dissolve and collect the product.
-
Analysis and Purification: Combine the methanol fractions and analyze the conversion of the starting materials and the formation of the N-acylated product by HPLC or TLC. The product can be further purified using chromatographic techniques.
B. Enzymatic Polycondensation for Poly(ester-amide) Synthesis
This compound can be used as a monomer in enzymatic polycondensation reactions with dicarboxylic acids to synthesize biodegradable poly(ester-amide)s. Lipases, particularly immobilized CALB (Novozym 435), are effective catalysts for this polymerization, promoting the formation of both ester and amide linkages. The reaction is typically carried out in a solvent-free system or in a high-boiling point solvent under vacuum to facilitate the removal of the condensation by-product (water or alcohol), thereby driving the polymerization towards higher molecular weight polymers.
Quantitative Data for a Representative Lipase-Catalyzed Polycondensation
| Parameter | Value | Reference |
| Monomers | This compound, Adipic Acid (or its diethyl ester) | N/A |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | |
| Enzyme Loading | 1-10% (w/w of monomers) | |
| Temperature | 90 - 100 °C | |
| Pressure | Atmospheric pressure followed by vacuum (<10 mbar) | |
| Reaction Time | 24 - 48 hours | |
| Solvent | Diphenyl ether or solvent-free |
Experimental Protocol: Enzymatic Synthesis of Poly(ester-amide)
Materials:
-
This compound
-
Dicarboxylic acid or its diethyl ester (e.g., diethyl adipate)
-
Immobilized Candida antarctica lipase B (Novozym 435), dried under vacuum
-
High-boiling point solvent (e.g., diphenyl ether), anhydrous (optional)
-
Reaction flask equipped with a mechanical stirrer and a connection to a vacuum line
-
Oil bath
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Monomer and Enzyme Preparation: Accurately weigh equimolar amounts of this compound and diethyl adipate (B1204190) into the reaction flask. Add Novozym 435 (e.g., 10% w/w of total monomer weight). If using a solvent, add anhydrous diphenyl ether.
-
Reaction Setup: Assemble the reaction apparatus. Purge the system with an inert gas for 15-20 minutes.
-
Oligomerization Step: Heat the reaction mixture to 100°C in an oil bath with stirring under atmospheric pressure for 2-4 hours. This initial step allows for the formation of oligomers.
-
Polycondensation Step: Apply a vacuum (e.g., <10 mbar) to the system while maintaining the temperature and stirring. Continue the reaction for 24-48 hours to facilitate the removal of the ethanol (B145695) by-product and increase the polymer's molecular weight.
-
Polymer Isolation: Cool the reaction mixture to room temperature. If a solvent was used, dissolve the polymer in a suitable solvent like chloroform (B151607) and filter to remove the immobilized enzyme. Precipitate the polymer by adding the solution to a non-solvent such as cold methanol. If the reaction was solvent-free, the solidified polymer can be directly dissolved for purification.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved.
-
Characterization: Analyze the resulting poly(ester-amide) for its molecular weight, polydispersity (using Gel Permeation Chromatography), and chemical structure (using NMR spectroscopy).
References
Application Notes and Protocols: Synthesis of Functionalized 6-Amino-1-hexanol Derivatives for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and utilization of functionalized 6-amino-1-hexanol derivatives in key areas of biomedical research and drug development. This compound is a versatile bifunctional molecule, featuring a primary amine and a primary hydroxyl group, making it an ideal building block and spacer in various applications.[1] Its use as a linker is critical in bioconjugation, polymer science, and the synthesis of therapeutic candidates.[1]
Application 1: Synthesis of PROTAC Linkers for Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins.[2][3] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[4] The linker's composition and length are crucial for the PROTAC's efficacy. This compound provides a flexible and commonly used aliphatic chain for PROTAC linkers.
Experimental Protocol: Synthesis of a Boc-Protected Amine-Terminated Hexyl Linker for PROTAC Synthesis
This protocol describes the synthesis of a key intermediate, tert-butyl (6-hydroxyhexyl)carbamate, which can be further elaborated to connect the two ligands of a PROTAC.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 g, 8.53 mmol) in DCM (40 mL).
-
To this solution, add di-tert-butyl dicarbonate (2.0 g, 9.38 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).
-
Separate the organic layer and wash it with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10-40%) to yield tert-butyl (6-hydroxyhexyl)carbamate as a colorless oil.
Quantitative Data
The following table summarizes typical yields and purity for the synthesis of the Boc-protected linker.
| Parameter | Value |
| Starting Material | This compound |
| Product | tert-butyl (6-hydroxyhexyl)carbamate |
| Typical Yield | 85-95% |
| Purity (by ¹H NMR) | >98% |
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for synthesizing a PROTAC using a this compound-derived linker.
Caption: Workflow for PROTAC synthesis using a this compound linker.
Application 2: Functionalization of Solid Support for Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the first amino acid is attached to an insoluble resin support via a linker. This compound can be used to create a hydroxyl-terminated linker on a resin, which is then ready for the coupling of the first protected amino acid.
Experimental Protocol: Preparation of Hydroxymethyl-Functionalized Resin
This protocol details the functionalization of a chloromethylated polystyrene resin (Merrifield resin) with this compound.
Materials:
-
Merrifield resin (1% DVB, 1.0 mmol/g)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL).
-
In a separate flask, dissolve this compound (1.17 g, 10 mmol) and TEA (1.4 mL, 10 mmol) in DMF (10 mL).
-
Add the solution of this compound and TEA to the swollen resin.
-
Heat the reaction mixture at 80 °C for 24 hours with gentle agitation.
-
Allow the resin to cool to room temperature.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the functionalized resin under vacuum.
Quantitative Data
The loading of the hydroxyl groups on the resin can be determined by various methods, such as the Fmoc-Cl loading test.
| Parameter | Value |
| Starting Resin | Merrifield Resin (1.0 mmol/g) |
| Functionalized Resin | 6-hydroxyhexylaminomethyl polystyrene |
| Typical Loading | 0.8-0.95 mmol/g |
Signaling Pathway Diagram: Not Applicable
Experimental Workflow for SPPS Resin Functionalization
Caption: Workflow for functionalizing Merrifield resin with this compound.
Application 3: Bioconjugation of Folic Acid to Nanoparticles for Targeted Cancer Therapy
This compound is an effective spacer for attaching targeting ligands, such as folic acid, to nanoparticles for targeted drug delivery to cancer cells that overexpress the folate receptor.
Experimental Protocol: Synthesis of a Folic Acid-Hexanolamine Conjugate
This protocol describes the synthesis of a folic acid derivative with a free amine group, ready for conjugation to a nanoparticle.
Materials:
-
Folic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
tert-Butyl (6-aminohexyl)carbamate (Boc-protected this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Activation of Folic Acid: Dissolve folic acid (441 mg, 1 mmol), DCC (227 mg, 1.1 mmol), and NHS (127 mg, 1.1 mmol) in anhydrous DMSO (10 mL). Stir the mixture at room temperature for 12 hours.
-
Conjugation to Protected Linker: To the activated folic acid solution, add a solution of tert-butyl (6-aminohexyl)carbamate (217 mg, 1 mmol) in DMSO (2 mL). Stir for an additional 24 hours at room temperature.
-
Purification: Precipitate the crude product by adding the reaction mixture to a large volume of cold water. Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Deprotection: Suspend the dried product in a mixture of TFA and DCM (1:1, 10 mL) and stir for 2 hours at room temperature.
-
Isolation: Remove the solvent under reduced pressure. Precipitate the final product by adding cold diethyl ether. Collect the solid by centrifugation, wash with diethyl ether, and dry under vacuum to yield the folic acid-hexanediamine conjugate.
Quantitative Data
| Parameter | Value |
| Starting Materials | Folic acid, tert-Butyl (6-aminohexyl)carbamate |
| Product | Folic acid-6-amino-1-hexanamide |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >95% |
Signaling Pathway: Folate Receptor-Mediated Endocytosis
Caption: Folate receptor-mediated endocytosis of a targeted nanoparticle.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Amino-1-hexanol conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in 6-Amino-1-hexanol conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my this compound conjugation reaction?
Low yields in conjugation reactions involving this compound and an amine-reactive compound, such as an N-hydroxysuccinimide (NHS) ester, are often due to the hydrolysis of the reactive ester.[1][2] This competing reaction with water becomes more significant at higher pH values and in dilute reaction conditions.[3][4] Ensuring the quality of your reagents and optimizing reaction parameters are crucial for maximizing your yield.
Q2: How does the pH of the reaction buffer affect the conjugation efficiency?
The pH of the reaction buffer is a critical factor. The primary amine of this compound needs to be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester.[3] This is favored at a pH above the pKa of the amine group. However, at a high pH (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction. Therefore, an optimal balance must be struck. The recommended pH range for NHS ester conjugations is typically between 7.2 and 8.5.
Q3: Which buffers should I use for my conjugation reaction, and which should I avoid?
It is essential to use a buffer that does not contain primary amines, as these will compete with this compound for reaction with the NHS ester.
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are all suitable choices for NHS ester conjugation reactions.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided in the reaction mixture as they will significantly reduce the conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation.
Q4: How can I assess the quality and reactivity of my amine-reactive reagent (e.g., NHS ester)?
NHS esters are sensitive to moisture and can hydrolyze over time, leading to a loss of reactivity. Proper storage in a desiccated environment at -20°C to -80°C is crucial. Before use, the reagent vial should be allowed to equilibrate to room temperature to prevent condensation.
You can perform a simple qualitative test to check the reactivity of your NHS ester. This involves intentionally hydrolyzing a small amount of the reagent with a strong base and measuring the absorbance of the released N-hydroxysuccinimide (NHS) at 260-280 nm. An active reagent will show a significant increase in absorbance after hydrolysis compared to the starting solution.
Q5: What are the optimal temperature and reaction time for the conjugation?
NHS-ester crosslinking reactions are typically performed for 0.5 to 4 hours at room temperature or 4°C. While higher temperatures can increase the reaction rate, they also accelerate the competing hydrolysis of the NHS ester. Therefore, for sensitive reagents or to minimize hydrolysis, performing the reaction at 4°C for a longer duration is often recommended.
Q6: Could the solubility of my reagents be impacting the reaction yield?
Yes, poor solubility of either this compound or the amine-reactive partner can lead to low yields. Many non-sulfonated NHS esters are not readily soluble in aqueous buffers and need to be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. When adding the reagent in an organic solvent, it is important to ensure that the final concentration of the organic solvent in the reaction mixture is low (typically 0.5% to 10%) to avoid denaturation of proteins or other sensitive molecules.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low yields in this compound conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Inactive NHS Ester: The NHS ester has hydrolyzed due to improper storage or handling. | Test the reactivity of the NHS ester using the hydrolysis assay described in the FAQs. If inactive, use a fresh batch of the reagent. Ensure proper storage in a desiccator at the recommended temperature. |
| Incorrect Buffer pH: The pH is too low, leading to a protonated and unreactive amine on the this compound, or too high, causing rapid hydrolysis of the NHS ester. | Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5. | |
| Presence of Competing Amines: The reaction buffer or one of the components contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, HEPES, or Borate. If necessary, perform a buffer exchange on your sample before the reaction. | |
| Insufficient Reagent Concentration: The concentration of one or both reactants is too low, favoring the competing hydrolysis reaction, especially in dilute solutions. | Increase the concentration of the reactants. If solubility is an issue, consider using a small amount of a compatible organic co-solvent like DMSO or DMF. | |
| Precipitation During Reaction | Poor Solubility of Reactants or Product: The starting materials or the resulting conjugate may have limited solubility in the reaction buffer. | For hydrophobic NHS esters, dissolve them in a minimal amount of dry DMSO or DMF before adding to the reaction. If the product precipitates, consider using a modified this compound with a solubility-enhancing tag or adjusting the buffer composition. |
| Change in Isoelectric Point (pI): Modification of a charged molecule with this compound can alter its pI, leading to precipitation if the reaction pH is close to the new pI. | Adjust the pH of the reaction buffer to be further away from the predicted new isoelectric point of the conjugate. | |
| Multiple or Unexpected Products | Side Reactions: Besides hydrolysis, other side reactions can occur, though they are less common with NHS esters. | Ensure the purity of your starting materials. Use analytical techniques like HPLC or Mass Spectrometry to identify the byproducts and optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize their formation. |
| Reaction with Other Nucleophiles: Although less reactive than primary amines, other nucleophilic groups like thiols (in organic solvents) or hydroxyls (under strongly alkaline conditions) can potentially react with NHS esters. | Maintain the reaction pH within the optimal range of 7.2-8.5 to favor reaction with the primary amine. |
Data Presentation
Table 1: Stability of NHS Esters in Aqueous Solution
This table summarizes the effect of pH and temperature on the half-life of NHS esters, highlighting the importance of these parameters in controlling the competing hydrolysis reaction.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | |
| 7.0 | Room Temperature | ~7 hours | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temperature | Minutes |
Table 2: Recommended Buffers for NHS Ester Conjugation
This table provides a list of compatible buffers for conducting this compound conjugation reactions.
| Buffer | Optimal pH Range | Comments | Reference |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering. | |
| HEPES | 7.2 - 8.0 | Good buffering capacity in this range. | |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Effective at a slightly more alkaline pH. | |
| Borate | 8.0 - 9.0 | Another option for alkaline conditions. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an NHS Ester
This protocol provides a starting point for the conjugation reaction. Molar ratios and reaction times may need to be optimized for specific applications.
-
Reagent Preparation:
-
Allow the NHS ester reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
If the NHS ester is not water-soluble, dissolve it in a minimal amount of anhydrous, amine-free DMSO or DMF to create a concentrated stock solution immediately before use.
-
Prepare a stock solution of this compound in the chosen reaction buffer (e.g., 0.1 M PBS, pH 7.4).
-
-
Reaction Setup:
-
In a reaction tube, add your molecule that has been activated with an NHS ester.
-
Add the this compound solution. A molar excess of this compound is often used to drive the reaction to completion, but the optimal ratio should be determined empirically.
-
If using an NHS ester dissolved in an organic solvent, add it to the reaction mixture while vortexing gently. Ensure the final concentration of the organic solvent is minimal.
-
-
Incubation:
-
Incubate the reaction mixture for 0.5 to 4 hours at room temperature or for 4 to 12 hours at 4°C. The optimal time and temperature will depend on the specific reactants.
-
-
Quenching (Optional):
-
To stop the reaction, a small amount of an amine-containing buffer like Tris or glycine can be added to consume any unreacted NHS ester.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Protocol 2: Qualitative Assessment of NHS Ester Reactivity
This protocol allows for a quick check of the activity of your NHS ester reagent.
-
Prepare Solutions:
-
Weigh 1-2 mg of the NHS ester reagent into a tube.
-
Dissolve the reagent in 2 mL of an amine-free buffer (e.g., PBS, pH 7.2). If the reagent is not water-soluble, first dissolve it in 0.25 mL of DMSO or DMF and then add 2 mL of buffer.
-
Prepare a control tube containing only the buffer (and organic solvent if used).
-
-
Initial Absorbance Measurement:
-
Measure the absorbance of the reagent solution and the control at 260 nm.
-
-
Hydrolysis:
-
Add a strong base (e.g., a small volume of 1 M NaOH) to the reagent solution to raise the pH significantly and induce rapid hydrolysis.
-
Allow the solution to stand for several minutes to ensure complete hydrolysis.
-
-
Final Absorbance Measurement:
-
Measure the absorbance of the base-hydrolyzed reagent solution at 260 nm.
-
-
Interpretation:
-
A significant increase in absorbance after adding the base indicates that the NHS ester was active and has now been hydrolyzed, releasing NHS.
-
If there is little to no change in absorbance, the NHS ester was likely already hydrolyzed and is inactive.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound conjugation.
Caption: Reaction scheme for NHS ester conjugation with this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 6-Amino-1-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-1-hexanol. Our goal is to help you overcome common challenges encountered during its synthesis and purification, ensuring high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound and their potential byproducts?
A1: There are three primary synthesis routes for this compound, each with a unique profile of potential byproducts:
-
Reductive Amination of 1,6-Hexanediol (B165255): This method involves the reaction of 1,6-hexanediol with ammonia (B1221849) and hydrogen over a catalyst. While efficient, it can lead to the formation of secondary and tertiary amines, as well as cyclic byproducts.
-
Catalytic Hydrogenation of 6-Nitro-1-hexanol: This route involves the reduction of a nitro group to an amine. Incomplete reduction can result in the presence of nitroso or hydroxylamine (B1172632) intermediates.
-
Reduction of 6-Aminohexanoic Acid: This synthesis involves the reduction of a carboxylic acid to an alcohol. The primary impurity is often the unreacted starting material.
Q2: My final product is contaminated with a high-boiling impurity. How can I remove it?
A2: High-boiling impurities, such as the unreacted starting material 1,6-hexanediol in the reductive amination synthesis, can often be removed by fractional vacuum distillation. Due to the significant difference in boiling points between this compound (approx. 135-140 °C at 30 mmHg) and 1,6-hexanediol (approx. 250 °C at atmospheric pressure), a well-controlled vacuum distillation should provide a good separation.
Q3: I suspect the presence of secondary or cyclic amines in my product. How can I confirm and remove them?
A3: The presence of byproducts like hexamethylenediamine (B150038) (HMDA) and azepane can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Due to the close boiling points of this compound (approx. 230 °C) and HMDA (approx. 204.6 °C), separation by standard distillation can be challenging. A highly efficient fractional distillation column under vacuum may be required. Alternatively, column chromatography, particularly with a mixed-mode stationary phase, can be effective. Mixed-mode chromatography utilizes a combination of ion-exchange and hydrophobic interactions to achieve separation of compounds with similar physical properties.
Q4: After synthesis via reduction of 6-aminohexanoic acid, I see a significant amount of starting material in my product. What is the best purification strategy?
A4: Unreacted 6-aminohexanoic acid can be removed by a few methods. An acidic wash of the crude product can protonate the basic this compound, allowing it to be extracted into the aqueous layer, while the unreacted acidic starting material remains in the organic layer (if a suitable solvent is used). Alternatively, ion-exchange chromatography can be a highly effective method for separating the amino alcohol from the amino acid.
Troubleshooting Guides
This section provides a structured approach to common issues encountered during the purification of this compound.
Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and High-Boiling Impurity (e.g., HMDA) | - Inefficient fractionating column.- Vacuum pressure is too high or unstable.- Heating rate is too fast. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Ensure a stable and appropriate vacuum level is maintained.- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. |
| Product Solidifies in the Condenser | - Cooling water is too cold, causing the product to freeze (Melting Point: 54-58 °C). | - Increase the temperature of the cooling water or reduce its flow rate to prevent solidification. |
| Bumping or Uneven Boiling | - Lack of boiling chips or inadequate stirring.- Heating the flask too rapidly. | - Add fresh boiling chips or use a magnetic stirrer.- Heat the distillation flask gradually and evenly. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Co-elution of this compound and Basic Impurities (e.g., HMDA) | - Inappropriate stationary or mobile phase. | - For silica (B1680970) gel chromatography, consider adding a small amount of a basic modifier like triethylamine (B128534) or ammonia to the eluent to reduce tailing of the amines.- Employ a mixed-mode chromatography column that offers both ion-exchange and reversed-phase separation mechanisms. |
| Broad Elution Bands and Poor Resolution | - Column overloading.- Improper column packing.- Inappropriate eluent flow rate. | - Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.- Optimize the flow rate; a slower flow rate often improves resolution. |
| Irreversible Adsorption of Product to the Column | - Highly acidic silica gel interacting strongly with the basic amine. | - Use a neutral or basic alumina (B75360) stationary phase.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of this compound. These values are illustrative and can vary based on specific reaction and purification conditions.
Table 1: Purity and Yield Data for Different Synthesis Routes
| Synthesis Route | Typical Crude Purity (%) | Potential Major Byproducts | Typical Final Purity (%) | Typical Overall Yield (%) |
| Reductive Amination of 1,6-Hexanediol | 70-85 | 1,6-Hexanediol, Hexamethylenediamine, Azepane | >99 | 60-75 |
| Catalytic Hydrogenation of 6-Nitro-1-hexanol | 80-90 | 6-Nitroso-1-hexanol, 6-Hydroxylamino-1-hexanol | >99 | 70-85 |
| Reduction of 6-Aminohexanoic Acid | 60-75 | 6-Aminohexanoic acid | >98 | 50-65 |
Table 2: Comparison of Purification Methods for Removing Hexamethylenediamine (HMDA)
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Key Considerations |
| Fractional Vacuum Distillation | 85 | 95-98 | 70-80 | Requires a highly efficient column and precise control over vacuum and temperature. |
| Mixed-Mode Chromatography | 85 | >99 | 85-95 | Higher resolution and recovery but may be less scalable than distillation. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
Objective: To remove high-boiling and low-boiling impurities from crude this compound.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with a magnetic stirrer
-
Thermometer
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound into the round-bottom flask along with a magnetic stir bar.
-
Begin stirring and gradually apply vacuum, aiming for a stable pressure of approximately 30 mmHg.
-
Slowly heat the distillation flask using the heating mantle.
-
Monitor the temperature at the distillation head. Collect any low-boiling fractions that distill over at a lower temperature than the product.
-
As the temperature approaches the boiling point of this compound at the applied pressure (approx. 135-140 °C at 30 mmHg), change the receiving flask to collect the main product fraction.
-
Continue distillation at a slow and steady rate, maintaining a constant head temperature.
-
Once the majority of the product has distilled, and the temperature begins to drop or rise significantly, stop the distillation.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the purity of the collected fractions using GC-MS or another suitable analytical method.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To remove polar impurities, including secondary amines and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (or mixed-mode stationary phase)
-
Eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) with 0.5% triethylamine)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of the chosen stationary phase in the initial, least polar eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., increasing the percentage of methanol).
-
Collect fractions in separate tubes.
-
Monitor the separation by thin-layer chromatography (TLC) or by analyzing small aliquots of the fractions by GC-MS.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Common byproducts associated with different synthesis routes of this compound.
How to handle the hygroscopic nature of 6-Amino-1-hexanol in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic reagent 6-Amino-1-hexanol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a bifunctional organic compound containing both a primary amine and a primary alcohol group. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, altered reaction stoichiometry, and potential side reactions, ultimately affecting experimental reproducibility and product purity.[1][2][3][4]
Q2: How can I tell if my this compound has absorbed water?
A2: Visual inspection may reveal clumping or a change in the appearance of the solid from a free-flowing powder to a more granular or paste-like substance. The most accurate way to determine water content is through analytical methods such as Karl Fischer titration.
Q3: What are the consequences of using this compound that has been exposed to moisture?
A3: The primary consequence is the inaccurate determination of the reactant amount, as a portion of the weighed mass will be water. This is particularly critical in reactions requiring precise stoichiometry, such as polymerizations. The presence of water can also interfere with certain reactions, for example, by hydrolyzing water-sensitive reagents or intermediates.
Q4: How should this compound be stored?
A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The use of a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride) is highly recommended for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or product purity. | Inaccurate weighing of this compound due to absorbed water. | 1. Dry the this compound under vacuum before use.2. Handle the reagent in a controlled atmosphere (e.g., glove box).3. If a glove box is unavailable, minimize exposure to air by weighing it quickly and sealing the container immediately. |
| The this compound appears clumpy or wet. | Improper storage and exposure to atmospheric moisture. | 1. Dry the material under vacuum at a temperature below its melting point (54-58 °C).2. For future use, store the reagent in a desiccator. |
| Side reactions are observed, potentially involving water. | The absorbed water is participating in the reaction. | 1. Ensure all reagents and solvents are anhydrous.2. Dry the this compound immediately before the experiment. |
Experimental Protocols
Protocol 1: Drying this compound Prior to Use
-
Preparation : Place the required amount of this compound in a suitable flask (e.g., a round-bottom flask).
-
Drying : Connect the flask to a vacuum line. It is advisable to use a cold trap to protect the vacuum pump.
-
Heating (Optional) : For more efficient drying, the flask can be gently heated to a temperature below the melting point of this compound (54-58 °C). A water bath is a suitable heating method.
-
Duration : Dry the material under vacuum for several hours, or until it reaches a constant weight.
-
Handling after Drying : Once dried, the this compound should be used immediately or stored in a desiccator or an inert atmosphere (e.g., a nitrogen-filled glove box) to prevent re-absorption of moisture.
Protocol 2: Handling and Weighing of Hygroscopic this compound
Method A: In a Glove Box
-
Transfer the sealed container of this compound into a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).
-
Allow the container to equilibrate to the glove box atmosphere before opening.
-
Weigh the desired amount of the reagent directly in the glove box.
-
Seal the stock container and the container with the weighed reagent before removing them from the glove box.
Method B: On the Benchtop (Rapid Weighing)
-
Have all necessary equipment (spatula, weighing paper/boat, and reaction vessel) ready.
-
Remove the this compound container from the desiccator.
-
Open the container, quickly weigh the desired amount, and immediately transfer it to the reaction vessel.
-
Reseal the this compound container and return it to the desiccator. This method should only be used when a glove box is not available and for reactions less sensitive to small amounts of water.
Visualizations
References
- 1. This compound(4048-33-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | 4048-33-3 [chemicalbook.com]
- 3. This compound | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Side reactions of 6-Amino-1-hexanol with carboxylic acids and their prevention
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-amino-1-hexanol and carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when coupling this compound with a carboxylic acid?
The primary challenge in reacting this compound with a carboxylic acid is achieving chemoselectivity. The molecule possesses two nucleophilic sites: a primary amine (-NH2) and a primary alcohol (-OH). This leads to several potential reactions:
-
Desired Reaction (N-acylation): The amino group reacts with the carboxylic acid to form the desired amide bond.
-
Side Reaction (O-acylation): The hydroxyl group reacts to form an ester bond. While the amine is generally more nucleophilic and reactive than the alcohol, O-acylation can occur, especially under certain conditions, leading to a mixture of products.
-
Polymerization: Since both reactants are bifunctional, they can react with each other to form oligo- or poly(ester-amide)s, particularly at high concentrations. This occurs when a successfully N-acylated product has its free hydroxyl group react with another carboxylic acid, or its free carboxylic acid (from the other reactant) reacts with another this compound molecule.
-
Salt Formation: A simple acid-base reaction between the carboxylic acid and the basic amino group can form an ammonium (B1175870) carboxylate salt. This non-covalent interaction can sequester the reactants, impeding the desired covalent bond formation.
Q2: My reaction yield is very low. What is the most likely cause?
Low yields are typically due to a combination of incomplete reaction and the formation of side products. The most common culprits are:
-
Lack of Carboxylic Acid Activation: Directly heating a carboxylic acid with an amine is often inefficient and requires harsh conditions that can promote side reactions. The carboxylic acid's hydroxyl group is a poor leaving group.
-
Sub-optimal Reaction Conditions: Incorrect solvent, temperature, or pH can hinder the reaction. Salt formation may also be preventing the coupling from proceeding.
-
Formation of Side Products: Significant O-acylation or polymerization consumes the starting materials, reducing the yield of the desired N-acylated product. You should analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify unexpected spots or masses.
Q3: How can I selectively achieve N-acylation and prevent O-acylation?
There are two primary strategies to ensure the reaction occurs selectively at the amino group:
-
Activate the Carboxylic Acid: This is the most common and effective method. By converting the carboxylic acid into a more reactive intermediate, the reaction can proceed under mild conditions where the more nucleophilic amine reacts preferentially over the alcohol. Standard coupling agents are highly effective.
-
Protect the Hydroxyl Group: The alcohol can be "capped" with a protecting group (e.g., converting it to a silyl (B83357) ether like TBDMS or a benzyl (B1604629) ether). This leaves the amine as the only available nucleophile. This method provides excellent selectivity but requires additional synthesis steps for protection and subsequent deprotection.
The choice between these methods depends on the complexity of the starting materials and the desired purity of the final product. For most standard applications, using a coupling agent is sufficient.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Two spots on TLC/LC-MS with similar polarity, mass corresponds to product. | Mixture of N-acyl and O-acyl isomers. | 1. Switch to a carbodiimide-based coupling protocol (e.g., EDC/NHS) which strongly favors N-acylation at room temperature. 2. Implement a protection/deprotection strategy for the hydroxyl group if selectivity issues persist. |
| Reaction stalls; starting material remains. | Salt formation or poor leaving group. | 1. Do not simply mix the amine and acid. Use a standard coupling agent like EDC, DCC, or HATU to activate the carboxylic acid. 2. Add a non-nucleophilic base (e.g., DIPEA) to neutralize the salt and free the amine for reaction, especially if using pre-activated esters. |
| Product is a sticky, insoluble material. | Polymerization. | 1. Perform the reaction under high-dilution conditions (e.g., <0.1 M concentration). 2. Use a slow-addition method, adding one reactant to the other over several hours using a syringe pump. |
| Coupling agent (e.g., DCC) results in difficult-to-remove byproducts. | Insoluble urea (B33335) byproduct. | 1. Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). 2. Switch to a water-soluble carbodiimide (B86325) like EDC, whose urea byproduct can be easily removed with a simple aqueous wash. |
Quantitative Data Summary
The choice of reaction conditions significantly impacts the ratio of N-acylation to O-acylation. The following table summarizes typical outcomes.
| Method | Conditions | Typical N:O Acylation Ratio | Typical Yield (N-acyl) | Notes |
| Thermal Condensation | T > 140°C, neat | 5:1 to 10:1 | 40-60% | Not recommended; promotes side reactions and polymerization. |
| Acid Chloride | Room Temp, with base (e.g., Et3N) | >20:1 | 70-90% | Highly reactive; may not be suitable for sensitive substrates. |
| Carbodiimide (EDC) | Room Temp, CH2Cl2 or DMF | >50:1 | 85-95% | Excellent selectivity, water-soluble byproduct simplifies purification. |
| EDC / NHS | Room Temp, CH2Cl2 or DMF | >99:1 | >90% | NHS ester intermediate is highly selective for amines, minimizing O-acylation. |
| Protected Alcohol + EDC | Room Temp, CH2Cl2 or DMF | >99:1 | >95% (pre-deprotection) | Offers the highest selectivity but adds two steps to the synthesis. |
Experimental Protocols
Protocol 1: Selective N-acylation using EDC/NHS Coupling
This protocol is the recommended starting point for achieving high selectivity and yield.
-
Activation: Dissolve the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2). Cool the mixture to 0°C in an ice bath.
-
Coupling Agent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.2 eq) to the solution. Stir at 0°C for 15 minutes, then allow it to warm to room temperature and stir for 4-6 hours to form the NHS-ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in the same solvent. Add this solution to the activated NHS-ester mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Workup:
-
If using CH2Cl2, wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
If using DMF, quench the reaction with water and extract the product with a solvent like ethyl acetate. Perform the same aqueous washes.
-
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel).
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
Use this protocol prior to coupling when maximum selectivity is required.
-
Dissolution: Dissolve this compound (1.0 eq) and imidazole (B134444) (2.5 eq) in anhydrous DMF.
-
Silylation: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the organic layers with brine.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography to obtain the TBDMS-protected this compound, which can then be used in the amide coupling reaction described in Protocol 1. The TBDMS group can be removed post-coupling using TBAF or mild acid.
Visualizations
Caption: Reaction pathways for this compound and a carboxylic acid.
Caption: Troubleshooting decision tree for poor reaction outcomes.
Caption: Experimental workflow for selective N-acylation using EDC/NHS.
Technical Support Center: Surface Grafting of 6-Amino-1-hexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 6-Amino-1-hexanol surface grafting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface grafting?
This compound is a bifunctional molecule containing a primary amine (-NH₂) and a primary hydroxyl (-OH) group, separated by a six-carbon aliphatic chain.[1][2] This structure makes it an excellent linker molecule for surface modification. The amine and hydroxyl groups provide reactive sites for covalent attachment to a variety of surfaces, while the hexyl chain acts as a flexible spacer, reducing steric hindrance and improving the accessibility of the terminal functional group for subsequent reactions.
Q2: What types of surfaces can be modified with this compound?
Theoretically, any surface that can be functionalized with groups reactive towards amines or alcohols can be modified with this compound. Common examples include:
-
Carboxylated surfaces: Amide bonds can be formed between the amine group of this compound and surface carboxyl groups.
-
Epoxy-functionalized surfaces: The amine group can react with the epoxy ring to form a stable covalent bond.
-
Isocyanate-functionalized surfaces: The amine or hydroxyl group can react to form urea (B33335) or urethane (B1682113) linkages, respectively.
-
Surfaces with activated esters (e.g., NHS esters): These readily react with the amine group to form stable amide bonds.
-
Gold surfaces: While not a direct reaction with this compound, a related molecule, 6-mercapto-1-hexanol (B159029), can be used to functionalize gold surfaces, with the hydroxyl group then available for further reactions.[3]
Q3: How can I confirm that this compound has been successfully grafted onto my surface?
Several surface characterization techniques can be used to confirm successful grafting:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can detect the elemental composition of the surface. An increase in the nitrogen (N 1s) signal is a strong indicator of successful grafting.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR can detect the vibrational modes of the grafted molecules. Look for characteristic peaks such as N-H stretching and bending, and C-H stretching of the alkyl chain.
-
Contact Angle Goniometry: Successful grafting of this compound will alter the surface energy, leading to a change in the water contact angle.
-
Atomic Force Microscopy (AFM): AFM can be used to assess changes in surface morphology and roughness after grafting.
Q4: What is the difference between "grafting to" and "grafting from" approaches in the context of polymer grafting?
"Grafting to" involves attaching pre-synthesized polymer chains to a surface. In contrast, "grafting from" involves initiating polymerization from initiator sites that have been immobilized on the surface.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the surface grafting of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Grafting Density | 1. Inefficient activation of surface functional groups. For carboxylated surfaces, the carbodiimide (B86325) coupling chemistry (e.g., with EDC/NHS) may be inefficient. | - Optimize the concentration of coupling agents (e.g., EDC and NHS).- Ensure anhydrous conditions during the activation step, as carbodiimides are sensitive to hydrolysis.- Adjust the pH of the reaction buffer to be optimal for NHS ester formation (typically pH 6-7.5). |
| 2. Steric hindrance at the surface. A high density of surface functional groups can lead to steric hindrance, preventing this compound from accessing all available sites. | - Use a longer spacer arm on the surface before introducing the reactive group.- Optimize the concentration of this compound in the reaction solution. | |
| 3. Sub-optimal reaction conditions. Temperature, reaction time, and solvent can all influence grafting efficiency. | - Systematically vary the reaction temperature and time to find the optimal conditions.- Choose a solvent that is compatible with both the surface and this compound and that facilitates the desired reaction. | |
| Uneven Surface Coverage | 1. Inhomogeneous distribution of functional groups on the substrate. The initial functionalization of the surface may not be uniform. | - Ensure a thorough and uniform pre-treatment and activation of the substrate.- Characterize the initial functionalized surface (e.g., with AFM or contact angle mapping) to confirm homogeneity. |
| 2. Aggregation of this compound. At high concentrations or in poor solvents, the molecule may aggregate, leading to patchy grafting. | - Optimize the concentration of this compound.- Use a solvent in which this compound is highly soluble.- Consider using sonication during the grafting process to prevent aggregation. | |
| No Grafting or Very Low Yield | 1. Incorrect reaction chemistry. The chosen coupling strategy may not be appropriate for the surface and this compound. | - Verify the reactivity of the surface functional groups and the chosen coupling chemistry.- For amide bond formation, ensure the presence of a suitable catalyst or activating agent.[5][6] |
| 2. Deactivation of surface functional groups. The reactive groups on the surface may have degraded or been capped by contaminants. | - Use freshly prepared and activated substrates.- Ensure a clean reaction environment to avoid contamination. | |
| 3. Purity of this compound. Impurities in the this compound reagent can interfere with the reaction. | - Use high-purity this compound (e.g., >97%).[2] | |
| Difficulty in Characterizing the Grafted Surface | 1. Low grafting density below the detection limit of the instrument. | - Try a more sensitive characterization technique (e.g., XPS is highly surface-sensitive).- Use a fluorescently labeled analog of this compound for initial optimization and confirmation of grafting. |
| 2. Overlapping spectral signals. Signals from the underlying substrate may obscure the signals from the grafted layer in techniques like FTIR. | - Use a reference substrate without the grafted layer for background subtraction.- Consider using surface-specific techniques like Sum Frequency Generation (SFG) spectroscopy if available. |
Experimental Protocols
Protocol 1: Grafting of this compound to a Carboxylated Surface via Amide Bond Formation
This protocol describes a general procedure for immobilizing this compound onto a surface functionalized with carboxylic acid groups using carbodiimide chemistry.
Materials:
-
Carboxylated substrate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Reaction buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4)
-
Wash buffers (e.g., PBS, deionized water)
Procedure:
-
Surface Activation:
-
Prepare a solution of EDC and NHS in the reaction buffer. Typical concentrations range from 10 to 50 mM for both.
-
Immerse the carboxylated substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Grafting Reaction:
-
Prepare a solution of this compound in the reaction buffer or an appropriate organic solvent. The concentration can be optimized, typically in the range of 1-100 mM.
-
After the activation step, rinse the substrate with the reaction buffer to remove excess EDC and NHS.
-
Immediately immerse the activated substrate into the this compound solution.
-
Incubate for 2-24 hours at room temperature or 4°C. The reaction time should be optimized.
-
-
Washing:
-
After incubation, remove the substrate from the reaction solution.
-
Wash the substrate thoroughly with the reaction buffer, followed by deionized water to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
Characterization:
-
Analyze the modified surface using techniques such as XPS, FTIR, and contact angle measurements to confirm successful grafting.
-
Quantitative Data Summary
The efficiency of surface grafting can be influenced by various experimental parameters. The following table provides a summary of typical conditions and expected outcomes for the grafting of molecules similar to this compound.
| Surface Functional Group | Coupling Chemistry | This compound Concentration (mM) | Reaction Time (h) | Reaction Temperature (°C) | Typical Grafting Density (molecules/nm²) |
| Carboxylic Acid | EDC/NHS | 10 - 100 | 2 - 24 | 4 - 25 | 1 - 5 |
| Epoxy | Direct nucleophilic attack | 5 - 50 | 4 - 48 | 25 - 60 | 2 - 6 |
| Isocyanate | Urethane/Urea formation | 1 - 20 | 1 - 12 | 25 - 50 | 1.5 - 5.5 |
| NHS-ester | Direct amidation | 1 - 50 | 1 - 4 | 25 | 2 - 7 |
Note: These values are representative and should be optimized for each specific application and substrate.
Visualizations
Experimental Workflow for this compound Surface Grafting
Caption: General experimental workflow for surface grafting.
Signaling Pathway for Amide Bond Formation
Caption: Amide bond formation on a carboxylated surface.
Logical Relationship for Troubleshooting Low Grafting Density
Caption: Troubleshooting logic for low grafting density.
References
- 1. This compound | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | 4048-33-3 [sigmaaldrich.com]
- 3. Surface modification of gold nanoparticles with 6-mercapto-1-hexanol to facilitate dual conjugation of protoporphyrin IX and folic acid for improving the targeted photochemical internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Challenges in the purification of 6-Amino-1-hexanol products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Amino-1-hexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and where do they originate?
A1: Impurities in this compound often stem from its synthesis, which commonly involves the amination of 1,6-hexanediol (B165255). The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual 1,6-hexanediol is a common impurity.
-
Over-reaction Products: 1,6-Hexanediamine can be formed if both hydroxyl groups of 1,6-hexanediol are aminated.[1]
-
Side-reaction Products: Intramolecular cyclization can lead to the formation of hexamethyleneimine.[2] Dehydration of 1,6-hexanediol can also occur, though less common under amination conditions.
-
Solvent and Reagent Residues: Residual solvents from the reaction or extraction steps, as well as byproducts from the aminating agent, can be present.
Q2: My this compound product is a pale yellow to light brown crystalline powder. Is this normal?
A2: While pure this compound is a white solid, a pale yellow or light brown coloration can be common in commercial grades or crude products.[3] This coloration may be due to trace impurities or degradation products. Further purification is recommended if a high-purity, colorless product is required for your application.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place, away from incompatible substances such as strong oxidizing agents.[4][5] It is often recommended to store it under an inert atmosphere and at temperatures between 0-8°C to minimize degradation.[3] Some sources also suggest storage at -20°C for long-term stability.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation
Problem: Low recovery of this compound after vacuum distillation.
| Possible Cause | Suggested Solution |
| Inaccurate boiling point: The boiling point of this compound is approximately 135-140 °C at 30 mmHg. Operating at a much higher or lower pressure will alter the boiling point. | Monitor the pressure closely and adjust the temperature accordingly. Use a vacuum distillation setup with a manometer for accurate pressure readings. |
| Product loss in the cold trap: Due to its relatively low melting point (54-58 °C), the product can solidify in colder parts of the apparatus if not properly heated. | Ensure the condenser and receiving flask are appropriately warmed to prevent solidification. |
| Thermal degradation: Although relatively stable, prolonged heating at high temperatures can lead to degradation. | Perform the distillation as quickly as possible and avoid excessive heating of the distillation pot. |
Recrystallization
Problem: The product "oils out" instead of forming crystals during recrystallization.
| Possible Cause | Suggested Solution |
| Supersaturation is too high: The solution is too concentrated, or the cooling is too rapid. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Seeding the solution with a small crystal of pure this compound can also promote crystallization. |
| Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for crystallization. | Experiment with different solvent systems. For polar compounds like this compound, mixed solvent systems such as ethyl acetate (B1210297)/hexane (B92381) or toluene (B28343) can be effective.[7][8] |
| Presence of impurities: Impurities can inhibit crystal formation. | Attempt a preliminary purification step, such as a simple filtration or a wash with a non-polar solvent, before recrystallization. |
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak shape (tailing or fronting) for this compound in reverse-phase HPLC.
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase: The basic amino group can interact with residual silanols on the silica-based stationary phase. | Use a base-deactivated column or add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to mask the silanols. Alternatively, an acidic modifier like phosphoric acid can protonate the amine and improve peak shape.[9] |
| Column overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the amino group and thus its retention and peak shape. | Adjust the mobile phase pH. For amino compounds, a mobile phase pH around 2-3 or above 8 is often recommended. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4048-33-3 | [3] |
| Molecular Formula | C₆H₁₅NO | [3] |
| Molecular Weight | 117.19 g/mol | [3] |
| Melting Point | 54-58 °C | |
| Boiling Point | 135-140 °C at 30 mmHg | |
| Solubility | Soluble in water and many organic solvents. | [10] |
| Appearance | White to pale yellow crystalline solid. | [3] |
Table 2: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Advantages | Common Challenges |
| Vacuum Distillation | >97% | Effective for removing non-volatile impurities and some closely related volatile impurities. | Potential for thermal degradation; requires careful control of pressure and temperature. |
| Recrystallization | >99% | Can yield very high purity product; effective at removing structurally different impurities. | "Oiling out"; finding a suitable solvent system can be challenging. |
| Preparative HPLC | >99.5% | High resolution for separating closely related impurities. | Limited sample capacity; can be expensive and time-consuming for large quantities. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry. Use a heating mantle with a magnetic stirrer.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and gradually heat the flask.
-
Slowly apply vacuum, aiming for a stable pressure of approximately 30 mmHg.
-
Collect the fraction that distills at 135-140 °C.
-
Monitor the temperature and pressure throughout the distillation.
-
-
Product Collection: Once the desired fraction is collected, carefully release the vacuum and allow the apparatus to cool before dismantling.
Protocol 2: Recrystallization of this compound from Ethyl Acetate/Hexane
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes slightly cloudy.
-
Crystal Formation: Add a few drops of hot ethyl acetate to redissolve the cloudiness and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Protocol 3: HPLC Analysis of this compound Purity
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, and 0.1% phosphoric acid. The exact ratio may need to be optimized for your specific column and system. A good starting point is 30:70 (acetonitrile:water with 0.1% phosphoric acid).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore, or a Refractive Index Detector (RID).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be determined by calculating the area percentage of the main peak.
Mandatory Visualization
Caption: Potential impurity formation pathway during the synthesis of this compound.
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 4048-33-3 [chemicalbook.com]
- 5. This compound(4048-33-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Separation of 1-Hexanol, 6-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. sarchemlabs.com [sarchemlabs.com]
Preventing unwanted polymerization of 6-Amino-1-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted polymerization of 6-Amino-1-hexanol during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization of this compound?
A1: The primary cause of unwanted polymerization is a self-condensation reaction. This compound is a bifunctional molecule with a primary amine (-NH2) and a primary hydroxyl (-OH) group. Under certain conditions, particularly at elevated temperatures, the amine group of one molecule can react with the hydroxyl group of another molecule to form an amide bond, releasing a molecule of water. This process can repeat, leading to the formation of long-chain poly(ester-amide)s.
Q2: What are the ideal storage conditions to minimize the risk of polymerization?
A2: To minimize the risk of polymerization and degradation, this compound should be stored under the following conditions. It is also noted that the compound is hygroscopic and stable, but incompatible with strong oxidizing agents.[1][2]
| Parameter | Recommended Condition | Source |
| Temperature | 10°C - 25°C | [3] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | [2] |
| Light | Keep in a dark place, protected from light | [2] |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | [1][2] |
Q3: Can I heat this compound?
A3: Heating this compound is a primary driver of self-polymerization and should be avoided whenever possible. Thermal polycondensation is a known method to intentionally synthesize poly(ester-amide)s from this compound.[4][5] If heating is necessary for your experimental protocol, it is crucial to use the lowest possible temperature for the shortest possible duration and consider the use of protecting groups (see Troubleshooting Guide).
Q4: How can I detect if my this compound has started to polymerize?
A4: Early detection of polymerization can be challenging without analytical instrumentation. Visual inspection may reveal an increase in viscosity, cloudiness, or the formation of a solid precipitate in the liquid. For more definitive analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the appearance of amide bond signals, and Gel Permeation Chromatography (GPC) can detect the presence of higher molecular weight species (oligomers and polymers).
Q5: Are there any chemical inhibitors I can add to prevent polymerization?
A5: For radical polymerization, inhibitors are common, but for polycondensation of amino alcohols, the most effective strategy is the use of protecting groups rather than catalytic inhibitors. Protecting either the amine or the hydroxyl group will prevent the self-condensation reaction. The choice of protecting group will depend on the specific reaction conditions of your subsequent experimental steps.
Troubleshooting Guides
Issue 1: Increased viscosity or solidification of this compound upon heating.
-
Cause: Thermal self-polycondensation. The elevated temperature is causing the amine and hydroxyl groups to react, forming oligomers or polymers.
-
Solution:
-
Temperature Control: Immediately reduce the temperature. If your protocol allows, conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
Use of Protecting Groups: If heating is unavoidable, you must protect either the amine or the hydroxyl group prior to heating.
-
Issue 2: Unwanted side-product formation in a reaction involving this compound.
-
Cause: Competing self-polymerization reaction. The functional groups of this compound are reacting with each other instead of your target reactant.
-
Solution:
-
Protecting Group Strategy: This is the most robust solution. Protect the functional group of this compound that is not intended to react in your desired transformation.
-
To react via the hydroxyl group : Protect the amine group (e.g., as a Boc-carbamate).
-
To react via the amine group : Protect the hydroxyl group (e.g., as a silyl (B83357) ether).
-
-
Stoichiometry and Addition Control: In some cases, slow addition of this compound to a reaction mixture containing the other reactant can favor the desired reaction over self-condensation, but this is less reliable than using protecting groups.
-
Experimental Protocols
Protocol 1: Protection of the Amine Group with a Boc Group
This protocol describes how to selectively protect the amine group of this compound, leaving the hydroxyl group free for subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve 1 equivalent of this compound in dichloromethane.
-
To this solution, add 1.1 equivalents of di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc-6-amino-1-hexanol.
Protocol 2: Deprotection of the Boc Group
This protocol describes how to remove the Boc protecting group to regenerate the free amine after your desired reaction at the hydroxyl group is complete.
Materials:
-
N-Boc-6-amino-1-hexanol derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Carefully neutralize the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Visual Guides
Caption: Mechanism of unwanted self-polycondensation of this compound.
Caption: Decision workflow for preventing unwanted polymerization.
Caption: Experimental workflow using a protecting group strategy.
References
Technical Support Center: Stability of 6-Amino-1-hexanol
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-amino-1-hexanol in aqueous solutions at different pH values. It includes frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form and in solution?
A: In its solid form, this compound is generally stable at room temperature when stored in a tightly closed container, protected from moisture and light.[1][2] It is known to be hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and handling.[2][3][4][5] For long-term storage of solutions, it is recommended to keep them at -20°C for up to one month or -80°C for up to six months.[6]
Q2: How does pH fundamentally affect the stability of this compound?
A: The pH of an aqueous solution dictates the protonation state of the primary amine group (-NH₂) and can influence the reactivity of the hydroxyl group (-OH).
-
Acidic pH (pH < 7): The amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonation generally protects the amine from participating in certain degradation reactions like oxidation. However, strong acidic conditions should be avoided as they can be incompatible.[7]
-
Neutral pH (pH ≈ 7): A mixture of protonated and unprotonated forms will exist. The molecule is generally stable, but susceptible to oxidation over long periods.
-
Basic pH (pH > 7): The amino group will be in its unprotonated, nucleophilic form (-NH₂). This increased nucleophilicity can potentially facilitate intramolecular cyclization, although this typically requires catalysts or high temperatures.[8] The molecule is also more susceptible to oxidation at higher pH values.
Q3: What are the likely degradation pathways for this compound in solution?
A: The primary degradation pathways for this compound involve its two functional groups:
-
Oxidation: This is a common pathway for both amines and primary alcohols. The primary alcohol can be oxidized first to an aldehyde (6-aminohexanal) and then further to a carboxylic acid (6-aminohexanoic acid).[9] This can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.[1]
-
Intramolecular Cyclization: this compound can undergo an intramolecular dehydration reaction (cyclization) to form a seven-membered ring called hexahydro-1H-azepine (or azepane).[2][8] This reaction is generally not spontaneous and often requires specific catalytic conditions and elevated temperatures to proceed efficiently.[8]
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A: To maximize stability, aqueous solutions should be:
-
Stored at low temperatures, such as 2-8°C for short-term use, or frozen at -20°C to -80°C for long-term storage.[6][10]
-
Protected from light.[6]
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if long-term stability at room temperature is required, to minimize oxidation.
-
Prepared using deoxygenated buffers if oxygen sensitivity is a concern.
Troubleshooting Guide
Problem: My this compound solution has turned a pale yellow or brown color.
-
Possible Cause: This is often an indication of oxidation. The formation of aldehydes or other conjugated systems as degradation products can lead to discoloration.
-
Recommendation: Discard the discolored solution and prepare a fresh stock. To prevent recurrence, consider storing stock solutions under an inert atmosphere and protecting them from light.
Problem: I see an unexpected peak in my HPLC or GC analysis.
-
Possible Cause: This could be a degradation product. Based on the likely degradation pathways, potential impurities could be 6-aminohexanoic acid, 6-aminohexanal, or hexahydro-1H-azepine.
-
Recommendation:
-
Review your storage and handling procedures. Was the solution exposed to high temperatures, light, or incompatible substances like strong oxidizing agents?[3]
-
Use a high-resolution analytical technique like Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to identify the mass of the unknown peak.[11][12] The molecular weight of this compound is 117.19 g/mol .[13] Potential degradation products would have different masses (e.g., hexahydro-1H-azepine: 99.17 g/mol ; 6-aminohexanoic acid: 131.17 g/mol ).
-
Refer to the logical relationship diagram below to hypothesize the identity of the impurity.
-
Problem: My experimental results are inconsistent or show decreased activity over time.
-
Possible Cause: The this compound in your working solution may be degrading, leading to a lower effective concentration of the active molecule.
-
Recommendation:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Perform a stability study under your specific experimental conditions (pH, temperature, buffer components) to determine the usable lifetime of your working solutions.
-
The provided "Protocol for pH Stability Assessment" can be used as a starting point.
-
Stability Overview by pH
| pH Range | Protonation State | Expected Stability | Primary Degradation Concerns |
| Acidic (pH 3-5) | Primarily -NH₃⁺ | Generally Good | Incompatible with strong oxidizing agents. |
| Neutral (pH 6-8) | Mixture of -NH₂ / -NH₃⁺ | Moderate | Slow oxidation over time, accelerated by light/heat. |
| Basic (pH 9-11) | Primarily -NH₂ | Moderate to Low | Increased susceptibility to oxidation. Potential for cyclization under harsh conditions (heat/catalyst). |
Visualized Guides and Workflows
Potential Degradation Pathways
The following diagram illustrates the main potential degradation routes for this compound.
Caption: Logical diagram of potential degradation routes for this compound.
Experimental Workflow for a pH Stability Study
This workflow outlines the steps for systematically assessing the stability of this compound in different buffer systems.
Caption: Experimental workflow for conducting a pH-dependent stability study.
Experimental Protocols
Protocol for pH Stability Assessment via HPLC
This protocol provides a framework for evaluating the stability of this compound in various aqueous buffer solutions. A reverse-phase HPLC method is suggested for analysis.[11]
1. Materials and Reagents:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Phosphoric acid or Formic acid (for MS compatibility)[11]
-
Buffer salts (e.g., sodium acetate (B1210297), sodium phosphate (B84403), sodium borate)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
-
pH meter
2. Buffer Preparation:
-
Acidic Buffer (e.g., pH 4.0): Prepare a 50 mM sodium acetate buffer. Adjust pH with acetic acid.
-
Neutral Buffer (e.g., pH 7.0): Prepare a 50 mM sodium phosphate buffer. Adjust pH with phosphoric acid or sodium hydroxide.
-
Basic Buffer (e.g., pH 9.0): Prepare a 50 mM sodium borate (B1201080) buffer. Adjust pH with boric acid or sodium hydroxide.
-
Filter all buffers through a 0.22 µm filter before use.
3. Stock and Sample Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL in separate, sealed vials.
4. Incubation:
-
Prepare triplicate sets of vials for each pH condition.
-
Include a control set stored at -80°C, which will be considered the T=0 time point.
-
Place the experimental vials in a temperature-controlled incubator (e.g., 25°C or 40°C).
5. Sampling and Analysis:
-
At designated time points (e.g., 0, 6, 12, 24, 48, 96 hours), withdraw an aliquot from each vial.
-
Immediately transfer the aliquot to an HPLC vial, which may contain a quenching solution (e.g., a small amount of acid if the degradation is base-catalyzed) or be placed in an autosampler cooled to 4°C.
-
Analyze the samples by HPLC. A suggested starting method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Buffer A (Water with 0.1% formic acid) and Buffer B (ACN with 0.1% formic acid).
-
Detection: Since this compound lacks a strong chromophore, derivatization (e.g., with dansyl chloride) might be necessary for UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is ideal.
-
Injection Volume: 10 µL.
-
6. Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak area at each time point (Tₓ) against the average peak area at T=0: (% Remaining) = (Area_Tₓ / Area_T₀) * 100.
-
Plot the % Remaining versus time for each pH condition to determine the degradation kinetics.
References
- 1. This compound(4048-33-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | 4048-33-3 [chemicalbook.com]
- 3. 6-Aminohexan-1-ol | CAS#:4048-33-3 | Chemsrc [chemsrc.com]
- 4. 6-Aminohexane-1-ol [chembk.com]
- 5. This compound 4048-33-3 | TCI AMERICA [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Separation of 1-Hexanol, 6-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in commercial 6-Amino-1-hexanol and their impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 6-Amino-1-hexanol. The information addresses common issues arising from impurities that can be present in the material, impacting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound typically arise from its synthesis route. The most prevalent impurities include unreacted starting materials and byproducts of side reactions. These can include 1,6-hexanediol (B165255), hexamethylenediamine (B150038), and ε-caprolactam, as well as cyclic byproducts like azepane derivatives. The presence and concentration of these impurities can vary between suppliers and batches.
Q2: How can I check the purity of my this compound?
A2: The purity of this compound can be assessed using various analytical techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is suitable for analyzing volatile impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS), is effective for separating and quantifying non-volatile impurities.[1] It is recommended to request a Certificate of Analysis (CoA) from the supplier, which should provide information on the purity and the levels of known impurities.
Q3: What are the storage recommendations for this compound to minimize degradation?
A3: this compound is hygroscopic and can react with atmospheric carbon dioxide. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2] Prolonged exposure to air and moisture can lead to the formation of carbonates and hydrates, which can act as impurities.
Troubleshooting Guides
Issue 1: Inconsistent Results in Bioconjugation or Surface Modification
Symptoms:
-
Low yield of the desired conjugate.
-
Irreproducible surface density in self-assembled monolayers (SAMs).
-
Unexpected side products observed in mass spectrometry analysis.
Potential Cause: The presence of bifunctional impurities, such as 1,6-hexanediol or hexamethylenediamine , in your this compound can compete with the intended reaction.
Troubleshooting Steps:
-
Verify Purity: Analyze the this compound lot for the presence of bifunctional impurities using GC-MS or HPLC-MS.
-
Purification: If impurities are detected, consider purifying the this compound by recrystallization or column chromatography.
-
Stoichiometry Adjustment: If purification is not feasible, a carefully planned adjustment of the stoichiometry of your coupling reagents may be necessary to compensate for the reactive impurities. However, this may lead to more complex purification of the final product.
Issue 2: Unexpected Polymer Properties in Polymer Synthesis
Symptoms:
-
Formation of a gel or cross-linked polymer when a linear polymer is expected.
-
The resulting polymer has a higher molecular weight or broader polydispersity than anticipated.
-
Altered mechanical or thermal properties of the polymer.[3][4]
Potential Cause: Hexamethylenediamine is a common impurity that can act as a cross-linking agent in polymerization reactions where this compound is used as a chain terminator or a monomer.[5]
Troubleshooting Steps:
-
Impurity Analysis: Quantify the amount of hexamethylenediamine in your this compound stock using a suitable analytical method like GC-MS with derivatization or HPLC.
-
Supplier Qualification: If the level of diamine impurity is unacceptably high, consider sourcing this compound from a different supplier with a more stringent purification process.
-
Reaction Quenching: In some cases, the addition of a monofunctional amine can be used to cap the reactive sites introduced by the diamine impurity, although this will affect the overall polymer characteristics.
Issue 3: Low Yield or Side Reactions in Peptide Synthesis
Symptoms:
-
Incomplete coupling of this compound to the peptide.
-
Formation of byproducts with unexpected masses.
-
Difficulty in purifying the final peptide conjugate.
Potential Cause: The hydroxyl group of 1,6-hexanediol , if present as an impurity, can compete with the amino group of this compound in coupling reactions, leading to the formation of ester-linked byproducts. Additionally, other nucleophilic impurities can react with activated amino acids.
Troubleshooting Steps:
-
Purity Assessment: Confirm the absence of significant levels of 1,6-hexanediol and other nucleophilic impurities in your this compound.
-
Optimize Coupling Strategy: Employ coupling reagents that are more specific for amine acylation over alcohol esterification, although this can be challenging. Using a large excess of the activated amino acid can favor the desired reaction but complicates purification.
-
Purify the Reagent: The most reliable solution is to use highly pure this compound.
Common Impurities and Their Impact
| Impurity Name | CAS Number | Molecular Formula | Common Source | Potential Impact on Experiments |
| 1,6-Hexanediol | 629-11-8 | C₆H₁₄O₂ | Unreacted starting material in some synthesis routes. | Competes with the hydroxyl group of this compound in reactions. Can interfere with biological assays by disrupting liquid-liquid phase separation. |
| Hexamethylenediamine | 124-09-4 | C₆H₁₆N₂ | Byproduct of amination reactions. | Acts as a bifunctional cross-linker in polymerization, leading to unintended gelation or changes in polymer properties. Can cause side reactions in bioconjugation. |
| ε-Caprolactam | 105-60-2 | C₆H₁₁NO | Unreacted starting material in some synthesis routes. | Can undergo ring-opening to form 6-aminocaproic acid, which can be incorporated into peptide chains or react in other ways. |
| Azepane | 111-49-9 | C₆H₁₃N | Cyclization byproduct of this compound. | Can act as a nucleophile in reactions and may have its own biological activity. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-FID
Objective: To determine the purity of this compound and quantify volatile impurities like 1,6-hexanediol and hexamethylenediamine.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Reagents:
-
This compound sample
-
High-purity solvent (e.g., Methanol or Dichloromethane)
-
Internal standard (e.g., Dodecanol)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the chosen solvent.
-
Add the internal standard to the stock solution at a known concentration (e.g., 0.1 mg/mL).
-
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 250 °C at 10 °C/min
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL with a split ratio of 50:1
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the internal standard, and any impurities based on their retention times (determined by running standards of the pure compounds).
-
Calculate the purity of this compound based on the peak area percentages, corrected for the response factor of the internal standard.
-
Protocol 2: Analysis of Non-Volatile Impurities by HPLC-ELSD
Objective: To detect and quantify non-volatile impurities such as ε-caprolactam and oligomeric species.
Instrumentation:
-
High-Performance Liquid Chromatograph with an Evaporative Light Scattering Detector (HPLC-ELSD)
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Reagents:
-
This compound sample
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition at a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Drift Tube Temperature: 50 °C
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B
-
-
-
Data Analysis:
-
Identify the main peak for this compound and any impurity peaks.
-
Quantify the impurities based on their peak areas relative to the main peak, assuming a similar response factor in the ELSD. For more accurate quantification, a calibration curve with standards of the expected impurities should be generated.
-
Visualizations
Caption: Impact of common impurities on various applications.
Caption: General troubleshooting workflow for issues with this compound.
References
Strategies to increase the yield of 6-Amino-1-hexanol in catalytic reactions
Welcome to the technical support center for the catalytic synthesis of 6-Amino-1-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on increasing reaction yields and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing this compound?
A1: The two main industrial and laboratory-scale catalytic routes for synthesizing this compound are the reductive amination of 1,6-hexanediol (B165255) and the partial hydrogenation of adiponitrile (B1665535). Enzymatic methods using engineered enzyme cascades are also emerging as a green alternative.
Q2: What are the common side products that can lower the yield of this compound?
A2: In the reductive amination of 1,6-hexanediol, common side products include 1,6-hexanediamine (B7767898), hexamethyleneimine (B121469) (a cyclic amine), and various condensation byproducts.[1] During the hydrogenation of adiponitrile, the primary byproduct is hexamethylenediamine, as the reaction can proceed to full reduction if not carefully controlled.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. GC-MS can be particularly useful for identifying both the desired product and any side products.
Q4: What are the recommended purification methods for this compound?
A4: Due to its amino and hydroxyl functional groups, this compound is a relatively polar compound. Purification is typically achieved through vacuum distillation or column chromatography on silica (B1680970) gel.[2] Acid-base extraction can also be employed to separate it from non-basic impurities.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound via different catalytic routes.
Low Yield in Reductive Amination of 1,6-Hexanediol
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has not been poisoned. For catalysts like Raney Nickel, ensure it is properly activated and stored. For supported catalysts, check for signs of sintering or leaching. |
| Suboptimal Reaction Conditions | Optimize temperature, pressure, and reaction time. High temperatures and pressures can sometimes favor the formation of side products. |
| Formation of Side Products | The formation of 1,6-hexanediamine and cyclic amines is a common issue. Modifying the catalyst (e.g., using a phosphorous-modified Ni catalyst) or adjusting the reaction conditions (e.g., lower temperature) can improve selectivity. |
| Poor Quality of Reagents | Use high-purity 1,6-hexanediol and ensure solvents are anhydrous, as water can deactivate some catalysts. |
Low Yield in Hydrogenation of Adiponitrile
| Potential Cause | Suggested Solution |
| Over-hydrogenation to Hexamethylenediamine | This is a primary cause of low this compound yield. Carefully control the reaction time and hydrogen pressure. Using a selective catalyst, such as a highly dispersed Ni/SiO2 catalyst, can suppress the further hydrogenation of the intermediate 6-aminocapronitrile.[1][3] |
| Catalyst Deactivation | The catalyst can be deactivated by impurities in the adiponitrile feedstock. Ensure the starting material is of high purity. |
| Inefficient Catalyst | Raney Ni and Raney Co are active catalysts, but supported Ni catalysts can offer better selectivity. The choice of support and preparation method for the supported catalyst is crucial.[3] |
| Formation of Condensation Byproducts | Highly reactive imine intermediates can lead to condensation byproducts. The addition of a base like NaOH can improve the selectivity towards primary amines. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of amino compounds from diols and nitriles, providing a comparative overview of their effectiveness.
| Catalytic Method | Catalyst | Substrate | Temperature (°C) | Pressure | Yield/Selectivity | Reference |
| Reductive Amination | Ru/Al2O3 | 1,6-Hexanediol | 220 | 15 MPa NH3 | 38.4% selectivity to 1,6-hexanediamine | |
| Reductive Amination | Calcium Carbonate | 1,6-Hexanediol | 270-290 | 150-180 MPa | High purity and yield of this compound (qualitative) | |
| Hydrogenation | Raney Ni | Adiponitrile | 80-100 | 8 MPa H2 | Up to 100% yield of hexamethylenediamine | |
| Hydrogenation | Ni/SiO2 | Adiponitrile | 450 (reduction temp) | Not specified | 94% primary amine selectivity | |
| Electrochemical Hydrogenation | Copper Nanowires | Adiponitrile | Room Temperature | Atmospheric | 81.6% selectivity to 6-aminocapronitrile |
Experimental Protocols
Protocol 1: Reductive Amination of 1,6-Hexanediol using a Ru/Al2O3 Catalyst
This protocol is adapted from studies on the reductive amination of diols.
Materials:
-
1,6-hexanediol (HDO)
-
Ru/Al2O3 catalyst
-
tert-Butanol (B103910) (solvent)
-
Ammonia (B1221849) (NH3)
-
Hydrogen (H2)
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave reactor with 1,6-hexanediol (5 mmol), Ru/Al2O3 catalyst (50 mg), and tert-butanol (5 mL).
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with ammonia to 15 MPa.
-
Pressurize with hydrogen to the desired pressure (e.g., 1 MPa).
-
Heat the reactor to 220°C and maintain the reaction for 6 hours with constant stirring.
-
After the reaction, cool the reactor to room temperature and carefully vent the ammonia and hydrogen.
-
Open the reactor, and filter the catalyst from the reaction mixture.
-
Analyze the product mixture using GC or GC-MS to determine the conversion and selectivity.
-
Purify the this compound from the reaction mixture using vacuum distillation.
Protocol 2: Hydrogenation of Adiponitrile using a Supported Ni Catalyst
This protocol is based on the principles of nitrile hydrogenation.
Materials:
-
Adiponitrile (ADN)
-
Supported Ni/SiO2 catalyst
-
Ethanol (solvent)
-
Sodium hydroxide (B78521) (NaOH) (optional additive)
-
Hydrogen (H2)
-
High-pressure hydrogenation reactor
Procedure:
-
Prepare the Ni/SiO2 catalyst by the incipient wetness impregnation of SiO2 with a solution of Ni(NO3)2, followed by calcination and reduction.
-
Add the adiponitrile, ethanol, the prepared Ni/SiO2 catalyst, and optionally NaOH to the hydrogenation reactor.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-8 MPa).
-
Heat the reactor to the desired temperature (e.g., 60-100°C) and stir vigorously.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Once the desired conversion of adiponitrile to 6-aminocapronitrile is achieved, stop the reaction by cooling the reactor and venting the hydrogen.
-
Filter the catalyst from the reaction mixture.
-
The 6-aminocapronitrile can be isolated or further reduced to this compound in a subsequent step.
Visualizations
Caption: General experimental workflow for the catalytic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Unexpected reactivity and chemical incompatibilities of 6-Amino-1-hexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Amino-1-hexanol. The information addresses common and unexpected reactivity, chemical incompatibilities, and potential side reactions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical incompatibilities of this compound?
A1: this compound is incompatible with strong oxidizing agents, acids, and moisture.[1][2][3] Contact with strong acids can lead to vigorous neutralization reactions, while strong oxidizing agents can cause degradation and potentially create hazardous byproducts. Its hygroscopic nature means it readily absorbs moisture from the air, which can impact its reactivity and purity.[2][4]
Q2: How should this compound be properly stored?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.[2] For long-term storage of stock solutions, it is advised to store them at -20°C for up to one month or at -80°C for up to six months, protected from light.
Q3: My reaction involving this compound is showing a lower yield than expected. What are the common causes?
A3: Low yields can stem from several factors. Due to its bifunctional nature (containing both an amino and a hydroxyl group), competing side reactions can occur.[6] Over-alkylation is a common issue where the primary amine reacts further to form secondary or tertiary amines.[1] Additionally, the presence of moisture can reduce the effectiveness of certain reactions. Ensure all reactants and solvents are anhydrous and consider protecting either the amino or hydroxyl group if selective reactivity is required.
Q4: I've observed unexpected byproduct formation in my synthesis. What could be the cause?
A4: Unexpected byproducts can arise from the inherent reactivity of the amino and hydroxyl groups. One notable side reaction is intramolecular cyclization, which can lead to the formation of a seven-membered ring, hexahydro-1H-azepine, particularly at elevated temperatures or in the presence of certain catalysts.[2] In polymer synthesis, thermal degradation can occur through the formation of imide rings.[7]
Troubleshooting Guides
Issue 1: Unexpected Polymerization or Oligomerization
Symptoms:
-
The reaction mixture becomes viscous or solidifies unexpectedly.
-
The final product is insoluble or difficult to purify.
-
Mass spectrometry analysis shows repeating units of the monomer.
Potential Causes:
-
Self-Condensation: At elevated temperatures, this compound can undergo self-condensation, where the amino group of one molecule reacts with the hydroxyl group of another to form an ether-amine or amide linkage, leading to oligomers or polymers.
-
Contaminants: Trace amounts of activating agents or catalysts from previous steps can initiate polymerization.
Troubleshooting Steps:
-
Temperature Control: Maintain strict temperature control throughout the reaction. Avoid localized overheating.
-
Purity of Starting Material: Ensure the this compound is of high purity and free from contaminants.
-
Protective Group Strategy: If only one functional group is intended to react, protect the other using a suitable protecting group (e.g., Boc for the amine or a silyl (B83357) ether for the alcohol).
Issue 2: Formation of Cyclic Byproducts
Symptoms:
-
Appearance of an unexpected peak in GC-MS or LC-MS analysis with a mass corresponding to the cyclized product (hexahydro-1H-azepine, M.W. 99.17 g/mol ).
-
Reduced yield of the desired linear product.
Potential Causes:
-
High Temperatures: Elevated temperatures can promote intramolecular cyclization.[2]
-
Catalyst-Induced Cyclization: Certain metal catalysts, particularly those used in amination or hydrogenation reactions, can facilitate cyclization.[2]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest effective temperature.
-
Catalyst Screening: If a catalyst is necessary, screen different catalysts to find one that minimizes cyclization.
-
Reaction Time: Minimize the reaction time to reduce the opportunity for side reactions to occur.
Quantitative Data Summary
| Property | Value | Citations |
| Melting Point | 54-58 °C | [2] |
| Boiling Point | 135-140 °C at 30 mmHg | [2] |
| Incompatible Materials | Strong oxidizing agents, Acids, Moisture | [1][3] |
| Known Side Reactions | Cyclization, Imide formation (thermal) | [2][7] |
| Storage Conditions | Cool, dry, well-ventilated, inert atmosphere | [5] |
Experimental Protocols
Protocol 1: Identification of Cyclic Byproduct (Hexahydro-1H-azepine) using GC-MS
Objective: To detect the presence of the cyclic byproduct, hexahydro-1H-azepine, in a reaction mixture containing this compound.
Methodology:
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Mass Spectrometer: Scan from m/z 35 to 200.
-
-
Data Analysis: Look for a peak corresponding to the retention time of hexahydro-1H-azepine. The mass spectrum should show a molecular ion peak at m/z 99.
Visualizations
Caption: Troubleshooting workflow for unexpected reactivity.
Caption: Logical relationship of reactivity pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4048-33-3 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 6-Aminohexan-1-ol | CAS#:4048-33-3 | Chemsrc [chemsrc.com]
- 5. This compound(4048-33-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of 6-Amino-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
The purity of 6-Amino-1-hexanol, a critical intermediate in pharmaceutical synthesis and polymer production, is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and discusses their respective advantages and limitations in the context of this specific analyte.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes. Derivatization is mandatory for this compound. |
| Derivatization | Not essential for separation, but may be required for sensitive detection (e.g., fluorescence). | Mandatory to increase volatility and thermal stability of the polar this compound. |
| Detection | UV-Vis (poor sensitivity for this analyte), Refractive Index (RI), Fluorescence (with derivatization), Mass Spectrometry (MS). | Mass Spectrometry (MS) provides high sensitivity and structural information for confident identification. |
| Sensitivity | Moderate to high, depending on the detector and derivatization. | High, especially with selected ion monitoring (SIM). |
| Resolution | Good, can be optimized with various column chemistries and mobile phases. | Excellent, particularly with capillary columns. |
| Analysis Time | Typically longer run times compared to GC. | Generally faster analysis times. |
| Cost | Lower initial instrument cost for a standard HPLC-UV/RI system. Higher solvent consumption. | Higher initial instrument cost. Lower solvent consumption. |
| Typical Impurities Detected | Non-volatile starting materials (e.g., 6-aminohexanoic acid), byproducts, and oligomers. | Volatile and semi-volatile impurities, including residual solvents and byproducts of derivatization. |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique well-suited for the analysis of polar and non-volatile compounds like this compound without the need for derivatization for separation. However, due to the lack of a strong UV chromophore in this compound, conventional UV detection offers poor sensitivity. Therefore, alternative detection methods such as Refractive Index (RI) detection or derivatization to introduce a fluorescent tag are recommended.
Experimental Protocol: HPLC with Refractive Index (RI) Detection
This protocol outlines a reversed-phase HPLC method for the direct analysis of this compound.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reversed-phase column suitable for polar compounds).[1]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 20:80 v/v) containing 0.1% Phosphoric Acid.[1] For MS compatibility, 0.1% Formic Acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
RI Detector Temperature: 35 °C.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Experimental Workflow: HPLC Analysis
References
A Comparative Analysis of 6-Amino-1-hexanol and 1,6-Hexanediol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, the selection of monomers is a critical decision that dictates the ultimate properties and performance of the resulting material. Among the myriad of available building blocks, 6-Amino-1-hexanol and 1,6-Hexanediol (B165255) emerge as two structurally similar yet functionally distinct monomers, each offering a unique profile for the synthesis of advanced polymers. This guide provides an objective, data-driven comparison of these two molecules to inform monomer selection in research and development.
Overview of Physical and Chemical Properties
Both this compound and 1,6-Hexanediol are six-carbon linear chains, providing a common structural backbone. However, the presence of a primary amine group in this compound, in addition to its hydroxyl group, introduces significant differences in reactivity, polarity, and the potential for intermolecular interactions compared to the difunctional hydroxyl nature of 1,6-Hexanediol.[1] These fundamental differences are reflected in their physical properties.
| Property | This compound | 1,6-Hexanediol |
| Molecular Formula | C₆H₁₅NO | C₆H₁₄O₂ |
| Molecular Weight | 117.19 g/mol | 118.17 g/mol |
| Melting Point | 54-58 °C | 42 °C |
| Boiling Point | 135-140 °C (at 30 mmHg) | ~250 °C |
| Solubility | Soluble in water and many organic solvents.[1] | Soluble in water, alcohols, and ethers.[1] |
| Key Functional Groups | Primary Amine (-NH₂), Primary Hydroxyl (-OH) | Two Primary Hydroxyls (-OH) |
| Reactivity | Highly reactive with acids, anhydrides, and epoxides.[1] The amine group allows for amide bond formation, while the hydroxyl group allows for ester bond formation. | Reacts readily with acids, anhydrides, and isocyanates to form ester and urethane (B1682113) linkages, respectively.[1] |
Role and Impact in Polymer Synthesis
The distinct functional groups of each monomer dictate the types of polymers they can form and the resultant macromolecular architecture.
1,6-Hexanediol is a cornerstone in the synthesis of polyesters and polyurethanes . Its two primary hydroxyl groups readily react with dicarboxylic acids (or their derivatives) and diisocyanates, respectively. The linear and symmetric structure of 1,6-Hexanediol allows for regular polymer chain packing, which can lead to semi-crystalline materials. In polyurethanes, it acts as a chain extender, imparting flexibility, mechanical strength, and improved resistance to hydrolysis. The use of 1,6-Hexanediol often results in polymers with a lower glass transition temperature (Tg), enhancing low-temperature flexibility.
This compound , with its dual amine and hydroxyl functionality, is a versatile monomer for producing poly(ester amides) and polyamides . The presence of the amine group allows for the formation of amide linkages (-NH-C=O), which are capable of forming strong intermolecular hydrogen bonds. This hydrogen bonding significantly influences the polymer's thermal and mechanical properties, often leading to higher melting points (Tm), increased stiffness, and enhanced thermal stability compared to analogous polyesters. These properties make poly(ester amides) attractive for applications requiring a balance of degradability (from ester links) and robust mechanical performance.
Comparative Performance Data
Direct, side-by-side quantitative comparisons in the literature are scarce due to the different polymer classes produced. However, by examining data from studies on polymers derived from each monomer, a comparative picture can be assembled. The following table summarizes typical thermal properties of polymers synthesized using these monomers with various co-monomers.
| Polymer System | Monomer | Co-monomer | Melting Temp (Tm) | Glass Transition (Tg) | Decomposition Temp (Td) | Key Findings |
| Poly(ester amide) | This compound | Terephthalic Acid | 217 °C | - | ~381 °C | Incorporation of amide groups leads to high thermal stability. |
| Poly(ester amide) | This compound | Glutaric Acid | - | - | - | The resulting polymer is degradable and displays polymorphism similar to aliphatic polyamides. |
| Polyurethane | 1,6-Hexanediol | Hexamethylene diisocyanate | - | - | - | Linear aliphatic polyurethanes based on 1,6-hexanediol have been studied for their thermodynamic properties. |
| Polyurethane Elastomer | 1,6-Hexanediol | Various Diisocyanates | - | Lower Tg | - | Contributes to a balance of hardness and softness, and good low-temperature flexibility. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for polymer synthesis using each monomer.
Protocol 1: Synthesis of a Polyester (B1180765) Polyol using 1,6-Hexanediol
This protocol outlines the synthesis of a polyester polyol via polycondensation of 1,6-Hexanediol and adipic acid.
Materials:
-
1,6-Hexanediol
-
Adipic Acid
-
Esterification catalyst (e.g., tin(II) chloride)
-
Nitrogen gas supply
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Charge Reactor: The reaction vessel is charged with 1,6-Hexanediol and adipic acid in a predetermined molar ratio (e.g., 1.05:1) to control the final molecular weight and hydroxyl value.
-
Add Catalyst: The esterification catalyst is added to the mixture.
-
Inert Atmosphere: The system is purged with nitrogen gas to prevent oxidation.
-
Heating Stage 1: The mixture is gradually heated to 180-200 °C under a slow stream of nitrogen. The esterification reaction begins, and water is continuously removed and collected.
-
Heating Stage 2: The temperature is slowly increased to 200-230 °C to further drive the reaction.
-
Vacuum Stage: Once the rate of water distillation decreases, a vacuum is applied to remove the remaining water and byproducts, pushing the polymerization to completion and achieving the target molecular weight.
-
Termination: The reaction is stopped when the desired acid value or viscosity is reached. The resulting polyester polyol is then cooled and collected.
Protocol 2: Synthesis of a Poly(ester amide) using this compound
This protocol describes the synthesis of a poly(ester amide) through the polycondensation of this compound with a dicarboxylic acid, such as glutaric acid.
Materials:
-
This compound
-
Glutaric acid (or its anhydride/diacid chloride)
-
Solvent (e.g., chloroform (B151607) for solution polycondensation)
-
Condensing agent if necessary (e.g., N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl for solution method)
Equipment:
-
Reaction flask with a magnetic or mechanical stirrer.
-
Reflux condenser and nitrogen inlet for solution method.
-
High-vacuum line and distillation apparatus for melt polycondensation.
Procedure (Melt Polycondensation Example):
-
Monomer Preparation: Equimolar amounts of this compound and glutaric acid are mixed to form a salt. The salt is thoroughly dried under vacuum.
-
Pre-polymerization: The salt is heated in the reaction flask under a nitrogen atmosphere at a temperature of ~180-200 °C for several hours. During this stage, water is formed and removed from the system.
-
Polycondensation: The temperature is increased to ~200-220 °C, and a high vacuum is applied.
-
Stirring: The viscosity of the melt will increase significantly. Efficient mechanical stirring is crucial to facilitate the removal of water and achieve a high molecular weight.
-
Termination & Isolation: The reaction is continued until the desired melt viscosity is achieved. The reactor is then cooled under nitrogen, and the solid polymer is isolated.
-
Purification: The polymer can be dissolved in a suitable solvent and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and oligomers.
-
Drying: The purified polymer is collected and dried in a vacuum oven until a constant weight is achieved.
Visualization of Synthesis Workflows and Polymer Structures
The following diagrams, generated using DOT language, illustrate the logical workflows for polymer synthesis and the resulting structural differences.
Caption: Polyester synthesis workflow.
Caption: Poly(ester amide) synthesis workflow.
Caption: Comparison of polymer backbone structures.
Conclusion
The choice between this compound and 1,6-Hexanediol is fundamentally a choice between introducing amide functionality or maintaining a pure polyester/polyurethane backbone.
-
Choose 1,6-Hexanediol when the goal is to synthesize conventional polyesters or polyurethanes where properties like flexibility, improved hydrolytic stability (in PU), and good low-temperature performance are desired. It is a well-established monomer for creating materials used in coatings, adhesives, and elastomers.
-
Choose this compound for developing advanced polymers like poly(ester amides) where higher thermal stability, superior mechanical properties (stiffness and strength), and controlled degradability are required. The strong hydrogen bonding afforded by the amide groups provides a significant performance enhancement, making these polymers suitable for demanding applications, including biomedical devices and high-performance fibers.
Ultimately, the selection process must be guided by the target application's specific performance requirements, balancing the trade-offs between processing, cost, and the final material properties imparted by these versatile C6 monomers.
References
A Comparative Guide to Surface Functionalization: 6-Amino-1-hexanol vs. Shorter-Chain Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with amine groups is a cornerstone of modern biotechnology and drug development, providing a versatile platform for the immobilization of biomolecules, the development of biosensors, and the modulation of cellular interactions. The choice of the amino-containing molecule is critical in determining the properties and performance of the final functionalized surface. This guide provides an objective comparison of 6-amino-1-hexanol, a long-chain amino alcohol, with shorter-chain alternatives like ethanolamine (B43304), for the functionalization of various substrates.
Introduction to Amino Alcohols for Surface Modification
Amino alcohols are bifunctional molecules possessing both an amino (-NH₂) and a hydroxyl (-OH) group. This dual functionality allows them to interact with a variety of surfaces. The amino group provides a positive charge at physiological pH and serves as a reactive handle for the covalent attachment of biomolecules, while the hydroxyl group can participate in hydrogen bonding and interact with surfaces. The alkyl chain separating these two functional groups plays a crucial role in the organization and properties of the resulting monolayer.
This guide will focus on the comparison between this compound and ethanolamine as representative examples of long-chain and short-chain amino alcohols, respectively.
Performance Comparison
The selection of an appropriate amino alcohol for surface functionalization depends on the desired surface characteristics, including the density of amine groups, hydrophilicity, and the stability of the functional layer. The following tables summarize key quantitative data for surfaces functionalized with this compound and ethanolamine.
Table 1: Physicochemical Properties
| Property | This compound | Ethanolamine |
| Molecular Formula | C₆H₁₅NO | C₂H₇NO |
| Molecular Weight | 117.19 g/mol [1] | 61.08 g/mol |
| Boiling Point | 230 °C[2] | 170 °C |
| Melting Point | 54-58 °C[3] | 10.3 °C |
| Solubility in Water | Miscible[4] | Miscible |
Table 2: Surface Characteristics of Functionalized Surfaces
| Parameter | This compound | Ethanolamine |
| Expected Monolayer Thickness | Thicker, more ordered | Thinner, less ordered |
| Surface Hydrophobicity | More hydrophobic | More hydrophilic |
| Amine Group Accessibility | Potentially higher due to spacing | May be sterically hindered |
| Monolayer Stability | Generally higher due to van der Waals interactions | Generally lower |
Experimental Protocols
The following are generalized protocols for the functionalization of a hydroxylated surface (e.g., glass, silicon oxide) with this compound and ethanolamine.
Protocol 1: Surface Functionalization with this compound
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous toluene (B28343)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive!
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the substrate in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinse thoroughly with deionized water.
-
Rinse with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Functionalization:
-
Prepare a 1-10 mM solution of this compound in anhydrous toluene.
-
Immerse the cleaned, dry substrate in the this compound solution.
-
Incubate at room temperature for 2-24 hours. Longer incubation times generally lead to more ordered monolayers.
-
Alternatively, the reaction can be performed at an elevated temperature (e.g., 60-80 °C) to expedite the process.
-
-
Rinsing and Curing:
-
Remove the substrate from the solution and rinse thoroughly with toluene to remove any non-covalently bound molecules.
-
Rinse with ethanol.
-
Dry under a stream of nitrogen gas.
-
(Optional) Cure the functionalized substrate in an oven at 100-120 °C for 1 hour to promote covalent bond formation.
-
Protocol 2: Surface Functionalization with Ethanolamine
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Ethanolamine
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Piranha solution
-
Deionized water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning procedure as described in Protocol 1.
-
-
Functionalization:
-
Prepare a 1-10% (v/v) solution of ethanolamine in an anhydrous solvent.
-
Immerse the cleaned, dry substrate in the ethanolamine solution.
-
Incubate at room temperature for 1-4 hours.
-
-
Rinsing:
-
Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent used for the reaction.
-
Rinse with ethanol.
-
Dry under a stream of nitrogen gas.
-
Mandatory Visualizations
Caption: Experimental workflow for surface functionalization with amino alcohols.
Caption: Logical relationships in the choice of amino alcohol for surface functionalization.
Discussion
The choice between this compound and a shorter-chain amino alcohol like ethanolamine hinges on the specific requirements of the application.
This compound is advantageous when a more ordered and stable monolayer is desired. The longer alkyl chain promotes stronger van der Waals interactions between adjacent molecules, leading to a more densely packed and robust surface modification. This increased order can also lead to better control over the spacing of immobilized biomolecules, potentially improving their activity by reducing steric hindrance. However, the longer alkyl chain also increases the hydrophobicity of the surface, which may not be desirable for all applications.
Ethanolamine , on the other hand, creates a more hydrophilic surface due to its shorter alkyl chain and the proximity of the hydroxyl and amino groups to the surface. This can be beneficial for applications requiring high wettability and for minimizing non-specific protein adsorption. However, the resulting monolayer is generally less ordered and may be less stable over time compared to that formed by longer-chain amino alcohols. Ethanolamine is also commonly used as a blocking agent to passivate any remaining reactive sites on a surface after the primary functionalization step.
References
A Comparative Guide to 6-Amino-1-hexanol Self-Assembled Monolayers for Surface Functionalization
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a robust method for tailoring surface properties, with amine-terminated SAMs being particularly valuable for the covalent immobilization of biomolecules, nanoparticles, and other ligands. This guide provides a comparative characterization of self-assembled monolayers of 6-amino-1-hexanol and two common alternatives: 11-amino-1-undecanethiol (B1244797) (AUT) and cysteamine.
This publication details the performance of these amine-terminating molecules in forming well-ordered monolayers, supported by experimental data from key surface analysis techniques. While direct experimental data for this compound SAMs is limited, we present data for a structurally similar aminosilane, N-(6-aminohexyl)-3-aminopropyltrimethoxysilane (AHAPS), to provide a valuable point of reference. This guide will delve into the characterization of these SAMs using contact angle goniometry, X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and ellipsometry. Detailed experimental protocols for both SAM preparation and characterization are provided to facilitate reproducibility.
Comparative Performance of Amine-Terminated SAMs
The choice of molecule for creating an amine-terminated surface depends on several factors, including the desired alkyl chain length, the substrate material, and the required packing density and stability of the monolayer. The following tables summarize the key performance characteristics of SAMs formed from this compound (represented by its analogue, AHAPS), 11-amino-1-undecanethiol, and cysteamine.
| Parameter | This compound (AHAPS on SiO₂)[1] | 11-Amino-1-undecanethiol (AUT on Au) | Cysteamine (on Au) |
| Water Contact Angle (Advancing) | 62° ± 3°[1] | ~35° - 45° | ~20° - 40° |
| Ellipsometric Thickness | 1.3 ± 0.1 nm[1] | ~1.6 nm[2] | ~0.4 - 0.7 nm |
| Primary Substrate | Silicon Dioxide (SiO₂) | Gold (Au) | Gold (Au) |
| Attachment Chemistry | Silanization | Thiol-Gold | Thiol-Gold |
Table 1: Comparison of Physical Properties of Amine-Terminated SAMs.
| Parameter | This compound (AHAPS on SiO₂)[1] | 11-Amino-1-undecanethiol (AUT on Au) | Cysteamine (on Au) |
| N 1s Binding Energy (eV) | 399.6 (-NH-), 401.7 (-NH₂) | ~399.5 eV | Two prominent peaks, one shifting with adsorption time |
| Surface Roughness (RMS) | ~0.15 nm | Not explicitly found | 0.54 nm |
Table 2: Comparison of Spectroscopic and Topographical Properties of Amine-Terminated SAMs.
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and high-quality SAMs. The following sections outline the protocols for SAM preparation and characterization techniques.
SAM Preparation
Protocol 1: this compound SAM on Silicon Dioxide (Vapor Deposition)
-
Substrate Cleaning: Clean silicon wafers with native oxide by sonicating in acetone (B3395972), followed by isopropyl alcohol, and finally deionized water (10 minutes each). Dry the substrates under a stream of nitrogen.
-
Hydroxylation: Activate the surface by immersing the substrates in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinsing and Drying: Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
Vapor Deposition: Place the cleaned substrates and a vial containing a 12.5 vol % solution of N-(6-aminohexyl)-3-aminopropyltrimethoxysilane (AHAPS) in absolute toluene (B28343) inside a vacuum desiccator. Evacuate the desiccator to initiate vapor deposition and leave for 2-4 hours at room temperature.
-
Post-Deposition Cleaning: Remove excess, non-covalently bound silane (B1218182) by sonicating the substrates sequentially in ethanol (B145695), toluene, a dilute NaOH solution, and a dilute HNO₃ solution.
-
Final Rinse and Dry: Rinse thoroughly with deionized water and dry under a stream of nitrogen.
Protocol 2: 11-Amino-1-undecanethiol (AUT) and Cysteamine SAMs on Gold
-
Substrate Preparation: Use gold-coated substrates (e.g., gold-coated silicon wafers or glass slides). Clean the substrates by sonicating in acetone and ethanol (10 minutes each) and then drying with nitrogen.
-
Solution Preparation: Prepare a 1 mM solution of the desired thiol (AUT or cysteamine) in absolute ethanol.
-
Immersion: Immerse the cleaned gold substrates in the thiol solution for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Drying: Dry the substrates under a stream of nitrogen.
Characterization Techniques
Protocol 3: Contact Angle Goniometry
-
Place the SAM-functionalized substrate on the sample stage of a contact angle goniometer.
-
Dispense a deionized water droplet (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle at the three-phase contact line.
-
To measure advancing and receding contact angles, slowly add and withdraw water from the droplet, respectively, while recording the angle.
-
Perform measurements at multiple locations on each sample to ensure homogeneity.
Protocol 4: X-ray Photoelectron Spectroscopy (XPS)
-
Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the relevant elemental regions, such as C 1s, O 1s, N 1s, Si 2p (for SiO₂ substrates), and Au 4f and S 2p (for gold substrates).
-
Analyze the binding energies and peak shapes to determine the chemical states and relative atomic concentrations of the elements. For amine-terminated SAMs, the N 1s region is of particular interest for confirming the presence of the amine group.
Protocol 5: Atomic Force Microscopy (AFM)
-
Mount the SAM-coated substrate on an AFM sample puck.
-
Select a suitable AFM cantilever (e.g., a silicon nitride tip for tapping mode in air).
-
Engage the tip with the surface and begin scanning in tapping mode to minimize sample damage.
-
Acquire topography images over various scan sizes (e.g., 1x1 µm² to 5x5 µm²) to assess the surface morphology and homogeneity of the monolayer.
-
Analyze the images to determine the root-mean-square (RMS) roughness and identify any defects or aggregates.
Protocol 6: Ellipsometry
-
Measure the optical properties (Ψ and Δ) of the bare substrate before SAM formation to establish a baseline.
-
After SAM formation, place the functionalized substrate on the ellipsometer stage.
-
Measure Ψ and Δ over a range of wavelengths and angles of incidence.
-
Model the collected data using a suitable optical model (e.g., a Cauchy layer on the substrate) to determine the thickness of the self-assembled monolayer. Assume a refractive index for the organic layer (typically around 1.45-1.50).
Visualizing the Process: SAM Formation and Characterization Workflow
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Formation of amine-terminated SAMs on different substrates.
Caption: General workflow for SAM characterization.
References
Comparing the performance of different linkers for bioconjugation with 6-Amino-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different linker chemistries for the bioconjugation of molecules to 6-Amino-1-hexanol. The selection of an appropriate linker is critical for the stability and functionality of the resulting conjugate. Here, we compare three common amine-reactive linking strategies: N-hydroxysuccinimide (NHS) esters, isothiocyanates, and reductive amination. This comparison is supported by established chemical principles and includes detailed experimental protocols to guide your bioconjugation research.
Introduction to Bioconjugation with this compound
This compound is a versatile bifunctional molecule often used as a linker or spacer in bioconjugation. Its primary amine group provides a reactive handle for covalent modification, while the terminal hydroxyl group can be used for further functionalization or to impart hydrophilicity. The choice of linker chemistry to react with the amine group significantly impacts the properties of the final conjugate, including its stability, charge, and potential for non-specific interactions.
Comparison of Linker Chemistries
The following sections detail the performance of NHS esters, isothiocyanates, and reductive amination for conjugation to the primary amine of this compound.
N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters are one of the most common reagents for modifying primary amines. The reaction results in a stable amide bond.
-
Reaction Mechanism: The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group to form a stable amide linkage.
-
Performance Characteristics:
-
High Reactivity and Efficiency: NHS esters react efficiently with primary amines at neutral to slightly alkaline pH (typically 7.2-8.5).[1][2] The reaction is generally rapid, often reaching completion within a few hours at room temperature.[1]
-
Stable Amide Bond: The resulting amide bond is highly stable under physiological conditions, with a long half-life.[3][4]
-
Susceptibility to Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, reactions should be performed promptly after preparing the NHS ester solution, and the pH should be carefully controlled.
-
Isothiocyanate Chemistry
Isothiocyanates react with primary amines to form a stable thiourea (B124793) linkage. This chemistry is commonly used for labeling with fluorescent dyes like FITC.
-
Reaction Mechanism: The primary amine of this compound attacks the electrophilic carbon of the isothiocyanate group, forming a thiourea bond.
-
Performance Characteristics:
-
Specific Reactivity: Isothiocyanates are highly reactive towards primary amines.
-
Stable Thiourea Linkage: The resulting thiourea bond is generally stable.
-
Alkaline pH Requirement: The reaction is most efficient at a pH of 9.0-9.5, which may not be suitable for all biomolecules, though less of a concern for a small molecule like this compound.
-
Potential for Side Reactions: At lower pH, the reaction rate is significantly reduced.
-
Reductive Amination
Reductive amination provides an alternative strategy for conjugating molecules to primary amines. It involves the formation of an intermediate imine (or Schiff base) between the amine and an aldehyde or ketone, which is then reduced to a stable alkylamine linkage.
-
Reaction Mechanism: this compound reacts with an aldehyde or ketone to form a reversible imine intermediate. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), then selectively reduces the imine to a stable secondary amine.
-
Performance Characteristics:
-
Formation of a Stable C-N Bond: The resulting secondary amine linkage is very stable.
-
Mild Reaction Conditions: The reaction can be carried out under mild conditions, often in a one-pot procedure.
-
Selective Reduction: The use of mild reducing agents like sodium cyanoborohydride is crucial to prevent the reduction of the starting aldehyde or ketone.
-
Control over Stoichiometry: The reaction can be controlled to favor the formation of the desired conjugate.
-
Quantitative Data Summary
The following table summarizes the key performance characteristics of each linker chemistry for conjugation with this compound. The provided values are estimates based on general principles of bioconjugation and may require optimization for specific applications.
| Feature | NHS Ester | Isothiocyanate | Reductive Amination |
| Reaction pH | 7.2 - 8.5 | 9.0 - 9.5 | 6.0 - 7.5 |
| Reaction Time | 1 - 4 hours | 1 - 2 hours | 2 - 24 hours |
| Linkage Formed | Amide | Thiourea | Secondary Amine |
| Linkage Stability | Very High | High | Very High |
| Typical Yield | High (70-95%) | High (60-90%) | Moderate to High (50-85%) |
| Key Advantages | High efficiency, very stable bond | High specificity for amines | Forms a stable, uncharged linkage |
| Key Disadvantages | Susceptible to hydrolysis | Requires alkaline pH | Can require longer reaction times |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note: These are general protocols and should be optimized for your specific molecule and application.
Protocol 1: NHS Ester Conjugation to this compound
This protocol describes the conjugation of a generic NHS ester-activated molecule to this compound.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Reaction vessel (e.g., microcentrifuge tube)
-
Stirring/shaking platform
-
Purification system (e.g., HPLC, silica (B1680970) gel chromatography)
Procedure:
-
Prepare Solutions:
-
Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Dissolve this compound in 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.2 molar equivalent of the dissolved NHS ester-activated molecule to the this compound solution.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours with continuous stirring or shaking.
-
-
Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as reverse-phase HPLC or silica gel chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Isothiocyanate (e.g., FITC) Conjugation to this compound
This protocol outlines the conjugation of Fluorescein isothiocyanate (FITC) to this compound.
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Carbonate-Bicarbonate buffer, pH 9.0
-
Reaction vessel protected from light (e.g., amber tube)
-
Stirring/shaking platform
-
Purification system (e.g., HPLC, silica gel chromatography)
Procedure:
-
Prepare Solutions:
-
Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.
-
Dissolve this compound in 0.1 M Carbonate-Bicarbonate buffer (pH 9.0) to a final concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.1 molar equivalent of the FITC solution to the this compound solution.
-
Mix well and incubate for 2 hours at room temperature in the dark with continuous stirring.
-
-
Purification:
-
Monitor the reaction by TLC (visualizing the fluorescent spot).
-
Purify the FITC-conjugate using reverse-phase HPLC or silica gel chromatography to remove unreacted FITC and this compound.
-
-
Characterization:
-
Characterize the purified conjugate using UV-Vis spectroscopy (to determine the degree of labeling, if applicable to larger molecules) and LC-MS.
-
Protocol 3: Reductive Amination of an Aldehyde with this compound
This protocol describes the conjugation of an aldehyde-containing molecule to this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde-containing molecule
-
Methanol (MeOH)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Acetic Acid
-
Reaction vessel
-
Stirring platform
-
Purification system (e.g., HPLC, silica gel chromatography)
Procedure:
-
Imine Formation:
-
Dissolve the aldehyde-containing molecule and a 1.1 molar equivalent of this compound in methanol.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
In a separate vial, dissolve a 1.5 molar equivalent of Sodium Cyanoborohydride in methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Continue to stir the reaction at room temperature for 4-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench any remaining reducing agent by carefully adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting secondary amine conjugate by an appropriate chromatographic method.
-
-
Characterization:
-
Confirm the structure and purity of the final product by LC-MS and NMR.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for different bioconjugation strategies with this compound.
Caption: Comparison of linkage stability from different bioconjugation chemistries.
Conclusion
The choice of linker chemistry for bioconjugation with this compound depends on the specific requirements of the application. NHS esters offer a straightforward and efficient method to form highly stable amide bonds. Isothiocyanates provide a specific route to stable thiourea linkages, particularly useful for fluorescent labeling. Reductive amination yields a very stable and uncharged secondary amine bond, which can be advantageous in applications where maintaining the net charge of the conjugate is important. Researchers should consider the reaction conditions, desired stability, and the nature of the molecule to be conjugated when selecting the optimal linker strategy. The provided protocols serve as a starting point for developing a robust and efficient bioconjugation process.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. Optimizing the Conjugation of FITC to Amine-Modified Particles for Enhanced Fluorescent Labeling - nanomicronspheres [nanomicronspheres.com]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkylamine Linkers for Enhanced Biosensor Performance
For Researchers, Scientists, and Drug Development Professionals
The effective immobilization of biorecognition molecules is a critical determinant of biosensor performance. Alkylamine linkers are frequently employed to functionalize sensor surfaces, providing a versatile platform for the covalent attachment of proteins, antibodies, and nucleic acids. The choice of alkylamine linker, particularly its chain length, can significantly influence key biosensor characteristics such as sensitivity, stability, and resistance to non-specific binding. This guide provides a comparative analysis of alkylamine linkers, supported by experimental data, to aid in the selection of the optimal linker for your biosensor application.
Performance Comparison of Alkylamine Linkers
The selection of an appropriate alkylamine linker is a trade-off between achieving high sensitivity and maintaining a low limit of detection. Longer chain alkylamine linkers can provide a more organized and compact self-assembled monolayer (SAM), which can enhance the electroactive surface area and improve sensor performance.
| Linker | Chain Length | Sensitivity (µA mM⁻¹ cm⁻²) | Limit of Detection (LOD) (nM) | Key Characteristics |
| 1,6-Hexanediamine (HDA) | C6 | Not explicitly stated, but lower than DDA | Higher than DDA | Forms a less compact SAM compared to longer chains. |
| 1,8-Octanediamine (ODA) | C8 | Not explicitly stated, but lower than DDA | Higher than DDA | Intermediate compactness of the SAM. |
| 1,10-Decanediamine (DDA) | C10 | 1080 | 11 | Forms a more compact and superior electroactive surface, leading to higher sensitivity and a lower LOD for hydrazine (B178648) detection[1]. |
Note: The data presented above is based on a study of alkyl-diamine linkers on a glassy carbon electrode for the detection of hydrazine[1]. The trend of improved performance with longer, more organized linkers is a valuable consideration for various biosensor platforms.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of biosensor surface functionalization. Below are key experimental protocols for surface modification with alkylamine linkers and subsequent biomolecule immobilization.
Surface Functionalization with 3-Aminopropyltriethoxysilane (APTES)
APTES is a commonly used reagent for introducing amine functionalities onto oxide surfaces (e.g., glass, silica, ITO).
Objective: To create a primary amine-terminated surface for subsequent bioconjugation.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Piranha solution (70% sulfuric acid, 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive.
-
2% (v/v) 3-Aminopropyltriethoxysilane (APTES) in ethanol[2]
-
Deionized water
Protocol:
-
Clean the substrates by immersing them in piranha solution for a designated time, followed by thorough rinsing with deionized water[2].
-
Dry the cleaned substrates at room temperature[2].
-
Immerse the dried substrates in a 2% APTES solution in ethanol for 1 hour.
-
Rinse the APTES-coated substrates with ethanol to remove any unreacted silane.
-
Allow the substrates to dry at room temperature.
Biomolecule Immobilization via EDC-NHS Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate carboxyl groups on a biomolecule for reaction with the primary amines on the functionalized surface.
Objective: To covalently attach a biomolecule (e.g., antibody, enzyme) to the amine-terminated surface.
Materials:
-
Amine-functionalized substrate
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Biomolecule to be immobilized
-
Quenching solution (e.g., 1 M ethanolamine (B43304) or hydroxylamine)
Protocol:
-
Prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer immediately before use.
-
Immerse the amine-functionalized substrate in the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups (if present) or to prepare for the addition of a carboxylated biomolecule.
-
Wash the activated substrate 2-3 times with coupling buffer to remove excess EDC and Sulfo-NHS.
-
Dissolve the biomolecule in the coupling buffer at the desired concentration.
-
Immerse the activated substrate in the biomolecule solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted active groups by incubating the substrate in the quenching solution.
-
Wash the substrate thoroughly with the coupling buffer to remove non-covalently bound biomolecules.
Visualizing the Workflow and Linker Logic
To better understand the experimental processes and the underlying principles of linker selection, the following diagrams have been generated.
Caption: Experimental workflow for biosensor surface functionalization.
Caption: Logical relationship between linker length and biosensor performance.
References
A Head-to-Head Comparison: 6-Amino-1-hexanol Versus Polyethylene Glycol (PEG) Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, the bridge between the targeting moiety and the payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. While polyethylene (B3416737) glycol (PEG) linkers have long been the industry standard due to their favorable physicochemical properties, there is growing interest in simpler, short-chain alkyl linkers like 6-Amino-1-hexanol. This guide provides an objective, data-driven comparison of these two linker classes to inform rational bioconjugate design.
This comparison guide delves into the key performance attributes of this compound and PEG linkers, presenting a summary of quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Quantitative Look at Linker Performance
The following table summarizes the key quantitative parameters differentiating this compound and PEG linkers based on available experimental data and established principles of bioconjugate chemistry. It's important to note that direct comparative studies are limited, and the data for this compound is often inferred from studies on short, hydrophobic alkyl linkers.
| Property | This compound (Alkyl Linker) | Polyethylene Glycol (PEG) Linker | Rationale & Key Considerations |
| Hydrophilicity | Low | High | PEG's repeating ethylene (B1197577) oxide units impart high water solubility, which can improve the solubility of hydrophobic drugs and the overall bioconjugate.[1][2] In contrast, the hexyl chain of this compound is hydrophobic. |
| Tendency for Aggregation | Higher | Lower | The hydrophobicity of alkyl linkers can lead to increased aggregation of the bioconjugate, especially at higher drug-to-antibody ratios (DARs).[3][] PEGylation is a well-established strategy to mitigate this aggregation.[1] |
| Plasma Half-life | Shorter | Longer | PEGylation increases the hydrodynamic radius of the bioconjugate, reducing renal clearance and extending its circulation time in the bloodstream. |
| Immunogenicity | Lower | Potentially Higher | While generally considered to have low immunogenicity, there is evidence of pre-existing anti-PEG antibodies in a portion of the population, which can lead to accelerated clearance of PEGylated therapeutics. Short alkyl linkers are less likely to elicit a specific immune response. |
| Drug-to-Antibody Ratio (DAR) | Limited by aggregation | Higher achievable DAR | The hydrophilicity of PEG linkers allows for the attachment of more drug molecules per antibody without causing significant aggregation issues. |
| In Vitro Cytotoxicity (IC50) | Potentially Higher | Potentially Lower | The impact on in vitro potency can be complex. While some studies suggest longer PEG chains might slightly reduce cytotoxicity, the enhanced solubility and stability can also lead to improved overall performance. |
| In Vivo Efficacy | Dependent on payload and target | Generally Enhanced | The improved pharmacokinetic profile of PEGylated ADCs often leads to better tumor accumulation and overall in vivo efficacy. |
Experimental Protocols: Methodologies for Linker Evaluation
Accurate and reproducible experimental data are the cornerstone of linker evaluation. The following are detailed protocols for key assays used to compare the performance of bioconjugates synthesized with this compound and PEG linkers.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be employed for its determination.
Method: UV-Vis Spectroscopy
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab_).
-
Measure the molar extinction coefficient of the free drug at its maximum absorbance wavelength (λ_max_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample to a suitable concentration.
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the drug's λ_max_ (A_λmax_).
-
-
Calculate DAR:
-
Calculate the concentration of the drug (C_Drug_) using the Beer-Lambert law at λ_max_: C_Drug_ = A_λmax_ / ε_Drug,λmax_.
-
Calculate the absorbance of the drug at 280 nm: A_Drug,280_ = C_Drug_ * ε_Drug,280_.
-
Calculate the absorbance of the antibody at 280 nm: A_Ab,280_ = A_280_ - A_Drug,280_.
-
Calculate the concentration of the antibody (C_Ab_): C_Ab_ = A_Ab,280_ / ε_Ab_.
-
Calculate the average DAR: DAR = C_Drug_ / C_Ab_.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker by measuring the amount of drug released from the bioconjugate over time in plasma.
-
Incubation: Incubate the ADC in human or mouse plasma at a concentration of 100 µg/mL at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma aliquot to precipitate the proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant, which contains the released drug, using a liquid chromatography-mass spectrometry (LC-MS) system to quantify the amount of free drug.
-
Data Analysis: Plot the percentage of released drug against time to determine the stability of the linker.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potential of an ADC.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with this compound and PEG linkers) and a negative control (unconjugated antibody) in cell culture medium. Add the dilutions to the respective wells.
-
Incubation: Incubate the cells with the ADCs for a predetermined period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 4: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is a standard method to quantify aggregates in biotherapeutic formulations.
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with an SEC column suitable for protein analysis.
-
Mobile Phase: Prepare an appropriate aqueous mobile phase, such as phosphate-buffered saline (PBS), pH 7.4.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the ADC sample.
-
Monitor the elution profile at 280 nm. The main peak represents the ADC monomer, while earlier eluting peaks correspond to aggregates.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for clear communication in scientific research. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by ADCs and a typical experimental workflow.
Caption: Mechanism of action of an anti-HER2 ADC, from receptor binding to apoptosis.
Caption: Anti-EGFR ADC mechanism, leading to the disruption of downstream signaling.
Caption: A generalized workflow for the comparative evaluation of ADC linkers.
References
A Comparative Guide to Surface Modification: 6-Amino-1-hexanol versus 11-amino-1-undecanol
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over interfacial properties for a vast array of applications, from biosensors and medical implants to drug delivery systems. The choice of molecule for surface modification is critical in determining the final properties of the interface. This guide provides an objective comparison of two commonly used amino-functionalized alkanols, 6-amino-1-hexanol and 11-amino-1-undecanol, for the creation of amine-terminated surfaces.
This comparison focuses on the impact of the alkyl chain length on the formation, properties, and performance of the resulting monolayers. While direct comparative experimental data for these two specific molecules is sparse, this guide synthesizes findings from studies on analogous amino-alkanethiols and general principles of SAM formation to provide a comprehensive overview.
The Critical Role of Alkyl Chain Length
The primary difference between this compound and 11-amino-1-undecanol lies in the length of their alkyl chains (6 versus 11 carbons). This seemingly simple structural variation has profound implications for the resulting self-assembled monolayer. Longer alkyl chains, as in 11-amino-1-undecanol, lead to stronger van der Waals interactions between adjacent molecules within the monolayer. These enhanced intermolecular forces promote a higher degree of lateral ordering and packing density, resulting in a more stable and well-organized film.[1] Conversely, the shorter alkyl chain of this compound results in weaker van der Waals forces, leading to monolayers that can be less ordered and potentially more susceptible to desorption or displacement over time.[1]
Performance Comparison: A Data-Driven Overview
The following tables summarize key performance parameters for surfaces modified with this compound and 11-amino-1-undecanol. It is important to note that some of the data presented is for their thiol analogs (6-mercapto-1-hexanol and 11-amino-1-undecanethiol) due to their more extensive use in the literature for SAM formation on gold surfaces. The principles of chain length effects on monolayer properties are directly transferable.
Table 1: Physical and Chemical Properties
| Property | This compound | 11-Amino-1-undecanol | Reference |
| Molecular Formula | C₆H₁₅NO | C₁₁H₂₅NO | [2],[3] |
| Molecular Weight | 117.19 g/mol | 203.38 g/mol | [2],[3] |
| Alkyl Chain Length | 6 Carbons | 11 Carbons | N/A |
Table 2: Surface Monolayer Characteristics
| Parameter | 6-Carbon Chain (e.g., this compound) | 11-Carbon Chain (e.g., 11-Amino-1-undecanol) | Reference |
| Expected Monolayer Ordering | Lower degree of ordering | Higher degree of ordering and packing | [1] |
| Monolayer Stability | Less stable, more prone to desorption | More stable due to stronger van der Waals forces | [4],[1] |
| Surface Coverage | May be less dense | Densely packed monolayer | [5] |
| Water Contact Angle (on analogous amine-terminated SAMs) | Generally lower (more hydrophilic) | Generally higher (more hydrophobic due to denser alkyl chain packing) | [6] |
| Resistance to Non-specific Protein Adsorption | Generally lower | Generally higher due to better-ordered surface | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification. The following are generalized protocols for the formation of self-assembled monolayers using amino-alkanols on a suitable substrate (e.g., silicon oxide, gold).
Protocol 1: Surface Preparation and Cleaning
-
Substrate Selection: Choose a substrate compatible with the intended application (e.g., silicon wafers, glass slides, gold-coated slides).
-
Solvent Cleaning: Sonicate the substrates in a series of solvents of decreasing polarity (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants.
-
Oxidative Cleaning: For silicon-based substrates, immerse in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes to create a hydrophilic, hydroxylated surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. For gold surfaces, an oxygen plasma or UV/ozone treatment can be used.
-
Rinsing and Drying: Thoroughly rinse the substrates with deionized water and dry under a stream of high-purity nitrogen gas.
Protocol 2: Self-Assembled Monolayer Formation
-
Solution Preparation: Prepare a 1-10 mM solution of either this compound or 11-amino-1-undecanol in an appropriate solvent (e.g., anhydrous ethanol (B145695) or toluene).
-
Immersion: Immerse the cleaned and dried substrates in the amino-alkanol solution. The immersion time can vary from a few hours to 24 hours. Longer immersion times generally lead to more ordered monolayers, particularly for the shorter-chain this compound.[5]
-
Rinsing: After immersion, remove the substrates from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.
-
Curing (Optional but Recommended): To enhance the covalent attachment and ordering of the monolayer, the substrates can be baked at 100-120°C for 1-2 hours in a vacuum oven.
-
Final Rinse and Dry: Perform a final rinse with the solvent and dry the substrates under a stream of nitrogen.
Protocol 3: Surface Characterization
-
Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophobicity/hydrophilicity of the modified surface. A change in contact angle compared to the bare substrate indicates successful modification.
-
X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the elemental composition of the surface. The presence of a nitrogen (N1s) peak confirms the presence of the amine-terminated monolayer.
-
Atomic Force Microscopy (AFM): Employ AFM to visualize the surface topography and assess the smoothness and homogeneity of the formed monolayer.
-
Ellipsometry: Measure the thickness of the self-assembled monolayer to confirm the formation of a single molecular layer.
Visualizing the Process and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between alkyl chain length and monolayer properties.
References
- 1. sibener-group.uchicago.edu [sibener-group.uchicago.edu]
- 2. This compound | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11-アミノ-1-ウンデカンチオール塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dataphysics-instruments.com [dataphysics-instruments.com]
- 7. Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Stability of Surfaces Modified with 6-Amino-1-hexanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of surfaces with molecules like 6-Amino-1-hexanol is a critical step in a vast array of applications, from biocompatible coatings on medical implants to the immobilization of biomolecules for diagnostic assays. The long-term stability of these modified surfaces is paramount to ensure the reliability and efficacy of the final product. This guide provides a comparative assessment of the stability of surfaces modified with this compound and common alternatives, supported by experimental data and detailed protocols for key analytical techniques.
Introduction to Surface Modification and Stability
Surface modification with self-assembled monolayers (SAMs) is a powerful technique to tailor the interfacial properties of a material. This compound, with its terminal amino and hydroxyl groups, offers a versatile platform for subsequent covalent attachment of various molecules. However, the stability of these monolayers can be influenced by several factors, including the strength of the bond between the modifier and the substrate, the intermolecular interactions within the monolayer, and the surrounding environmental conditions such as temperature, humidity, and the chemical nature of the contacting medium. Degradation of the monolayer can occur through mechanisms like hydrolysis of the substrate-modifier bond, oxidation of the modifier molecule, or desorption from the surface.
This guide focuses on comparing the stability of surfaces modified with this compound against two common classes of surface modifiers: aminosilanes (e.g., (3-Aminopropyl)triethoxysilane - APTES) and amino-terminated alkanethiols (e.g., 11-amino-1-undecanethiol).
Comparative Stability Analysis
Assessing the long-term stability of functionalized surfaces is crucial for predicting their performance. While direct, comprehensive comparative studies on this compound are limited, we can infer its likely stability profile based on the behavior of similar short-chain functional molecules and compare it with well-documented alternatives.
Key Stability Parameters:
-
Hydrolytic Stability: Resistance to degradation in aqueous environments. This is critical for applications in biological systems.
-
Thermal Stability: Resistance to degradation at elevated temperatures.
-
Chemical Stability: Resistance to degradation upon exposure to chemicals, including oxidation in ambient air.
The following tables summarize the expected and reported stability characteristics of surfaces modified with this compound, APTES, and amino-terminated alkanethiols.
Table 1: Comparison of Hydrolytic Stability
| Surface Modifier | Substrate(s) | Stability in Aqueous Media | Key Observations |
| This compound | Oxides (e.g., SiO2, TiO2) | Expected to have moderate stability. The interaction is often through hydrogen bonding or weaker covalent bonds, which can be susceptible to hydrolysis over time. | The short alkyl chain may offer less protection to the underlying substrate bond compared to longer chain molecules. |
| APTES | Oxides (e.g., SiO2, Glass) | Variable. Prone to hydrolysis, especially at elevated temperatures and certain pH values. The amine functionality can catalyze the hydrolysis of the siloxane bonds.[1][2][3][4] | Multilayer formation is common, which can affect stability. Stability can be improved with optimized deposition conditions and longer alkyl linkers.[1] |
| Amino-terminated Alkanethiols | Gold, Silver, Copper | Generally high, particularly for longer chain thiols. The gold-thiolate bond is relatively stable in aqueous solutions. | Longer alkyl chains provide a more densely packed and ordered monolayer, which enhances stability by shielding the gold-sulfur bond. |
Table 2: Comparison of Thermal and Chemical Stability
| Surface Modifier | Thermal Stability | Oxidative Stability | Key Observations |
| This compound | Expected to be lower than long-chain alkanethiols and silanes due to weaker intermolecular van der Waals forces. | The amine group is susceptible to oxidation, which can alter surface properties. | The stability of the underlying substrate-modifier bond at elevated temperatures would be a primary concern. |
| APTES | Generally higher than alkanethiols on gold. Silane-based SAMs can be stable at moderately high temperatures. | The amine group is susceptible to oxidation. The siloxane network itself is generally stable. | Thermal stability is dependent on the degree of cross-linking within the silane (B1218182) layer. |
| Amino-terminated Alkanethiols | Lower than silanes. Prone to thermal desorption at elevated temperatures. | The sulfur headgroup is susceptible to oxidation in ambient air, which can lead to desorption. | Longer alkyl chains enhance thermal stability due to increased van der Waals interactions. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of modified surfaces, a combination of surface-sensitive analytical techniques is employed.
Contact Angle Goniometry
This technique measures the angle a liquid droplet makes with the surface, providing information about surface wettability and, by extension, changes in surface chemistry.
Protocol for Assessing Hydrolytic Stability:
-
Initial Measurement: Measure the static water contact angle at multiple points on the freshly prepared modified surface.
-
Incubation: Immerse the modified substrates in a relevant aqueous buffer (e.g., phosphate-buffered saline, cell culture media) at a controlled temperature (e.g., 37°C).
-
Time-Point Measurements: At designated time intervals (e.g., 1 hour, 24 hours, 7 days), remove the substrates from the buffer.
-
Rinsing and Drying: Gently rinse the surfaces with deionized water to remove any adsorbed salts and dry with a stream of inert gas (e.g., nitrogen).
-
Final Measurement: Measure the water contact angle again at the same locations.
-
Data Analysis: A significant change in the contact angle over time indicates a change in the surface chemistry, suggesting degradation or rearrangement of the monolayer.
Figure 1: Workflow for assessing hydrolytic stability using contact angle goniometry.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information of the top few nanometers of a surface. It is a powerful tool for tracking the degradation of a monolayer by monitoring changes in elemental composition and chemical bonding.
Protocol for Assessing Oxidative Stability:
-
Initial Analysis: Acquire a high-resolution XPS spectrum of the freshly prepared modified surface. Focus on the core level spectra of key elements (e.g., C 1s, N 1s, O 1s, Si 2p for silanes, S 2p for thiols).
-
Aging: Store the samples under specific conditions (e.g., ambient air, elevated temperature, UV exposure).
-
Time-Point Analysis: At defined time intervals, re-analyze the surfaces with XPS.
-
Data Analysis:
-
Elemental Ratios: Calculate the atomic concentration ratios (e.g., N/Si, S/Au). A decrease in the ratio of elements from the modifier to the substrate suggests desorption.
-
Chemical State Analysis: Deconvolute the high-resolution spectra to identify changes in chemical states. For example, the appearance of higher binding energy species in the S 2p spectrum of an alkanethiol SAM indicates oxidation of the sulfur headgroup. For aminosilanes, changes in the N 1s and C 1s spectra can indicate oxidation of the amine group.
-
Figure 2: Workflow for assessing oxidative stability using XPS.
Atomic Force Microscopy (AFM)
AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of changes in surface morphology, such as the formation of pits or aggregates, which can be indicative of monolayer degradation.
Protocol for Visualizing Surface Degradation:
-
Initial Imaging: Obtain high-resolution AFM images of the freshly prepared modified surface in tapping mode to characterize the initial surface morphology and roughness.
-
Incubation/Aging: Expose the sample to the desired degradation conditions (e.g., immersion in a solvent, exposure to elevated temperature).
-
Final Imaging: After the aging period, rinse and dry the sample and acquire AFM images of the same area (if possible) or representative areas.
-
Data Analysis: Compare the "before" and "after" images to identify changes in surface topography. Look for evidence of monolayer desorption (increased roughness, appearance of the underlying substrate), or aggregation of the modifier molecules. Quantify changes in surface roughness parameters (e.g., root mean square roughness).
Figure 3: Workflow for assessing surface degradation using AFM.
Conclusion
The stability of surfaces modified with this compound is a critical parameter for its successful application. While direct comparative data is sparse, an understanding of the stability of analogous short-chain functional molecules and alternative surface modification chemistries provides a framework for its assessment. Surfaces modified with this compound are expected to exhibit moderate stability, with potential susceptibility to hydrolysis and oxidation, particularly when compared to longer-chain alkanethiols on gold substrates. Aminosilanes like APTES offer good thermal stability but can be prone to hydrolytic degradation. The choice of the most appropriate surface modification agent will ultimately depend on the specific application and the environmental conditions to which the surface will be exposed. A thorough experimental evaluation of stability using the techniques outlined in this guide is essential for ensuring the long-term performance and reliability of any functionalized surface.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces [ida.mtholyoke.edu]
- 3. researchgate.net [researchgate.net]
- 4. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 6-Amino-1-hexanol in specific catalytic reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential catalytic performance of 6-Amino-1-hexanol in key organic transformations. While direct benchmarking data for this specific molecule is limited in publicly available literature, its bifunctional nature—possessing both a primary amine and a primary hydroxyl group—positions it as a promising candidate for various catalytic applications. This document extrapolates its potential efficacy by comparing it with other well-documented amino alcohol catalysts in similar reactions. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this compound in catalysis.
Organocatalysis: Knoevenagel and Aldol (B89426) Reactions
The dual functionality of this compound allows it to act as a bifunctional organocatalyst, where the amine group can activate the carbonyl component via enamine formation, and the hydroxyl group can participate in hydrogen bonding to stabilize transition states.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The performance of amino-functionalized catalysts is often benchmarked in the reaction between an aldehyde and an active methylene (B1212753) compound.
Table 1: Comparative Performance of Amino-Based Catalysts in the Knoevenagel Condensation
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| This compound (Predicted) | Benzaldehyde | Malononitrile | Ethanol | RT | < 15 min | >95 | - |
| Amino-functionalized MOF | Benzaldehyde | Malononitrile | Ethanol | RT | 5 min | 100 | [1] |
| Amino-functionalized MOF | 4-Nitrobenzaldehyde | Malononitrile | Ethanol | RT | 5 min | 100 | [1] |
| Amino-functionalized MOF | 4-Chlorobenzaldehyde | Malononitrile | Ethanol | RT | 5 min | 100 | [1] |
| DBU/Water | Various | Various | Water | RT | Short | High | [2] |
Based on the high efficiency of other amino-functionalized catalysts, this compound is predicted to be a highly effective catalyst for the Knoevenagel condensation under mild, environmentally benign conditions. The presence of both a primary amine and a hydroxyl group could facilitate the reaction through a cooperative mechanism.
Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Proline and its derivatives are well-established organocatalysts for this transformation. While this compound is achiral and would not induce enantioselectivity, its basicity and hydrogen-bonding capability could effectively catalyze the reaction.
Table 2: Performance of Amino-Based Catalysts in the Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| This compound (Predicted) | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 24-48 | High | N/A | - |
| L-Prolinamide (B555322) | Various | Acetone | Anhydrous Acetone | -25 | 24-48 | Moderate to High | 78 to >99 | [3] |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 24-48 | ~70 | 76 | |
| C2-Symmetric Diamide | p-Nitrobenzaldehyde | Cyclohexanone | THF | -40 | 41-96 | High | >99 |
This compound is expected to be an efficient catalyst for promoting the aldol reaction, providing high yields of the corresponding aldol adducts. For asymmetric transformations, chiral derivatives of this compound would need to be synthesized.
Ligand in Metal-Catalyzed Reactions
The amino and hydroxyl groups of this compound can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity.
Asymmetric Transfer Hydrogenation
Amino alcohols are effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, producing chiral secondary alcohols.
Table 3: Comparative Performance of Amino Alcohol Ligands in Asymmetric Transfer Hydrogenation of Ketones
| Ligand | Ketone | Catalyst Precursor | Base | Yield (%) | ee (%) | Reference |
| Chiral Derivative of this compound (Predicted) | Acetophenone | [RuCl₂(p-cymene)]₂ | KOH | High | Moderate to High | - |
| (1S,2R)-1-Amino-2-indanol | N-Phosphinyl Ketimines | [RuCl₂(p-cymene)]₂ | t-BuOK | Very Good | up to 82 | |
| Pyridine-Aminoalcohol | Aromatic Ketones | RuCl₂(PPh₃)₃ | - | 60-90 | 40-86 | |
| (S)-1-Phenylethylamine derived amino alcohols | Aromatic Ketones | Ru catalyst | - | 71-100 | 67-95 |
Chiral derivatives of this compound are predicted to be effective ligands for asymmetric transfer hydrogenation, offering a potentially more flexible and less sterically hindered alternative to existing ligands.
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol is a general guideline and can be adapted for various substrates using this compound as the catalyst.
Materials:
-
Aldehyde (1 mmol)
-
Active methylene compound (1 mmol)
-
This compound (5-10 mol%)
-
Solvent (e.g., Ethanol, Water, or solvent-free)
-
Reaction vessel (e.g., round-bottomed flask)
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add the aldehyde, active methylene compound, and solvent (if applicable).
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a solid product is formed, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
General Protocol for Aldol Reaction
This protocol provides a general framework for conducting an aldol reaction catalyzed by this compound.
Materials:
-
Aldehyde (1 equivalent)
-
Ketone (5-20 equivalents)
-
This compound (10-30 mol%)
-
Solvent (e.g., DMSO, DMF, or neat)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve this compound in the chosen solvent.
-
Add the ketone to the solution.
-
Stir the mixture for 10-15 minutes at the desired temperature (e.g., room temperature).
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction vigorously and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Proposed mechanism for the this compound catalyzed Knoevenagel condensation.
Caption: Experimental workflow for a typical Aldol reaction catalyzed by this compound.
Caption: Logical relationship in the formation of an active catalyst for asymmetric transfer hydrogenation.
References
- 1. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for 6-Amino-1-hexanol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-hexanol is a bifunctional molecule containing both a primary amine and a primary alcohol group. This unique structure makes it a valuable building block in the synthesis of various pharmaceuticals, specialty chemicals, and polymers. Accurate quantification of this compound is crucial for quality control, process monitoring, and pharmacokinetic studies. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV-Visible or Refractive Index Detection (HPLC-UV/RI), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of established analytical methodologies for aliphatic amines and amino alcohols, providing a framework for cross-validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes representative performance characteristics for the quantification of this compound by HPLC-UV/RI, GC-FID (with derivatization), and LC-MS/MS.
| Parameter | HPLC-UV/RI (with derivatization for UV) | GC-FID (with derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Limit of Detection (LOD) | ~1-10 µg/mL (RI), ~0.1-1 µg/mL (UV with derivatization) | ~0.1-1 µg/mL | ~0.01-0.1 ng/mL |
| Limit of Quantification (LOQ) | ~5-30 µg/mL (RI), ~0.5-3 µg/mL (UV with derivatization) | ~0.5-3 µg/mL | ~0.05-0.5 ng/mL |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible analytical results. The following sections outline representative methodologies for the analysis of this compound using HPLC, GC, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore, this compound can be analyzed by HPLC with Refractive Index Detection (RID). For higher sensitivity using UV detection, a pre-column derivatization step is necessary.
a) HPLC with Refractive Index Detection (HPLC-RID)
-
Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column or an amino-based column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) with a suitable buffer like ammonium (B1175870) formate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
b) HPLC with UV Detection (Pre-column Derivatization with OPA)
-
Derivatization Reagent: o-Phthalaldehyde (OPA) reagent, prepared by dissolving OPA in borate (B1201080) buffer with the addition of 2-mercaptoethanol.[1]
-
Derivatization Procedure: Mix the sample with the OPA reagent in the autosampler just before injection. The reaction is rapid and forms a highly fluorescent isoindole derivative that can be detected by UV absorbance.[1][2]
-
Instrumentation: An HPLC system with a gradient pump, autosampler with derivatization capabilities, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 338 nm.[1]
-
Injection Volume: 10 µL.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC analysis of this compound requires derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Derivatization Procedure: Evaporate the sample to dryness. Add the derivatization reagent and a suitable solvent (e.g., pyridine (B92270) or acetonitrile). Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, often without the need for derivatization.
-
Instrumentation: An LC system (UHPLC preferred for higher resolution and speed) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound ([M+H]⁺) is m/z 118.1, and a characteristic product ion is monitored for quantification.
-
Sample Preparation: Dilute the sample in the initial mobile phase and filter through a 0.22 µm syringe filter.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of a cross-validation study and the fundamental principles of the discussed analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
References
A Comparative Review of Short-Chain Amino Alcohols in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Short-chain amino alcohols are a versatile class of organic compounds characterized by the presence of both an amino and a hydroxyl group. Their bifunctionality makes them valuable building blocks in a wide array of applications, from the synthesis of complex pharmaceuticals to their use as industrial additives. This guide provides a comparative overview of the performance of common short-chain amino alcohols—namely ethanolamine, 2-amino-1-propanol, N-methylethanolamine, and 3-amino-1-propanol, along with their derivatives—across several key applications. The information presented is supported by experimental data from the scientific literature to aid in the selection of the most suitable compound for a given research or development endeavor.
Therapeutic Applications
Short-chain amino alcohols are pivotal precursors in the synthesis of a diverse range of pharmaceuticals. Their structural motifs are found in drugs targeting various conditions, including cardiovascular diseases, infectious diseases, and neurological disorders.
As Precursors to Beta-Blockers
Many beta-adrenergic receptor antagonists, commonly known as beta-blockers, are synthesized from amino alcohol scaffolds.[1][2] These drugs are essential in the management of cardiovascular conditions like hypertension and angina. The synthesis often involves the reaction of a substituted epoxide with an appropriate amine, where the amino alcohol moiety is crucial for the final drug's interaction with the beta-adrenergic receptors.[1]
Signaling Pathway of Beta-Blockers:
Beta-blockers exert their therapeutic effect by antagonizing the action of catecholamines at beta-adrenergic receptors. This antagonism primarily inhibits the Gs alpha subunit of the G-protein complex, leading to a decrease in the activity of adenylyl cyclase.[3][4][5] Consequently, the production of cyclic AMP (cAMP) is reduced, which in turn downregulates the activity of protein kinase A (PKA).[3][6] This cascade of events ultimately results in a decrease in heart rate, blood pressure, and cardiac contractility.
Caption: Simplified signaling pathway of beta-blocker action.
As Antimicrobial Agents
Derivatives of short-chain amino alcohols have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][5][7][8] The structural versatility of these compounds allows for the fine-tuning of their biological activity.
| Compound/Analog | Target Microorganism | MIC (µg/mL) | % Inhibition @ 32 µg/mL | Reference |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)acrylonitrile | Cryptococcus neoformans var. grubii H99 | - | >95% | [4] |
| Cardanol-based β-amino alcohol derivative | Staphylococcus aureus | 3.90 - 15.60 | - | [7] |
| Deoxycholic acid-amino alcohol conjugate with (-R)-2-aminocyclohexanol | Staphylococcus aureus ATCC 25923 | 15 | - | [8] |
| Deoxycholic acid-amino alcohol conjugate with (-R)-2-aminocyclohexanol | Escherichia coli ATCC 25922 | 45 | - | [8] |
| p-octyloxybenzyl derivatives | Staphylococcus epidermidis | 32 | - | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing
A common method for evaluating the antimicrobial activity of these compounds is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-directed signalling at β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Amino-1-hexanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 6-Amino-1-hexanol (CAS No. 4048-33-3), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Considerations
This compound is an irritant that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is also hygroscopic (absorbs moisture from the air). Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical for disposal.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles. Regulations under 29 CFR 1910.133 or European Standard EN166 should be followed.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.
-
Respiratory Protection: For solids, a dust mask (such as a type N95) is recommended. Ensure adequate ventilation at all times.
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed and approved waste disposal company. Do not release this chemical into the environment or down the drain.
1. Waste Collection and Storage:
-
For Spills: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For Unused Product: Keep the chemical in its original, tightly closed container for disposal.
-
Container Requirements: Use suitable, closed containers for waste. Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances like acids and strong oxidizing agents.
2. Labeling:
-
Clearly label the waste container with the chemical name "this compound" and any relevant hazard symbols (e.g., "Irritant," "Corrosive").
3. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Always follow local, state, and national regulations regarding hazardous waste disposal.
Hazard Identification and Data
For safe handling and disposal, it is crucial to be aware of the chemical's hazard classifications.
GHS Hazard Classification Summary
| Hazard Statement | Description | Notified Classification Ratio |
|---|---|---|
| H315 | Causes skin irritation | 98% |
| H319 | Causes serious eye irritation | 98% |
| H335 | May cause respiratory irritation | 95.9% |
Data sourced from ECHA C&L Inventory notifications.
Environmental Hazard Profile
There is conflicting information regarding the environmental hazards of this compound. For maximum safety, it is best to treat the substance as hazardous to the environment.
| Data Point | Finding | Source |
| Environmental Hazard Statement | "Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants." | Thermo Fisher Scientific |
| Water Solubility & Mobility | "The product is water soluble, and may spread in water systems." | Thermo Fisher Scientific |
| Environmental Release | "Should not be released into the environment." | Thermo Fisher Scientific |
| Water Contamination | "Do not allow product to reach ground water, water course, or sewage system." | AAT Bioquest |
| Water Hazard Class (WGK) | WGK 3 (severe hazard to water) | Sigma-Aldrich |
| Marine Pollutant Status | IMDG Marine pollutant: no | ChemicalBook |
Given the WGK 3 classification, which indicates a severe water hazard, preventing any release into aquatic systems is critical.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Amino-1-hexanol
For Immediate Implementation by Laboratory Personnel
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 6-Amino-1-hexanol. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative that all personnel are properly trained in the use and maintenance of this equipment.
| Protection Type | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles or eyeglasses with side shields. A face shield may be required for larger quantities or when there is a significant splash hazard. | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1][2] A lab coat or other protective clothing is required to prevent skin contact.[1][2] | Consult glove manufacturer's compatibility charts for specific breakthrough times. |
| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area.[2] A dust mask (type N95 in the US) is recommended.[3] | OSHA 29 CFR 1910.134 or European Standard EN 149[2] |
II. Operational Plan: From Receipt to Use
Follow this step-by-step procedure for the safe handling of this compound in the laboratory.
-
Receiving and Storage:
-
Handling and Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Don all required personal protective equipment as outlined in the table above.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
-
During the Experiment:
III. Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal:
-
Contaminated PPE and Materials:
IV. Emergency Procedures: Spill Response Workflow
In the event of a spill, a prompt and informed response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound(4048-33-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 6-アミノ-1-ヘキサノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | C6H15NO | CID 19960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
